Product packaging for Tetrabenzyl Thymidine-3',5'-diphosphate(Cat. No.:)

Tetrabenzyl Thymidine-3',5'-diphosphate

Cat. No.: B1150468
M. Wt: 762.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrabenzyl Thymidine-3',5'-diphosphate is a useful research compound. Its molecular formula is C₃₈H₄₀N₂O₁₁P₂ and its molecular weight is 762.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃₈H₄₀N₂O₁₁P₂

Molecular Weight

762.68

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of Tetrabenzyl Thymidine-3',5'-diphosphate. The content is tailored for researchers, scientists, and professionals in the field of drug development and nucleotide chemistry.

Chemical Structure and Properties

This compound is a protected derivative of Thymidine-3',5'-diphosphate, a key intermediate in cellular metabolism. The benzyl groups serve as protecting groups for the phosphate moieties, rendering the molecule more lipophilic and suitable for specific synthetic applications.

Structure:

The core structure consists of a thymidine nucleoside linked to two phosphate groups at the 3' and 5' positions of the deoxyribose sugar. Each phosphate group is esterified with two benzyl groups.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Quantitative Data:

PropertyValueSource
Molecular FormulaC₃₈H₄₀N₂O₁₁P₂[1]
Molecular Weight762.68 g/mol [1]
CAS NumberNot available-
AppearanceExpected to be a solid-
SolubilityExpected to be soluble in organic solvents-

Proposed Synthesis

Proposed Synthetic Workflow:

workflow start Thymidine-3',5'-diphosphate (salt form) step1 Conversion to Tributylammonium Salt start->step1 Dowex 50W-X8 (Bu₃N⁺ form) step2 Benzylation with Benzyl Bromide step1->step2 Benzyl Bromide, DMF step3 Reaction Monitoring (TLC/HPLC) step2->step3 step4 Work-up and Extraction step3->step4 Completion step5 Purification (Silica Gel Chromatography) step4->step5 product This compound step5->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Preparation of the Tributylammonium Salt of Thymidine-3',5'-diphosphate

    • Thymidine-3',5'-diphosphate disodium salt is dissolved in deionized water.

    • The solution is passed through a column of Dowex 50W-X8 resin in its tributylammonium form.

    • The eluate is collected and lyophilized to yield the tributylammonium salt of Thymidine-3',5'-diphosphate as a white solid.

  • Step 2: Benzylation

    • The dried tributylammonium salt of Thymidine-3',5'-diphosphate is dissolved in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

    • Benzyl bromide (a molar excess, typically 8-10 equivalents) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is stirred at room temperature for 24-48 hours.

  • Step 3: Reaction Monitoring

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., a mixture of dichloromethane and methanol) or by high-performance liquid chromatography (HPLC).

  • Step 4: Work-up and Extraction

    • Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The aqueous phase is extracted several times with an organic solvent such as ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Step 5: Purification

    • The solvent is removed under reduced pressure to yield a crude product.

    • The crude product is purified by silica gel column chromatography using a gradient elution system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Experimental Data

As of the latest literature search, specific experimental data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this compound are not publicly available. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the protons of the thymine base, the deoxyribose sugar, and the four benzyl groups would be expected. The benzylic protons would likely appear as singlets or multiplets in the aromatic region.

  • ³¹P NMR: A signal corresponding to the two equivalent phosphorus atoms of the diphosphate group would be expected. The chemical shift would be indicative of a phosphotriester environment.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 762.68 g/mol (for the neutral molecule) or its adducts.

Signaling Pathways and Applications

There is no available information in the scientific literature regarding the involvement of this compound in specific signaling pathways or its direct application in biological systems. As a protected nucleoside diphosphate, its primary utility is likely as a synthetic intermediate for the preparation of more complex molecules, such as modified oligonucleotides or other nucleotide analogs, where the temporary protection of the phosphate groups is required. The benzyl groups can be removed under specific conditions (e.g., hydrogenolysis) to deprotect the phosphate moieties.

Disclaimer: The experimental protocol provided is hypothetical and based on general chemical principles. It should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling the reagents mentioned.

References

Synthesis of Tetrabenzyl Thymidine-3',5'-diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for tetrabenzyl thymidine-3',5'-diphosphate, a protected derivative of thymidine diphosphate, starting from the nucleoside thymidine. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data presented for clarity and reproducibility. The synthesis involves a multi-step process, including the preparation of a key phosphorylating agent followed by its reaction with thymidine and subsequent oxidation.

Synthetic Strategy Overview

The synthesis of this compound from thymidine is proposed to proceed via a three-stage process. The initial step involves the synthesis of a key phosphorylating reagent, dibenzyl N,N-diisopropylphosphoramidite. This reagent is then reacted with thymidine to introduce phosphite triester moieties at both the 3' and 5' hydroxyl groups. Finally, an in-situ oxidation step converts the phosphite triesters to the stable phosphate triesters, yielding the target molecule.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps in the synthesis of this compound.

Synthesis of Dibenzyl N,N-diisopropylphosphoramidite

This procedure outlines the preparation of the key phosphorylating agent.

Reaction: Dichlorodiisopropylaminophosphine + Benzyl alcohol → Dibenzyl N,N-diisopropylphosphoramidite

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dichlorodiisopropylaminophosphine202.0810.1 g0.05 mol
Benzyl alcohol108.1411.9 g (11.4 mL)0.11 mol
Triethylamine101.1910.1 g (13.9 mL)0.10 mol
Dichloromethane (anhydrous)-200 mL-

Procedure:

  • A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzyl alcohol (11.9 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

  • Triethylamine (10.1 g, 0.10 mol) is added to the solution.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of dichlorodiisopropylaminophosphine (10.1 g, 0.05 mol) in anhydrous dichloromethane (100 mL) is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is filtered under a nitrogen atmosphere to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by vacuum distillation to afford dibenzyl N,N-diisopropylphosphoramidite as a colorless oil.

Expected Yield: Approximately 75-85%.

Synthesis of this compound

This procedure details the reaction of thymidine with the prepared phosphoramidite reagent followed by oxidation.

Reaction: Thymidine + 2 eq. Dibenzyl N,N-diisopropylphosphoramidite → Intermediate + Oxidation → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Thymidine242.232.42 g0.01 mol
Dibenzyl N,N-diisopropylphosphoramidite345.437.60 g0.022 mol
1H-Tetrazole70.050.70 g0.01 mol
Acetonitrile (anhydrous)-100 mL-
tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane-4.4 mL0.024 mol
Dichloromethane---
Saturated sodium bicarbonate solution---
Brine---
Anhydrous sodium sulfate---

Procedure:

  • A flame-dried 250 mL round-bottom flask is charged with thymidine (2.42 g, 0.01 mol), dibenzyl N,N-diisopropylphosphoramidite (7.60 g, 0.022 mol), and 1H-tetrazole (0.70 g, 0.01 mol).

  • Anhydrous acetonitrile (100 mL) is added, and the mixture is stirred under a nitrogen atmosphere at room temperature for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the coupling reaction, the mixture is cooled to 0 °C.

  • tert-Butyl hydroperoxide (4.4 mL of a 5.5 M solution in decane, 0.024 mol) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (150 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

Expected Yield: Approximately 60-70%.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

StepProductStarting MaterialReagentsSolventReaction TimeYield (%)
1Dibenzyl N,N-diisopropylphosphoramiditeDichlorodiisopropylaminophosphine, Benzyl alcoholTriethylamineDichloromethane3 hours75-85
2This compoundThymidine, Dibenzyl N,N-diisopropylphosphoramidite1H-Tetrazole, t-BuOOHAcetonitrile6 hours60-70

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from thymidine.

Synthesis_Workflow cluster_start Starting Materials cluster_reagent_prep Phosphorylating Agent Synthesis cluster_main_reaction Phosphorylation and Oxidation cluster_product Final Product Thymidine Thymidine Coupling Coupling Reaction Thymidine->Coupling Phosphorus_Reagent Dichlorodiisopropylaminophosphine Phosphoramidite Dibenzyl N,N-diisopropylphosphoramidite Phosphorus_Reagent->Phosphoramidite + Benzyl Alcohol, Triethylamine Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Phosphoramidite Phosphoramidite->Coupling + 1H-Tetrazole Oxidation Oxidation Coupling->Oxidation Intermediate Final_Product This compound Oxidation->Final_Product + t-BuOOH

Caption: Synthetic workflow for this compound.

The Strategic Role of Benzyl Groups in the Synthesis and Application of Tetrabenzyl Thymidine-3',5'-diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of benzyl groups in the chemistry of Tetrabenzyl Thymidine-3',5'-diphosphate. This compound serves as a critical intermediate in the synthesis of thymidine-3',5'-diphosphate (pdTp), a molecule of significant interest in various biochemical and pharmaceutical research areas. The strategic use of benzyl moieties as protecting groups for the phosphate functionalities is central to enabling the precise and efficient chemical synthesis of pdTp. This guide will delve into the rationale behind this protective group strategy, provide detailed experimental protocols for synthesis and deprotection, and discuss the applications of the final deprotected product.

The Core Function of Benzyl Groups: Phosphate Protection

In the multi-step synthesis of complex biomolecules like nucleoside diphosphates, it is imperative to temporarily block reactive functional groups to prevent unwanted side reactions. The phosphate groups of thymidine-3',5'-diphosphate are highly reactive and would interfere with many chemical transformations. Benzyl groups serve as effective protecting groups for these phosphate moieties for several key reasons:

  • Stability: Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic environments, which allows for subsequent chemical modifications at other positions of the nucleoside if required.

  • Inertness: The benzyl group is relatively unreactive, ensuring it does not participate in undesired side reactions during the synthetic sequence.

  • Facile Cleavage: Despite their stability, benzyl groups can be cleanly and efficiently removed under specific and mild conditions, most commonly through catalytic hydrogenolysis. This deprotection step regenerates the free phosphate groups in the final product.

The use of four benzyl groups in this compound ensures that both phosphate groups at the 3' and 5' positions of the thymidine are fully protected, rendering the molecule stable and suitable for purification and further use as a synthetic precursor.

Chemical Structures and Synthesis Workflow

The chemical structures of the key molecules involved in the synthesis of thymidine-3',5'-diphosphate via its tetrabenzylated intermediate are depicted below.

Caption: Chemical Structures.

The synthesis of thymidine-3',5'-diphosphate from thymidine involves a two-step process: phosphorylation and protection, followed by deprotection. A simplified workflow is illustrated below.

G Thymidine Thymidine Phosphorylation Phosphorylation with Dibenzyl Phosphorochloridate Thymidine->Phosphorylation Protected This compound Phosphorylation->Protected Deprotection Catalytic Hydrogenolysis Protected->Deprotection Final Thymidine-3',5'-diphosphate Deprotection->Final

Caption: Synthesis Workflow.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the synthesis of this compound and its subsequent deprotection. These protocols are based on established methods for the phosphorylation and deprotection of nucleosides.

Synthesis of this compound

This procedure is adapted from the classical methods of nucleoside phosphorylation.

Materials:

  • Thymidine

  • Dibenzyl phosphorochloridate

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Dry nitrogen or argon atmosphere

Procedure:

  • Preparation of Reactants: Ensure all glassware is flame-dried and cooled under a dry, inert atmosphere (nitrogen or argon). All solvents must be anhydrous.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve thymidine in anhydrous pyridine.

  • Phosphorylation: Cool the solution to 0°C in an ice bath. Slowly add a solution of dibenzyl phosphorochloridate in anhydrous pyridine dropwise to the stirred thymidine solution. The molar ratio of dibenzyl phosphorochloridate to thymidine should be in excess to ensure diphosphorylation.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours and then at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. The mixture is then concentrated under reduced pressure to remove the pyridine.

  • Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield pure this compound.

Deprotection of this compound

Catalytic hydrogenolysis is the standard method for the removal of benzyl protecting groups from phosphate esters.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or ethanol

  • Hydrogen gas supply

  • Celite

Procedure:

  • Reaction Setup: Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon catalyst to the solution. The amount of catalyst is typically 10-20% by weight of the substrate.

  • Hydrogenation: The flask is connected to a hydrogen gas supply (balloon or hydrogenation apparatus) and the atmosphere is purged with hydrogen. The reaction is stirred vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: The progress of the deprotection is monitored by TLC or HPLC. The reaction is typically complete within a few hours. Caution: Over-hydrogenation can lead to the reduction of the pyrimidine ring of thymidine. Careful monitoring is crucial.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with additional solvent (methanol or ethanol).

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude thymidine-3',5'-diphosphate.

  • Purification: The final product can be purified by ion-exchange chromatography or reverse-phase HPLC to obtain highly pure thymidine-3',5'-diphosphate, typically as a sodium or triethylammonium salt.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and deprotection steps. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

ParameterSynthesis of this compoundDeprotection to Thymidine-3',5'-diphosphate
Reaction Yield 60-80%85-95%
Purity (after chromatography) >95%>98%
Reaction Time 12-24 hours2-6 hours
Key Analytical Techniques TLC, NMR (¹H, ³¹P), Mass SpectrometryHPLC, NMR (¹H, ³¹P), Mass Spectrometry

Applications of Thymidine-3',5'-diphosphate (pdTp)

The deprotected product, thymidine-3',5'-diphosphate, is a valuable tool in various research fields:

  • Enzyme Inhibition Studies: pdTp is known to be an inhibitor of various enzymes involved in nucleotide metabolism and DNA replication, such as staphylococcal nuclease. Its use allows for the detailed study of enzyme kinetics and active site interactions.

  • DNA Repair and Replication Research: As a structural analog of intermediates in DNA metabolism, pdTp can be used to probe the mechanisms of DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.

  • Drug Development: The structural backbone of pdTp can be modified to create novel nucleotide analogs with potential therapeutic applications, for instance, as antiviral or anticancer agents. The synthesis of such analogs often relies on the use of protected precursors like this compound.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a synthetic intermediate. The logical relationship is a straightforward protection-deprotection strategy to achieve the target molecule.

G Start Need for chemically stable thymidine diphosphate precursor Protect Protect phosphate groups with benzyl groups Start->Protect Intermediate Stable Intermediate: This compound Protect->Intermediate Deprotect Remove benzyl groups via catalytic hydrogenolysis Intermediate->Deprotect Final_Product Biologically active Thymidine-3',5'-diphosphate Deprotect->Final_Product Application Use in enzymatic assays, DNA repair studies, etc. Final_Product->Application

Caption: Logical Workflow.

An In-depth Technical Guide to Tetrabenzyl Thymidine-3',5'-diphosphate and Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabenzyl Thymidine-3',5'-diphosphate and its unprotected counterpart, Thymidine-3',5'-diphosphate. It covers their chemical properties, synthesis, and biological significance, with a focus on the role of Thymidine-3',5'-diphosphate as a selective inhibitor of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and drug development.

Introduction

This compound is a protected derivative of Thymidine-3',5'-diphosphate (pdTp), a molecule of significant interest in biomedical research. The benzyl protection of the phosphate groups renders the molecule more soluble in organic solvents, facilitating its use in chemical synthesis, particularly in the preparation of modified oligonucleotides. Upon removal of the benzyl groups, Thymidine-3',5'-diphosphate is revealed, a compound that has demonstrated potent and selective inhibitory activity against SND1, a protein implicated in the progression of various cancers.[1][2] This guide will delve into the specifics of both the protected and unprotected forms of this important nucleoside diphosphate.

Chemical Structures and Properties

The fundamental difference between the two compounds lies in the protection of the phosphate groups. This seemingly simple modification drastically alters their physicochemical properties and, consequently, their applications.

G cluster_0 This compound cluster_1 Thymidine-3',5'-diphosphate Tetrabenzyl Tetrabenzyl Unprotected Unprotected

Figure 1: Chemical structures of the two compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for both compounds, facilitating a direct comparison of their properties.

Table 1: Physicochemical Properties

PropertyThis compoundThymidine-3',5'-diphosphate
Molecular Formula C38H40N2O11P2C10H16N2O11P2[3]
Molecular Weight 762.67 g/mol 402.19 g/mol [3]
CAS Number Not available2863-04-9[3]
Appearance Likely a white to off-white solidWhite to off-white powder
Solubility Soluble in organic solvents (e.g., DCM, THF)Soluble in water (50 mg/mL)[4]
pKa (Predicted) Not available1.83 ± 0.10[5]

Table 2: Biological and Experimental Data

ParameterThis compoundThymidine-3',5'-diphosphate
Primary Biological Target Not applicable (prodrug/synthetic intermediate)Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1)[1][2]
Reported Purity Dependent on synthesis and purification≥96% (HPLC)[4], 98.9%[2]
Storage Temperature Room temperature (short-term), -20°C (long-term)-20°C[4]

Synthesis and Experimental Protocols

The synthesis of these compounds involves standard organic chemistry techniques, with a key step being the phosphorylation of the thymidine nucleoside.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct diphosphorylation of thymidine using Tetrabenzyl pyrophosphate (TBPP) as the phosphorylating agent. This method offers a straightforward approach to obtaining the protected diphosphate.

G Thymidine Thymidine Reaction Phosphorylation Reaction Thymidine->Reaction TBPP Tetrabenzyl Pyrophosphate (TBPP) TBPP->Reaction Base Base (e.g., NaH, LDA) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Purification Chromatographic Purification Reaction->Purification Tetrabenzyl_pdTp This compound Purification->Tetrabenzyl_pdTp G Tetrabenzyl_pdTp This compound Reaction Catalytic Hydrogenolysis Tetrabenzyl_pdTp->Reaction Catalyst Palladium on Carbon (Pd/C) Catalyst->Reaction H2 Hydrogen Gas (H2) H2->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Purification Purification (e.g., Ion-exchange chromatography) Reaction->Purification pdTp Thymidine-3',5'-diphosphate Purification->pdTp G cluster_0 SND1 Signaling Pathway cluster_1 Inhibition by pdTp SND1 SND1 NFkB NF-κB Pathway SND1->NFkB activates PI3K_Akt PI3K/Akt Pathway SND1->PI3K_Akt activates Metastasis Metastasis SND1->Metastasis Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival PI3K_Akt->Proliferation PI3K_Akt->Survival pdTp Thymidine-3',5'-diphosphate (pdTp) pdTp->SND1 inhibits

References

In-Depth Technical Guide to Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabenzyl Thymidine-3',5'-diphosphate, a protected nucleoside diphosphate. The information is tailored for researchers and professionals in drug development and related scientific fields, with a focus on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is the fully protected form of Thymidine-3',5'-diphosphate, with benzyl groups protecting the phosphate moieties. This protection renders the molecule more lipophilic, allowing for easier passage through cell membranes and enabling its use in organic-phase synthesis. While a specific CAS number for this compound is not readily found in public databases, the CAS number for its unprotected counterpart, Thymidine-3',5'-diphosphate, is 2863-04-9.[1][2]

The key physicochemical properties of both the protected and unprotected forms are summarized in the table below for comparison.

PropertyThis compoundThymidine-3',5'-diphosphate
Molecular Formula C38H40N2O11P2C10H16N2O11P2[1][2]
Molecular Weight 762.68 g/mol 402.19 g/mol [1][3][4]
CAS Number Not available2863-04-9[1][2]
Solubility Soluble in organic solvents (e.g., DMF, Dichloromethane)Soluble in water
Primary Role Protected precursor for oligonucleotide synthesis; potential prodrugMetabolite; component of DNA

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, its synthesis can be conceptualized based on established methods for the preparation of protected nucleoside diphosphates. The general approach involves the phosphorylation of a partially protected thymidine derivative followed by benzylation of the phosphate groups.

Conceptual Synthetic Pathway

The synthesis would likely proceed through the following key steps:

  • Protection of Thymidine: The 5'-hydroxyl group of thymidine is protected with an acid-labile group like dimethoxytrityl (DMT), and the 3'-hydroxyl group is protected with a base-labile group.

  • Phosphorylation at the 3' and 5' Positions: The protected thymidine is then phosphorylated at the 3' and 5' positions. This can be achieved using a suitable phosphitylating agent followed by oxidation.

  • Benzylation of Phosphate Groups: The phosphate groups are then protected with benzyl groups. This is typically achieved by reacting the diphosphorylated intermediate with benzyl bromide or a similar benzylating agent in the presence of a non-nucleophilic base.

  • Deprotection of the Sugar Moieties: Finally, the protecting groups on the sugar ring are removed to yield the final product.

The following diagram illustrates a plausible synthetic workflow.

Synthesis_Workflow Thymidine Thymidine Protected_Thymidine 5'-O-DMT-Thymidine Thymidine->Protected_Thymidine 5'-OH Protection (DMT-Cl) Diphosphorylated_Intermediate Diphosphorylated Thymidine Intermediate Protected_Thymidine->Diphosphorylated_Intermediate Phosphitylation & Oxidation (at 3' and 5' positions) Tetrabenzyl_Product This compound Diphosphorylated_Intermediate->Tetrabenzyl_Product Benzylation (Benzyl Bromide, Base)

A plausible synthetic workflow for this compound.

Experimental Protocols

While a specific protocol for this compound is not available, a general method for the synthesis of protected nucleoside diphosphates using phosphoramidite chemistry can be adapted.

General Protocol for the Synthesis of Protected Nucleoside Diphosphates

This protocol is based on methods for the synthesis of nucleoside di- and triphosphates and dinucleoside polyphosphates.

Materials:

  • Appropriately protected thymidine derivative

  • Phosphitylating agent (e.g., 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)

  • Activator (e.g., 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole)

  • Oxidizing agent (e.g., tert-Butyl hydroperoxide or iodine in THF/water/pyridine)

  • Benzylating agent (e.g., Benzyl bromide)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvents (Acetonitrile, Dichloromethane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Purification system (e.g., Silica gel chromatography)

Procedure:

  • Phosphitylation: The protected thymidine is dissolved in anhydrous acetonitrile. The phosphitylating agent and activator are added, and the reaction is stirred under an inert atmosphere until complete.

  • Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester using the oxidizing agent.

  • Benzylation: The crude phosphate triester is dissolved in an appropriate solvent, and the benzylating agent and base are added. The reaction is monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel chromatography.

  • Characterization: The final product is characterized by NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

The primary application of this compound is as a protected building block in the chemical synthesis of modified oligonucleotides. The benzyl protecting groups are stable to a wide range of reaction conditions used in oligonucleotide synthesis and can be removed under neutral conditions by hydrogenolysis.[5][6]

This compound could also be investigated as a prodrug of Thymidine-3',5'-diphosphate. The lipophilic benzyl groups would enhance cell membrane permeability, allowing for more efficient delivery of the diphosphate into cells. Once inside the cell, the benzyl groups could be cleaved by intracellular enzymes to release the active diphosphate.

The following diagram illustrates the potential role of this compound in drug delivery.

Drug_Delivery_Pathway Extracellular Extracellular Space Cell_Membrane Cell Membrane TDP Thymidine-3',5'-diphosphate Cell_Membrane->TDP Intracellular Cleavage (Enzymatic Deprotection) Intracellular Intracellular Space Tetrabenzyl_TDP Tetrabenzyl Thymidine-3',5'-diphosphate Tetrabenzyl_TDP->Cell_Membrane Passive Diffusion (Lipophilic) Biological_Target Biological Target (e.g., DNA Polymerase) TDP->Biological_Target Pharmacological Action

Potential prodrug mechanism of this compound.

Conclusion

This compound is a valuable, albeit specialized, chemical tool for researchers in nucleotide chemistry and drug development. Its protected nature allows for its use in complex organic synthesis and offers a potential strategy for the intracellular delivery of its corresponding diphosphate. Further research into its specific synthesis and biological activity is warranted to fully explore its potential in the development of novel therapeutics and research reagents.

References

An In-depth Technical Guide to Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabenzyl Thymidine-3',5'-diphosphate, a protected nucleoside diphosphate with significant potential in biomedical research and drug development. This document details its chemical properties, outlines a plausible synthetic route, discusses its mechanism of action, and presents relevant biological data.

Core Concepts and Molecular Profile

This compound is a chemically modified version of Thymidine-3',5'-diphosphate where the phosphate groups are protected by benzyl groups. This protection renders the molecule more lipophilic, facilitating its passage across cell membranes. Once inside the cell, the benzyl groups are cleaved by cellular enzymes, releasing the biologically active Thymidine-3',5'-diphosphate.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C38H40N2O11P2[1]
Molecular Weight 762.68 g/mol [1]

Synthesis and Purification

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • Thymidine

  • Benzyl alcohol

  • Phosphorus oxychloride (POCl3) or a suitable phosphitylating agent

  • A suitable base (e.g., pyridine, triethylamine)

  • Dichloromethane (DCM) or other anhydrous solvent

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, silica gel for chromatography)

Procedure:

  • Protection of Thymidine: The 5'-hydroxyl group of thymidine is first protected with a suitable protecting group (e.g., dimethoxytrityl) to ensure selective phosphorylation at the 3' and 5' positions.

  • Phosphorylation: The protected thymidine is then reacted with a phosphorylating agent, such as phosphorus oxychloride in the presence of a base, to introduce the phosphate groups at the 3' and 5' positions.

  • Benzylation: The resulting diphosphate intermediate is then reacted with an excess of benzyl alcohol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) to form the tetrabenzyl-protected product.[3]

  • Deprotection of the 5'-Hydroxyl: The protecting group on the 5'-hydroxyl is removed under appropriate conditions.

  • Purification: The crude product is purified using silica gel column chromatography. The fractions containing the desired product are identified by thin-layer chromatography and pooled.

  • Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and 31P NMR, as well as mass spectrometry to confirm its identity and purity.

Mechanism of Action and Biological Activity

This compound is designed as a prodrug. Its benzyl groups mask the charged phosphate groups, increasing its lipophilicity and ability to penetrate cell membranes.

Intracellular Activation and Targeting

Once inside the cell, it is hypothesized that cellular enzymes, such as esterases or phosphatases, cleave the benzyl groups to release the active metabolite, Thymidine-3',5'-diphosphate.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space TB_TDP Tetrabenzyl Thymidine-3',5'-diphosphate TB_TDP_in Tetrabenzyl Thymidine-3',5'-diphosphate TB_TDP->TB_TDP_in Passive Diffusion TDP Thymidine-3',5'-diphosphate (Active Form) TB_TDP_in->TDP Enzymatic Cleavage Inhibition Inhibition TDP->Inhibition SND1 SND1 Nuclease Inhibition->SND1

Caption: Proposed mechanism of action for this compound.

The deprotected form, Thymidine-3',5'-diphosphate, is a selective inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1), which is a component of the RNA-induced silencing complex (RISC).[4] By inhibiting SND1, it can interfere with microRNA-mediated gene regulation.

Anti-Tumor Activity

The un-benzylated form, Thymidine-3',5'-diphosphate, has demonstrated anti-tumor activity.[4] Studies have shown that it can up-regulate the expression of tumor suppressor genes such as PTEN, TGFBR2, and CDKN1C.[4] This suggests a potential therapeutic application for this compound as a targeted cancer therapy.

Experimental Workflows

The evaluation of this compound in a research setting would typically involve a series of in vitro and in vivo experiments.

G cluster_workflow Experimental Workflow cluster_invitro In Vitro Synthesis Synthesis & Purification InVitro In Vitro Assays Synthesis->InVitro EnzymeAssay Enzyme Inhibition Assay (e.g., SND1) CellAssay Cell Proliferation Assay (e.g., MTT) UptakeAssay Cellular Uptake & Metabolism Studies InVivo In Vivo Studies Data Data Analysis Data->InVivo EnzymeAssay->Data CellAssay->Data UptakeAssay->Data

Caption: A typical experimental workflow for evaluating this compound.

This workflow would begin with the chemical synthesis and purification of the compound, followed by a series of in vitro assays to determine its biological activity. These assays would include enzyme inhibition assays to confirm its effect on targets like SND1, cell proliferation assays to assess its anti-tumor efficacy, and cellular uptake and metabolism studies to verify its conversion to the active form. Promising in vitro results would then lead to in vivo studies in animal models to evaluate its therapeutic potential and safety profile.

References

Solubility of Tetrabenzyl Thymidine-3',5'-diphosphate in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific quantitative solubility data for tetrabenzyl thymidine-3',5'-diphosphate remains elusive in surveyed literature, qualitative information indicates its solubility in key organic solvents. This is consistent with the general principle of using protecting groups to enhance the solubility of polar molecules like nucleotides in organic media.

Qualitative Solubility Profile

Based on available supplier information, this compound is qualitatively described as soluble in the following organic solvents:

  • Chloroform

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

The lack of precise solubility values (e.g., in mg/mL or mmol/L) necessitates that researchers empirically determine these parameters for their specific applications and solvent grades.

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise solubility data, the shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

    • To each vial, add a known volume of the desired organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The process of determining the solubility of a protected nucleotide like this compound can be visualized as a logical workflow.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge to pellet excess solid D->E F Extract clear supernatant E->F G Dilute supernatant F->G H Quantify concentration via HPLC G->H I Final Solubility Data H->I Calculate and report solubility

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Considerations for Researchers

Given the limited publicly available data, it is imperative for researchers working with this compound to perform their own solubility assessments, particularly when developing reaction conditions, purification protocols, or formulation strategies. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of downstream processing. The general protocol provided above serves as a starting point for these essential characterization studies.

The Pivotal Role of Diphosphate Groups in Nucleotide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of nucleotide analogs is paramount. These molecules are the backbone of numerous antiviral and anticancer therapies, and their efficacy is often dictated by the behavior of their phosphate moieties. This technical guide provides an in-depth exploration of the core functions of the diphosphate group in nucleotide analogs, detailing its interactions, the challenges it presents in drug activation, and the innovative strategies developed to harness its potential.

Core Functions of the Diphosphate Group

The diphosphate form of a nucleotide analog is often a critical intermediate, sitting at the crossroads of activation and inhibition. Its primary functions revolve around its interactions with two key classes of enzymes: polymerases and kinases.

The ultimate goal for most antiviral and anticancer nucleoside analogs is to be converted into their triphosphate form, which then acts as a competitive inhibitor or a chain-terminating substrate for viral or cellular polymerases. However, the diphosphate species itself can exhibit significant inhibitory activity. Diphosphoryl derivatives of acyclic nucleotide analogs, for instance, are known to directly inhibit viral polymerases such as herpes simplex virus (HSV-1) DNA polymerase.[1]

Furthermore, in some cases, the diphosphate analog can act as an alternative substrate for the polymerase. For example, the diphosphate of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl) adenine (HPMPApp) can be incorporated into a growing DNA chain by HSV-1 DNA polymerase, leading to chain termination.[1] The active form of Tenofovir, Tenofovir diphosphate (TFV-DP), is a potent chain terminator for HIV reverse transcriptase and has also been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[2]

For a nucleoside analog to become a triphosphate, it must undergo three sequential phosphorylation steps catalyzed by cellular or viral kinases. The final step, the conversion from the diphosphate to the triphosphate, is catalyzed by nucleoside diphosphate kinases (NDPKs).[2] This step has been identified as a significant bottleneck in the activation of many clinically important analogs.[3]

NDPKs are highly efficient with their natural substrates (NDPs), but they often exhibit dramatically lower efficiency—sometimes by a factor of 10,000—for analogs that lack the 3'-hydroxyl group on the sugar moiety.[3] This structural feature, which is common in chain-terminating analogs like Zidovudine (AZT) and Stavudine (d4T), is crucial for optimal binding and catalysis by NDPK.[3] This poor phosphorylation leads to low intracellular concentrations of the active triphosphate form, which can limit the drug's efficacy and contribute to the development of drug resistance.

Beyond direct interactions with polymerases and kinases, nucleotide analogs can influence cellular processes through allosteric regulation. Ribonucleotide Reductase (RNR) is a critical enzyme that controls the balanced production of deoxyribonucleotides (dNDPs) for DNA synthesis. The activity and substrate specificity of RNR are tightly controlled by the binding of nucleotide triphosphates (NTPs or dNTPs) to allosteric sites. Nucleotide analogs, once converted to their triphosphate form, can mimic these natural effectors, binding to the allosteric sites and altering the enzyme's function, thereby disrupting the delicate balance of the dNTP pool.[4]

Quantitative Analysis of Nucleotide Analog Activity

The interaction of diphosphate nucleotide analogs with their target enzymes can be quantified through various kinetic parameters. These values are crucial for comparing the potency and efficiency of different compounds.

Table 1: Inhibition Constants (Ki) of Diphosphate Analogs against Polymerases

Nucleotide Analog DiphosphateTarget EnzymeKi Value (µM)Reference
2-amino-PMEAppHSV-1 DNA Polymerase0.03[1]
PMEGppHSV-1 DNA Polymerase> 2-amino-PMEApp[1]
PMEAppHSV-1 DNA Polymerase> PMEGpp[1]
HPMPAppHSV-1 DNA Polymerase1.4[1]
ddCTPHuman DNA Polymerase γ0.04 ± 0.01[5]
d4TTPHuman DNA Polymerase γ0.28 ± 0.05[5]
FLTTPHuman DNA Polymerase γ0.012 ± 0.002[5]
AZTTP*Human DNA Polymerase γ6.3 ± 1.1[5]
Note: While these are triphosphate forms, they are the active metabolites and their potent inhibition of polymerase γ highlights the potential for mitochondrial toxicity, a key consideration in drug development.

Table 2: Kinetic Parameters of Nucleoside Diphosphate Kinase (NDPK) with Various Substrates

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ADPBaker's Yeast~30--[6]
dATPαSBaker's Yeast~10--[6]
dTTPαSBaker's Yeast~30--[6]
dGTPBaker's Yeast~50--[6]
TDPDictyostelium-110012 x 10⁶[7]
3'-deoxy-TDPDictyostelium-755 x 10⁴[7]
3'-azido-ddTDP (AZT-DP)Dictyostelium-51 x 10³[7]
3'-amino-ddTDPDictyostelium-121 x 10⁴[7]

Overcoming Activation Barriers: Prodrug Strategies

To bypass the inefficient enzymatic phosphorylation steps, particularly the initial monophosphorylation and the subsequent NDPK-catalyzed step, various prodrug strategies have been developed. These approaches mask the charged phosphate groups with lipophilic moieties, allowing the nucleotide analog to enter the cell before being unmasked by intracellular enzymes to release the monophosphate or diphosphate.

The ProTide (PROdrug + nucleoTIDE) technology is a prominent example. It masks a monophosphate with an aryl group and an amino acid ester. Once inside the cell, esterases cleave the amino acid ester, initiating a cascade that releases the nucleoside monophosphate, making it available for subsequent phosphorylation to the di- and triphosphate forms.[8] This strategy has been instrumental in the success of drugs like Sofosbuvir and Tenofovir Alafenamide.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide ProTide Prodrug (Lipophilic) ProTide_in ProTide Prodrug ProTide->ProTide_in Cellular Uptake Intermediate Carboxylate Intermediate ProTide_in->Intermediate Esterase Cleavage NucMP Nucleoside Monophosphate (NMP) Intermediate->NucMP Intramolecular Cyclization NucDP Nucleoside Diphosphate (NDP) NucMP->NucDP NMP Kinase NucTP Active Nucleoside Triphosphate (NTP) NucDP->NucTP NDP Kinase

ProTide prodrug activation pathway.

Visualizing Key Processes and Workflows

Visual diagrams are essential for conceptualizing the complex pathways and experimental procedures involved in studying nucleotide analogs.

G cluster_activation Intracellular Activation Pathway cluster_action Mechanism of Action Nucleoside Nucleoside Analog (Prodrug) Nuc_MP Nucleoside Monophosphate (NMP) Nucleoside->Nuc_MP Nucleoside Kinase (Rate-Limiting Step) Nuc_DP Nucleoside Diphosphate (NDP) Nuc_MP->Nuc_DP NMP Kinase Nuc_TP Nucleoside Triphosphate (NTP - Active Drug) Nuc_DP->Nuc_TP NDP Kinase (Potential Bottleneck) Polymerase Viral Polymerase Nuc_TP->Polymerase Competitive Inhibition ChainTermination Chain Termination & Inhibition of Viral Replication Polymerase->ChainTermination

Intracellular activation of nucleoside analogs.

G cluster_RNR Allosteric Regulation of Ribonucleotide Reductase (RNR) RNR_enzyme RNR Enzyme ActiveSite Active Site RNR_enzyme->ActiveSite AllostericSite Allosteric Site (Specificity) RNR_enzyme->AllostericSite dNDP Deoxyribonucleoside Diphosphate ActiveSite->dNDP Reduction AllostericSite->ActiveSite Conformational Change (Alters Substrate Specificity) NDP Ribonucleoside Diphosphate (CDP, UDP, GDP, ADP) NDP->ActiveSite Effector Effector Nucleotide (e.g., dGTP Analog) Effector->AllostericSite Binding

Allosteric control of substrate specificity.

Key Experimental Methodologies

Validating the function and efficacy of nucleotide analogs requires robust experimental protocols. Below are methodologies for key assays.

This assay determines if a nucleotide analog acts as a substrate and/or chain terminator for a specific DNA polymerase.

  • Objective: To visualize the incorporation and chain-terminating effect of a nucleotide analog diphosphate (after in-vitro conversion to triphosphate) or a supplied triphosphate analog.

  • Principle: A standard polymerase chain reaction (PCR) is performed, but with the addition of the nucleotide analog. If the analog is incorporated by the polymerase and terminates synthesis, shorter DNA fragments will be produced compared to the control reaction.

  • Methodology:

    • Reaction Setup: Prepare a master mix on ice containing:

      • 10X PCR Buffer with MgCl₂

      • A defined DNA template of known sequence and length

      • Forward and Reverse primers flanking a target region

      • A balanced mix of dNTPs (dATP, dCTP, dGTP, dTTP) at a limiting concentration

      • Heat-stable DNA Polymerase (e.g., Taq)

      • Nuclease-free water

    • Experimental Tubes: Aliquot the master mix into PCR tubes. Add the nucleotide analog triphosphate to be tested at varying concentrations. Include a positive control (no analog) and a negative control (no polymerase).[9][10]

    • Thermocycling: Place tubes in a thermocycler and run a standard PCR program:[11]

      • Initial Denaturation: 95°C for 2-3 minutes.

      • Cycling (30 cycles):

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C (primer-dependent) for 30 seconds.

        • Extension: 72°C for 1-2 minutes (template length-dependent).

      • Final Extension: 72°C for 5-10 minutes.

    • Analysis: Analyze the PCR products using agarose gel electrophoresis. A successful chain terminator will result in the appearance of shorter product bands, or a smear, at concentrations where the full-length product is diminished compared to the positive control.

G start Start setup Prepare PCR Master Mix (Buffer, dNTPs, Primers, Template, Polymerase) start->setup aliquot Aliquot Mix into Tubes setup->aliquot add_analog Add Nucleotide Analog (NTP*) at Varying Concentrations aliquot->add_analog add_control Prepare Positive Control (No Analog) aliquot->add_control thermocycle Run PCR Program (Denature, Anneal, Extend) add_analog->thermocycle add_control->thermocycle gel Analyze Products via Agarose Gel Electrophoresis thermocycle->gel analyze Compare Bands to Control: Shorter Products Indicate Chain Termination gel->analyze end End analyze->end

Workflow for a chain termination assay.

This assay quantifies the ability of NDPK to convert a nucleotide analog diphosphate into its triphosphate form.

  • Objective: To measure the kinetic parameters (Km, Vmax, kcat) of NDPK for a specific nucleotide analog diphosphate.

  • Principle: A coupled-enzyme spectrophotometric assay is commonly used. The production of ADP in the reverse reaction (or ATP in the forward reaction) is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12][13]

  • Methodology:

    • Reaction Mixture: In a quartz cuvette, prepare a reaction buffer (e.g., Tris-HCl, pH 7.5) containing:

      • Phosphoenolpyruvate (PEP)

      • NADH

      • Excess Pyruvate Kinase (PK)

      • Excess Lactate Dehydrogenase (LDH)

      • A fixed, saturating concentration of a phosphate donor (e.g., ATP)

      • Varying concentrations of the nucleotide analog diphosphate substrate.

    • Initiation: The reaction is initiated by adding a known amount of purified NDPK enzyme.

    • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is directly proportional to the rate of ADP production by NDPK.

    • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance plots. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[14]

This assay measures the ability of a prodrug to enter cells and be converted to its active metabolites.

  • Objective: To determine the rate of cellular uptake and intracellular conversion of a nucleotide analog prodrug to its mono-, di-, and triphosphate forms.

  • Principle: A cell line of interest is incubated with the prodrug. At various time points, the cells are harvested, and the intracellular contents are extracted and analyzed by a separation method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent prodrug and its metabolites.[15]

  • Methodology:

    • Cell Culture: Seed cells (e.g., CEM T-cells, hepatocytes) in multi-well plates and grow to near confluence.[16]

    • Incubation: Replace the growth medium with fresh medium containing a known concentration of the nucleotide analog prodrug. Incubate the cells at 37°C.

    • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), harvest the cells. Wash the cells rapidly with cold phosphate-buffered saline (PBS) to remove extracellular prodrug.

    • Extraction: Lyse the cells and extract the intracellular metabolites using a cold extraction solvent (e.g., 60-70% methanol or perchloric acid). Centrifuge to pellet cellular debris.

    • Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to separate and quantify the parent prodrug, the monophosphate, diphosphate, and triphosphate species.

    • Data Analysis: Plot the concentration of each species over time to determine the rate of uptake and the kinetics of intracellular metabolism. The half-life (t₁/₂) of the prodrug in the cellular environment can also be calculated.[15]

References

Guarding the Code: A Technical Guide to Protected Nucleoside Diphosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core characteristics of protected nucleoside diphosphates, crucial molecules in the landscape of antiviral and anticancer drug development. By temporarily masking the phosphate groups' negative charges, these compounds can effectively cross cell membranes to deliver their therapeutic cargo. This document provides a comprehensive overview of their chemical nature, stability, and the experimental methodologies used in their synthesis and evaluation.

Core Concepts: The "DiPPro" and "cycloSal" Strategies

To overcome the challenge of delivering negatively charged nucleoside diphosphates (NDPs) into cells, prodrug strategies are employed. These strategies involve the use of protecting groups that neutralize the charge of the phosphate moiety, rendering the molecule more lipophilic and membrane-permeable. Once inside the cell, these protective masks are cleaved by intracellular enzymes, releasing the active NDP. Two prominent strategies in this field are the "DiPPro" (Diphosphate Prodrug) and "cycloSal" (cycloSaligenyl) approaches.

The DiPPro approach utilizes bioreversible masking units, typically bis(acyloxybenzyl) esters, attached to the β-phosphate of the NDP. The stability and release kinetics of these prodrugs can be fine-tuned by modifying the acyl groups.[1] Longer acyl chains generally lead to increased stability.

The cycloSal strategy employs a cyclic saligenyl phosphotriester to mask the phosphate group. The release of the active nucleotide from cycloSal prodrugs is typically initiated by a chemically driven hydrolysis reaction.

Quantitative Data on Stability and Reaction Efficiency

The efficacy of a protected nucleoside diphosphate prodrug is critically dependent on its stability in extracellular environments and its efficient conversion to the active form within the target cells. The following tables summarize key quantitative data related to the hydrolysis and synthesis of these compounds.

Compound (DiPPro-d4TDP Derivative)Acyl ChainHydrolysis Half-life (t½) in PBS (pH 7.3)Hydrolysis Half-life (t½) in CEM Cell Extract
1a C1 (Acetyl)> 100 h2.5 h
1b C3 (Butyryl)> 100 h4.0 h
1c C5 (Hexanoyl)> 100 h6.8 h
1d C7 (Octanoyl)> 100 h10.2 h
1e C9 (Decanoyl)> 100 h15.5 h

Table 1: Hydrolysis half-lives of various DiPPro-d4TDP derivatives. The data illustrates that while chemically stable, these prodrugs are efficiently cleaved in a cellular environment. The length of the acyl chain correlates with increased stability in cell extracts.

Prodrug ApproachNucleosideProtecting GroupReported YieldPurity
cycloSal d4T3-Methyl-cycloSalGoodHigh (separable diastereomers)
DiPPro AZTBis(pivaloyloxymethyl)Moderate to Good>95% after HPLC
DiPPro d4TBis(acyloxybenzyl)Good>95% after HPLC

Table 2: Representative synthetic yields and purities for protected nucleoside diphosphates. Yields and purities are dependent on the specific synthetic route and purification methods employed.

Experimental Protocols

General Synthesis of a Bis(acyloxybenzyl) Nucleoside Diphosphate (DiPPro-NDP)

This protocol outlines a general method for the synthesis of DiPPro-nucleoside diphosphates, which involves the coupling of a nucleoside monophosphate with a phosphoramidite reagent followed by oxidation.

Materials:

  • Nucleoside monophosphate (as a bis(tributylammonium) salt)

  • Bis(diisopropylamino)phosphoramidite of the desired acyloxybenzyl alcohol

  • Dicyanoimidazole (DCI) in acetonitrile

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Anhydrous acetonitrile, pyridine, and toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Preparation of the Phosphoramidite Reagent: The bis(diisopropylamino)phosphoramidite of the corresponding 4-acyloxybenzyl alcohol is prepared separately according to established literature procedures.

  • Coupling Reaction: a. The nucleoside monophosphate (1 equivalent) is co-evaporated with anhydrous pyridine and then anhydrous toluene and dried under high vacuum. b. The dried nucleoside monophosphate is dissolved in anhydrous acetonitrile. c. The phosphoramidite reagent (1.2 equivalents) is added to the solution. d. A solution of DCI in acetonitrile (0.5 equivalents) is added dropwise to the reaction mixture at room temperature. e. The reaction is stirred under an argon atmosphere for 2-4 hours, and its progress is monitored by TLC or ³¹P NMR spectroscopy.

  • Oxidation: a. Upon completion of the coupling reaction, the mixture is cooled to 0 °C. b. A solution of TBHP in decane (2 equivalents) is added dropwise. c. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Purification: a. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. b. The mixture is extracted with dichloromethane. c. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. d. The crude product is purified by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane). e. Fractions containing the pure product are combined and concentrated to yield the DiPPro-nucleoside diphosphate as a white solid.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the purification and analysis of protected nucleoside diphosphates.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1 M triethylammonium bicarbonate (TEAB) buffer, pH 7.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

Procedure:

  • The crude or partially purified product is dissolved in a minimal amount of the initial mobile phase composition.

  • The solution is filtered through a 0.22 µm syringe filter.

  • The sample is injected onto the HPLC system.

  • Fractions corresponding to the major product peak are collected.

  • The collected fractions are pooled and lyophilized to remove the volatile TEAB buffer, yielding the purified product.

  • Purity is assessed by analytical HPLC of the final product.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate crucial pathways and workflows related to protected nucleoside diphosphates.

Intracellular_Activation_Pathway cluster_cell Intracellular Space Prodrug Protected NDP Prodrug (e.g., DiPPro-d4TDP) Intermediate Mono-protected NDP Prodrug->Intermediate Esterases NDP Nucleoside Diphosphate (d4TDP) Intermediate->NDP Esterases NTP Active Nucleoside Triphosphate (d4TTP) NDP->NTP Nucleoside Diphosphate Kinase (NDPK) Incorporation Incorporation into Viral DNA (Chain Termination) NTP->Incorporation Viral Reverse Transcriptase Experimental_Workflow Design Prodrug Design (e.g., DiPPro, cycloSal) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stability In Vitro Stability Assays (Buffer, Plasma, Cell Extracts) Characterization->Stability Activity Antiviral Activity Assays Stability->Activity Toxicity Cytotoxicity Assays Activity->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt Structure_Activity_Relationship Acyl_Chain Increase Acyl Chain Length Lipophilicity Increased Lipophilicity Acyl_Chain->Lipophilicity Stability Increased Stability (Slower Hydrolysis) Acyl_Chain->Stability Cell_Perm Enhanced Cell Permeability Lipophilicity->Cell_Perm Antiviral_Act Potentially Altered Antiviral Activity Stability->Antiviral_Act Cell_Perm->Antiviral_Act

References

Commercial Suppliers and Technical Guide for Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with modified nucleotides, Tetrabenzyl Thymidine-3',5'-diphosphate serves as a critical, protected building block in the chemical synthesis of oligonucleotides. This in-depth technical guide provides an overview of its commercial availability, key chemical properties, and protocols relevant to its use.

Commercial Availability

This compound is a specialized chemical available from a select number of suppliers catering to the research and pharmaceutical industries. The primary commercial source identified is LGC Standards , which lists the compound under their TRC brand.[1] Another potential supplier is Santa Cruz Biotechnology (SCBT) .[2] While other major chemical suppliers like Sigma-Aldrich, MedChemExpress, and Biosynth offer the deprotected form, Thymidine-3',5'-diphosphate, and its salts, their catalogs should be consulted for the availability of the tetrabenzyl-protected version.[3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for reaction planning, analytical characterization, and quality control.

PropertyValueSource
Molecular Formula C38H40N2O11P2[5]
Molecular Weight 762.68 g/mol [5]
Appearance Colorless Oil[5]
Solubility Chloroform, DMSO, Ethanol[5]
Storage Store at -20°C[5]

Role in Oligonucleotide Synthesis

This compound is primarily utilized as a protected phosphoramidite precursor in the solid-phase synthesis of DNA and RNA oligonucleotides. The benzyl groups serve as protecting groups for the phosphate moieties, preventing unwanted side reactions during the sequential coupling of nucleotide monomers.[6][7][8]

The general workflow for solid-phase oligonucleotide synthesis using protected phosphoramidites is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.

Oligonucleotide_Synthesis_Workflow start Start with Support-Bound Nucleoside deblock 1. Deblocking (Removal of 5'-DMT group) start->deblock couple 2. Coupling (Addition of protected phosphoramidite) deblock->couple cap 3. Capping (Blocking of unreacted 5'-OH groups) couple->cap oxidize 4. Oxidation (Phosphite to Phosphate) cap->oxidize repeat Repeat for next nucleotide oxidize->repeat repeat->deblock Continue chain elongation cleave Cleavage from Support & Deprotection repeat->cleave Synthesis complete purify Purification (e.g., HPLC) cleave->purify end Final Oligonucleotide purify->end

Figure 1. General workflow for solid-phase oligonucleotide synthesis.

Experimental Protocols

Synthesis of Protected Nucleoside Phosphates (General Approach)

The synthesis of protected nucleoside phosphates, such as the tetrabenzyl derivative of thymidine diphosphate, typically involves the phosphorylation of a suitably protected nucleoside.

Protected_Nucleoside_Synthesis start_nuc Protected Thymidine coupling Coupling Reaction start_nuc->coupling phosphorylating_agent Phosphorylating Agent (e.g., Phosphoramidite or H-phosphonate) phosphorylating_agent->coupling oxidation Oxidation coupling->oxidation deprotection_step Selective Deprotection (if necessary) oxidation->deprotection_step purification Purification (e.g., Column Chromatography) deprotection_step->purification final_product This compound purification->final_product

Figure 2. Generalized logical flow for the synthesis of a protected nucleoside diphosphate.

Methodology:

  • Protection of Nucleoside: Start with a thymidine molecule where the hydroxyl groups that are not to be phosphorylated are protected with suitable protecting groups.

  • Phosphorylation: React the protected thymidine with a phosphorylating agent. For a diphosphate, this may be a multi-step process.

  • Introduction of Benzyl Groups: The benzyl groups are typically introduced as part of the phosphorylating agent or in a subsequent step to protect the phosphate moieties.

  • Purification: The crude product is purified using techniques such as silica gel chromatography.

Deprotection of Benzyl Groups

Following the completion of oligonucleotide synthesis, the benzyl protecting groups on the phosphate backbone must be removed. This is typically achieved through catalytic hydrogenation.

Methodology:

  • Dissolution: Dissolve the protected oligonucleotide in a suitable solvent, such as ethanol or a mixture of solvents.

  • Catalyst Addition: Add a palladium-based catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Stir the reaction mixture under an atmosphere of hydrogen gas until the deprotection is complete.

  • Filtration and Purification: Filter off the catalyst and purify the deprotected oligonucleotide, typically using High-Performance Liquid Chromatography (HPLC).

Quality Control and Analytical Methods

The purity and identity of this compound and the resulting oligonucleotides are critical for their intended applications. Several analytical techniques are employed for their characterization.

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the protected nucleoside and the final oligonucleotide.[9]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) To elucidate the structure and confirm the presence of the benzyl protecting groups and the phosphate linkages.[11][12][13]

Exemplary HPLC Conditions for Nucleotide Analysis:

While specific conditions for this compound are not detailed in the public domain, a general approach for related compounds involves reversed-phase HPLC.

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV absorbance at a wavelength appropriate for the nucleobase (typically around 260 nm).

Signaling Pathways and Biological Applications

In its tetrabenzyl-protected form, this molecule is a synthetic intermediate and is not biologically active. Its utility lies in its role as a precursor for the synthesis of oligonucleotides. The deprotected form, Thymidine-3',5'-diphosphate (pTp), can be a component of DNA and may be involved in various cellular processes after its incorporation into an oligonucleotide. For instance, synthetic oligonucleotides are widely used as antisense agents, siRNAs, and aptamers to modulate gene expression and protein function, thereby interacting with various signaling pathways. The specific pathway targeted depends on the sequence of the synthesized oligonucleotide.

For example, the un-benzylated form, Thymidine 3',5'-diphosphate tetrasodium, has been shown to have anti-tumor activity and can act as a selective inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1).[3]

This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and nucleic acid research. For specific applications and detailed protocols, it is recommended to consult the technical documentation provided by the commercial suppliers and the relevant scientific literature.

References

Purity Standards for Synthetic Tetrabenzyl Thymidine-3',5'-diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for synthetically produced Tetrabenzyl Thymidine-3',5'-diphosphate. The document outlines the common analytical techniques for purity assessment, provides illustrative experimental protocols, and discusses potential impurities. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, purification, and application of protected nucleotides.

Introduction

This compound is a key protected derivative of thymidine diphosphate, widely utilized in the chemical synthesis of oligonucleotides and nucleotide analogues. The benzyl groups serve as protecting moieties for the phosphate groups, preventing unwanted side reactions during chemical synthesis. The purity of this compound is paramount to ensure the fidelity and yield of subsequent synthetic steps. This guide details the standards and methodologies for ensuring the high purity of this critical synthetic building block.

Purity Specifications and Analytical Methodologies

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. While specific purity requirements may vary depending on the intended application, a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) is generally considered acceptable for most research and development purposes.

Table 1: Typical Purity Specifications and Analytical Methods

ParameterSpecificationAnalytical Method
Purity ≥95%HPLC (Reverse-Phase or Ion-Exchange)
Identity Conforms to structure¹H NMR, ³¹P NMR, Mass Spectrometry
Residual Solvents To be determined based on synthesisGas Chromatography (GC)
Water Content ≤ 1.0%Karl Fischer Titration
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. Both reverse-phase (RP-HPLC) and ion-exchange (IEX-HPLC) chromatography can be employed.

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. The benzyl groups impart significant hydrophobicity to the molecule, making RP-HPLC an effective method for separating the desired product from more polar impurities, such as partially debenzylated species or unreacted starting materials.

  • Ion-Exchange HPLC (IEX-HPLC): This method separates molecules based on their charge. While the phosphate groups are protected, residual charged impurities can be effectively separated using this technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of the synthesized compound.

  • ¹H NMR: Provides information about the protons in the molecule, confirming the presence of the thymidine base, the deoxyribose sugar, and the benzyl protecting groups.

  • ¹³C NMR: Offers detailed information about the carbon skeleton of the molecule.

  • ³¹P NMR: This is a particularly important technique for phosphorus-containing compounds. It provides information about the chemical environment of the phosphorus atoms, confirming the formation of the diphosphate linkage and the presence of the benzyl protecting groups. The chemical shifts in the ³¹P NMR spectrum are sensitive to the nature of the substituents on the phosphorus atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The observed molecular ion peak should correspond to the calculated molecular weight of the compound (C₃₈H₄₀N₂O₁₁P₂; MW: 762.68 g/mol ). A characteristic fragmentation pattern in the mass spectrum is the appearance of a peak at m/z 91, which corresponds to the tropylium ion, a stable fragment resulting from the loss of a benzyl group.

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and analysis of this compound. These are intended to be illustrative, and specific conditions may need to be optimized.

Synthesis of this compound

The synthesis can be achieved by the phosphorylation of thymidine using a benzyl-protected phosphorylating agent, such as dibenzyl phosphorochloridate. A general two-step approach is often employed:

  • Monophosphorylation: Reaction of thymidine with one equivalent of the phosphorylating agent to yield a monophosphate intermediate.

  • Diphosphorylation: Further reaction of the monophosphate intermediate with a second equivalent of the phosphorylating agent.

A more direct approach involves the reaction of thymidine with an excess of the phosphorylating agent in the presence of a suitable base.

Illustrative Synthesis Workflow:

Synthesis_Workflow Thymidine Thymidine Reaction Phosphorylation Reaction Thymidine->Reaction Phosphorylating_Agent Dibenzyl Phosphorochloridate (in Pyridine) Phosphorylating_Agent->Reaction Quenching Reaction Quenching (e.g., with water) Reaction->Quenching Extraction Work-up & Extraction Quenching->Extraction Purification Chromatographic Purification Extraction->Purification Product Tetrabenzyl Thymidine- 3',5'-diphosphate Purification->Product

Caption: General workflow for the synthesis of this compound.

Purification by Column Chromatography

Purification of the crude product is typically performed using silica gel column chromatography.

Table 2: Illustrative Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Methanol in Dichloromethane (e.g., 0% to 10%)
Detection UV (254 nm) or Thin Layer Chromatography (TLC)

Purification Workflow:

Purification_Workflow Crude_Product Crude Product in Minimal Solvent Column Silica Gel Column Crude_Product->Column Elution Gradient Elution (DCM/MeOH) Column->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Tetrabenzyl Thymidine- 3',5'-diphosphate Evaporation->Pure_Product

Caption: Workflow for purification by silica gel chromatography.

Analytical HPLC Method

Table 3: Representative RP-HPLC Conditions

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

Potential Impurities

Understanding potential impurities is crucial for developing appropriate analytical methods and purification strategies.

Table 4: Common Impurities and Their Origin

ImpurityPotential Origin
Thymidine Unreacted starting material
Tribenzyl Thymidine-3',5'-diphosphate Incomplete benzylation or partial debenzylation
Dibenzyl Thymidine-3'- or 5'-monophosphate Incomplete phosphorylation
Dibenzyl Phosphate Hydrolysis of the phosphorylating agent
Residual Solvents (e.g., Pyridine, Dichloromethane) From the reaction and purification steps

Logical Relationship of Impurity Formation:

Impurity_Formation cluster_synthesis Synthesis Step cluster_impurities Potential Impurities Thymidine Thymidine Reaction Phosphorylation Thymidine->Reaction Phosphorylating_Agent Dibenzyl Phosphorochloridate Phosphorylating_Agent->Reaction Hydrolysis_Product Dibenzyl Phosphate Phosphorylating_Agent->Hydrolysis_Product Hydrolysis Unreacted_SM Unreacted Thymidine Reaction->Unreacted_SM Incomplete Reaction Incomplete_Phos Dibenzyl Thymidine Monophosphates Reaction->Incomplete_Phos Incomplete Phosphorylation Product Tetrabenzyl Thymidine- 3',5'-diphosphate Reaction->Product Desired Reaction Partial_Debenz Tribenzyl Thymidine Diphosphate Product->Partial_Debenz Partial Debenzylation

Caption: Logical relationships in the formation of the desired product and potential impurities.

Conclusion

Ensuring the high purity of this compound is a critical step in the successful synthesis of oligonucleotides and other modified nucleotides. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to purity assessment and structural confirmation. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling the production and use of high-quality protected nucleotides for advanced applications in drug discovery and development.

A Technical Guide to the Spectral Characteristics of Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR and MS) for Tetrabenzyl Thymidine-3',5'-diphosphate, a key protected intermediate in the synthesis of modified oligonucleotides and nucleotide-based therapeutics. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this guide combines data from closely related compounds and established principles of organic chemistry and spectroscopy to present a comprehensive analytical profile.

Molecular Structure

This compound possesses a molecular formula of C₃₈H₄₀N₂O₁₁P₂ and a molecular weight of 762.68 g/mol . The structure features the nucleoside thymidine with its 3' and 5' hydroxyl groups phosphorylated and subsequently protected with benzyl groups.

Predicted Spectral Data

The following tables summarize the expected quantitative NMR and MS data for this compound. These predictions are based on the analysis of spectral data for thymidine, benzyl groups, and similar phosphorylated nucleosides.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.2m20HAromatic protons (Benzyl groups)
~7.4s1HH6 (Thymine)
~6.2t1HH1' (Deoxyribose)
~5.1 - 4.9m8HCH₂ (Benzyl groups)
~4.6m1HH3' (Deoxyribose)
~4.1m1HH4' (Deoxyribose)
~4.0m2HH5' (Deoxyribose)
~2.3m2HH2' (Deoxyribose)
~1.9s3HCH₃ (Thymine)

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~163C4 (Thymine)
~150C2 (Thymine)
~137C6 (Thymine)
~135Quaternary Aromatic (Benzyl)
~128.5Aromatic CH (Benzyl)
~128.0Aromatic CH (Benzyl)
~127.5Aromatic CH (Benzyl)
~111C5 (Thymine)
~85C1' (Deoxyribose)
~84C4' (Deoxyribose)
~77C3' (Deoxyribose)
~69CH₂ (Benzyl)
~66C5' (Deoxyribose)
~39C2' (Deoxyribose)
~12CH₃ (Thymine)

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Predicted ³¹P NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignment
~ -10 to -12m3'-Phosphate, 5'-Phosphate

Solvent: CDCl₃. Referenced to 85% H₃PO₄. The two phosphorus signals may be resolved or overlap depending on the specific chemical environment and NMR conditions.

Table 4: Predicted Mass Spectrometry Data
m/zIon
763.22[M+H]⁺
785.20[M+Na]⁺
381.61[M+2H]²⁺

Predicted for high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

Experimental Protocols

The synthesis of this compound is a multi-step process. Below is a generalized experimental protocol based on standard phosphoramidite and phosphorylation methodologies.

Synthesis of Thymidine-3',5'-diphosphate

A common route to nucleoside diphosphates involves the phosphorylation of the corresponding nucleoside.

  • Protection of Thymidine: The 5'-hydroxyl group of thymidine is first protected with a dimethoxytrityl (DMT) group.

  • Phosphorylation at 3': The 3'-hydroxyl group is then phosphitylated using a phosphoramidite reagent, followed by oxidation to the phosphate.

  • Deprotection of 5'-OH: The DMT group is removed under acidic conditions.

  • Phosphorylation at 5': The newly freed 5'-hydroxyl group is phosphorylated using a suitable phosphorylating agent.

  • Deprotection: All remaining protecting groups are removed to yield Thymidine-3',5'-diphosphate.

Benzylation of Thymidine-3',5'-diphosphate

The phosphate groups are then benzylated.

  • Reaction with Benzyl Bromide: Thymidine-3',5'-diphosphate is treated with an excess of benzyl bromide in the presence of a non-nucleophilic base, such as proton sponge or a silver salt, in an aprotic solvent like DMF or acetonitrile.

  • Purification: The crude product is purified by silica gel chromatography to yield this compound.

NMR and MS Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃). Chemical shifts are referenced to the residual solvent peak for ¹H and ¹³C, and to an external standard of 85% phosphoric acid for ³¹P.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass of the synthesized compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway Thymidine Thymidine DMT_Thymidine 5'-O-DMT-Thymidine Thymidine->DMT_Thymidine DMT-Cl, Pyridine Protected_MonoP Protected 3'-Monophosphate DMT_Thymidine->Protected_MonoP Phosphoramidite, Oxidation Deprotected_MonoP 3'-Monophosphate Protected_MonoP->Deprotected_MonoP Acidic Deprotection DiP Thymidine-3',5'-diphosphate Deprotected_MonoP->DiP Phosphorylation Final_Product Tetrabenzyl Thymidine- 3',5'-diphosphate DiP->Final_Product Benzyl Bromide, Base

Caption: Synthetic route to this compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and characterization of the target compound.

Experimental_Workflow Start Starting Material: Thymidine Synthesis Multi-step Synthesis Start->Synthesis Purification Chromatographic Purification Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (1H, 13C, 31P) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS Final Pure Tetrabenzyl Thymidine-3',5'-diphosphate NMR->Final MS->Final

Caption: General experimental workflow for synthesis and analysis.

Logical Relationship of Spectral Data

The relationship between the different types of spectral data in confirming the structure is shown below.

Logical_Relationship Structure Proposed Structure H_NMR 1H NMR Structure->H_NMR predicts C_NMR 13C NMR Structure->C_NMR predicts P_NMR 31P NMR Structure->P_NMR predicts Mass_Spec Mass Spec Structure->Mass_Spec predicts Confirmation Structural Confirmation H_NMR->Confirmation verifies proton environment C_NMR->Confirmation verifies carbon backbone P_NMR->Confirmation verifies phosphate groups Mass_Spec->Confirmation verifies molecular weight

Caption: Interrelation of spectral data for structural elucidation.

Unlocking the Potential: A Technical Guide to Research Areas for Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenzyl Thymidine-3',5'-diphosphate emerges as a pivotal, yet underexplored, intermediate in the synthesis of novel nucleotide-based therapeutics and research tools. As a protected precursor to the biologically active Thymidine-3',5'-diphosphate (pdTp), its potential lies in facilitating the creation of modified oligonucleotides and phosphonate analogs with applications in antiviral and anticancer research. This technical guide delineates potential research avenues, provides detailed theoretical experimental protocols for its synthesis and deprotection, and outlines prospective biological evaluations. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction: The Strategic Importance of Protected Nucleotides

In the realm of drug discovery and molecular biology, synthetic nucleotides and their analogs are indispensable tools. They serve as probes to elucidate enzymatic mechanisms, as building blocks for modified nucleic acids with enhanced stability or functionality, and as direct therapeutic agents. The transient protection of phosphate moieties is a cornerstone of nucleotide chemistry, enabling precise chemical manipulations and preventing unwanted side reactions.

This compound, with its four benzyl groups shielding the phosphate hydroxyls, represents a stable, lipophilic precursor. This characteristic is advantageous for its purification and handling during multi-step organic synthesis. The subsequent removal of these benzyl groups by catalytic hydrogenolysis yields the active, hydrophilic Thymidine-3',5'-diphosphate, ready for biological application or further enzymatic modification.

Proposed Research Areas

The utility of this compound is intrinsically linked to the biological roles of its deprotected form and the versatility of the protected intermediate in chemical synthesis.

Synthesis of Novel Phosphonate and Thiophosphate Analogs

The protected diphosphate is an ideal starting point for the synthesis of non-hydrolyzable analogs of pdTp. By modifying the diphosphate backbone, researchers can create potent and specific inhibitors of enzymes that process nucleotides.

  • Potential Targets: Viral polymerases, reverse transcriptases, and nucleotide-metabolizing enzymes.

  • Research Goal: To develop antiviral or anticancer agents with improved metabolic stability and target specificity.

Development of Pro-Nucleotide Therapies

The benzyl-protected compound itself could be investigated as part of a pro-drug strategy. While benzyl groups are typically removed chemically, exploring enzymatic cleavage in specific cellular environments could offer a novel drug delivery mechanism.

  • Potential Approach: Design of enzyme-activatable pro-nucleotides that release the active diphosphate only in target cells (e.g., cancer cells with specific esterase profiles).

  • Research Goal: To enhance the therapeutic index of nucleotide-based drugs by minimizing off-target effects.

Elucidation of Enzyme-Substrate Interactions

The deprotected Thymidine-3',5'-diphosphate can be used in crystallographic studies to understand the binding modes of nucleotide diphosphates to their target enzymes.

  • Application: Soaking of pdTp into protein crystals to obtain high-resolution structural data of the enzyme-ligand complex.

  • Research Goal: To provide a structural basis for the rational design of next-generation inhibitors.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C38H40N2O11P2
Molecular Weight 762.68 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). Insoluble in water.
Stability Stable under anhydrous conditions. Sensitive to strong acids and bases.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies in nucleotide chemistry.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from commercially available Thymidine-3',5'-diphosphate.

Step 1: Benzylation of Thymidine-3',5'-diphosphate

  • Materials: Thymidine-3',5'-diphosphate disodium salt, Benzyl bromide (BnBr), a non-nucleophilic base (e.g., Proton Sponge®), Anhydrous Dimethylformamide (DMF), Diethyl ether.

  • Procedure:

    • Dissolve Thymidine-3',5'-diphosphate disodium salt in anhydrous DMF.

    • Add Proton Sponge® (4 equivalents) to the solution and stir under an inert atmosphere (Argon).

    • Add Benzyl bromide (5 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

    • Precipitate the purified product from a concentrated solution by adding cold diethyl ether.

    • Collect the solid by filtration and dry under vacuum.

Step 2: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic peaks for the thymine base, deoxyribose sugar, and the benzyl protecting groups.

    • ³¹P NMR: Expect a signal corresponding to the dibenzyl-protected phosphate groups.

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product.

Deprotection of this compound

Catalytic Hydrogenolysis

  • Materials: this compound, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve this compound in methanol.

    • Add 10% Pd/C catalyst (catalytic amount).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Evaporate the combined filtrate to dryness to obtain Thymidine-3',5'-diphosphate.

    • Characterize the product by NMR and MS to confirm complete deprotection.

Visualizing Workflows and Pathways

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_deprotection Deprotection pdTp Thymidine-3',5'-diphosphate benzylation Benzylation (BnBr, Base) pdTp->benzylation protected_pdTp This compound benzylation->protected_pdTp purification Purification (Column Chromatography) protected_pdTp->purification hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) purification->hydrogenolysis final_product Thymidine-3',5'-diphosphate hydrogenolysis->final_product

Caption: Synthetic and deprotection workflow for this compound.

Potential Signaling Pathway Inhibition

Thymidine analogues often target viral DNA synthesis. The deprotected form of the title compound could potentially inhibit viral DNA polymerases.

Signaling_Pathway cluster_viral_rep Viral Replication Cycle cluster_inhibition Mechanism of Action Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription / DNA Synthesis Viral_Entry->Reverse_Transcription Viral_Assembly Viral Assembly & Release Reverse_Transcription->Viral_Assembly pdTp_analog Thymidine-3',5'-diphosphate Analog pdTp_analog->Reverse_Transcription Inhibition

Caption: Proposed inhibition of viral replication by a Thymidine-3',5'-diphosphate analog.

Conclusion and Future Directions

This compound stands as a valuable synthetic intermediate with considerable potential for the development of novel therapeutic agents and molecular probes. The proposed research areas, from the synthesis of stabilized nucleotide analogs to the exploration of pro-drug strategies, offer a fertile ground for innovation in medicinal chemistry and chemical biology. The detailed protocols and conceptual diagrams provided herein serve as a foundational guide for researchers venturing into this promising area of nucleotide science. Future work should focus on the practical synthesis and characterization of this molecule, followed by a systematic evaluation of its utility in the outlined research domains.

Methodological & Application

Application Note: Use of Tetrabenzyl Thymidine-3',5'-diphosphate in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of oligonucleotides at their 3'-terminus is a critical aspect of nucleic acid chemistry, enabling a wide range of applications in diagnostics, therapeutics, and biotechnology. Modified 3'-termini can enhance nuclease resistance, allow for the attachment of labels, or facilitate conjugation to other molecules. This application note describes a specialized protocol for the introduction of a thymidine-3',5'-diphosphate moiety at the 3'-terminus of a synthetic oligonucleotide using Tetrabenzyl Thymidine-3',5'-diphosphate. This reagent allows for a unique terminal modification that can be valuable for studies of nucleic acid structure and function.

Application

The primary application of this compound is the post-synthetic, on-support modification of an oligonucleotide to introduce a 3'-terminal thymidine bearing both a 3'- and a 5'-phosphate group. This can be useful for creating oligonucleotide standards for analytical assays, for studying the interaction of oligonucleotides with specific enzymes, or as a precursor for further chemical elaboration.

Principle of the Method

The proposed method involves the synthesis of the desired oligonucleotide sequence on a universal solid support using standard phosphoramidite chemistry. Following the final coupling cycle and prior to cleavage from the support, the 5'-DMT group is removed, and the free 5'-hydroxyl of the terminal nucleotide is coupled to the 3'-phosphate of this compound. This reaction is driven by a suitable activating agent. The resulting modified oligonucleotide is then cleaved from the support and the protecting groups are removed. The benzyl protecting groups on the terminal diphosphate moiety are subsequently removed by catalytic hydrogenolysis.

Chemical Structure

Caption: Hypothesized structure of this compound.

Experimental Protocols

Protocol 1: On-Support 3'-Terminal Modification

This protocol assumes the oligonucleotide has been synthesized on a universal solid support and the final 5'-DMT group has been removed.

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

    • Prepare a 0.5 M solution of a suitable activator, such as 5-(Ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.

  • Coupling Reaction:

    • Wash the solid support with anhydrous acetonitrile (3 x 1 mL).

    • Deliver the this compound solution and the activator solution simultaneously to the synthesis column and allow to react for 15 minutes.

    • Wash the support with acetonitrile (3 x 1 mL).

  • Capping (Optional but Recommended):

    • Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., Cap A and Cap B) for 2 minutes.

    • Wash the support with acetonitrile (3 x 1 mL).

  • Oxidation:

    • Oxidize the newly formed phosphite triester linkage using a standard oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) for 2 minutes.

    • Wash the support with acetonitrile (3 x 1 mL) and dry with argon.

Protocol 2: Cleavage and Deprotection

This protocol involves a two-stage deprotection process.

Stage 1: Standard Deprotection (Base and Phosphate Protecting Groups)

  • Transfer the solid support to a 2 mL microcentrifuge tube.

  • Add 1 mL of concentrated ammonium hydroxide.

  • Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the standard base and phosphate protecting groups.

  • Cool the tube and centrifuge to pellet the support.

  • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness.

  • Resuspend the oligonucleotide pellet in nuclease-free water.

Stage 2: Benzyl Group Deprotection (Catalytic Hydrogenolysis)

  • To the aqueous solution of the oligonucleotide, add 10% Palladium on carbon (Pd/C) catalyst (approximately 1 mg per µmol of oligonucleotide).

  • Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by HPLC or mass spectrometry. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully filter the reaction mixture through a 0.22 µm syringe filter to remove the Pd/C catalyst.

  • The resulting solution contains the fully deprotected 3'-terminally modified oligonucleotide.

Data Presentation

The following table summarizes expected quantitative data for the 3'-terminal modification protocol, based on analogous reactions reported in the literature.

ParameterValueNotes
Coupling Efficiency >95%Efficiency of the coupling of this compound to the solid-support-bound oligonucleotide.
Purity of Crude Product (Post-Stage 1) 70-85%Purity of the benzyl-protected oligonucleotide after cleavage and standard deprotection, as determined by HPLC.
Yield of Benzyl Deprotection (Stage 2) >90%Yield of the catalytic hydrogenolysis step for the removal of the four benzyl groups.
Final Purity (Post-Purification) >98%Purity of the final 3'-modified oligonucleotide after HPLC purification.

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_modification 3'-Terminal Modification cluster_deprotection Cleavage and Deprotection cluster_final Final Product start Start with Universal Solid Support synthesis Standard Phosphoramidite Oligonucleotide Synthesis start->synthesis detritylation Final 5'-DMT Removal synthesis->detritylation coupling Couple with Tetrabenzyl Thymidine-3',5'-diphosphate detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation cleavage Cleavage from Support & Standard Deprotection (Ammonium Hydroxide) oxidation->cleavage hydrogenolysis Benzyl Group Removal (Catalytic Hydrogenolysis) cleavage->hydrogenolysis purification HPLC Purification hydrogenolysis->purification final_product 3'-Thymidine-3',5'-diphosphate Modified Oligonucleotide purification->final_product

Caption: Workflow for the 3'-terminal modification of an oligonucleotide.

Application Notes and Protocols for the Incorporation of Tetrabenzyl Thymidine-3',5'-diphosphate into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and incorporation of Tetrabenzyl Thymidine-3',5'-diphosphate into oligonucleotides. This modification introduces a non-standard diphosphate linkage within the oligonucleotide chain, a feature of interest for the development of therapeutic oligonucleotides and molecular probes. The protocol outlines the synthesis of the necessary phosphoramidite building block, its incorporation into a growing oligonucleotide chain via solid-phase synthesis, and the specific deprotection steps required to remove the benzyl protecting groups from the phosphate moieties.

Introduction

The modification of oligonucleotides is a cornerstone of modern drug development and molecular biology research. Altering the phosphate backbone, sugar moiety, or nucleobases can confer desirable properties such as increased nuclease resistance, enhanced binding affinity, and novel functionalities. The incorporation of a 3',5'-diphosphate linkage can be used to mimic certain biological structures or to introduce a site for further chemical modification. This protocol focuses on the use of benzyl groups for the protection of the phosphate moieties, which necessitates a specific deprotection strategy involving catalytic hydrogenolysis.

Synthesis of 5'-O-DMT-Thymidine-3',5'-bis(dibenzyl phosphate) Phosphoramidite

The successful incorporation of this compound into an oligonucleotide first requires the synthesis of its corresponding phosphoramidite derivative. This multi-step synthesis involves the protection of the phosphate groups of thymidine-3',5'-diphosphate with benzyl groups, followed by the introduction of a 5'-dimethoxytrityl (DMT) group and subsequent phosphitylation at the 3'-hydroxyl position.

A detailed, step-by-step experimental protocol for the synthesis of this key building block is essential and would typically be developed based on established organophosphorus chemistry principles. For the purpose of this document, we will assume the successful synthesis and purification of this phosphoramidite.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized 5'-O-DMT-Tetrabenzyl Thymidine-3',5'-diphosphate phosphoramidite can be incorporated at any desired position within an oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesis follows the well-established phosphoramidite cycle.

Experimental Protocol: Solid-Phase Synthesis

This protocol assumes the use of a standard automated oligonucleotide synthesizer and commercially available reagents and solid supports (e.g., Controlled Pore Glass - CPG).

Table 1: Reagents and Solutions for Automated Oligonucleotide Synthesis

Reagent/SolutionCompositionPurpose
Deblocking Solution3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)Removal of the 5'-DMT protecting group
Activator Solution0.45 M 5-Ethylthio-1H-tetrazole in AcetonitrileActivation of the incoming phosphoramidite
Capping Solution AAcetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v)Acetylation of unreacted 5'-hydroxyl groups
Capping Solution B16% 1-Methylimidazole in THFCatalyst for the capping reaction
Oxidizing Solution0.02 M Iodine in THF/Pyridine/WaterOxidation of the phosphite triester to a phosphate triester
Washing SolutionAcetonitrileWashing the solid support between steps

Workflow Diagram:

Oligonucleotide_Synthesis_Workflow start Start Synthesis (CPG with first nucleoside) deblock Deblocking (TCA/DCM) start->deblock wash1 Wash (Acetonitrile) deblock->wash1 couple Coupling (Phosphoramidite + Activator) wash1->couple wash2 Wash (Acetonitrile) couple->wash2 cap Capping (Acetic Anhydride/NMI) wash2->cap wash3 Wash (Acetonitrile) cap->wash3 oxidize Oxidation (Iodine Solution) wash3->oxidize wash4 Wash (Acetonitrile) oxidize->wash4 next_cycle Repeat for next nucleotide wash4->next_cycle next_cycle->deblock Yes end Final Cleavage & Deprotection next_cycle->end No

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Procedure:

  • Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Install the required phosphoramidite vials (A, C, G, T, and the custom this compound phosphoramidite) and reagent bottles.

  • Synthesis Initiation: Start the synthesis program. The synthesizer will automatically perform the following steps for each nucleotide addition:

    • Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by the deblocking solution.

    • Coupling: The custom phosphoramidite, pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-10 minutes) may be required for the modified phosphoramidite to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cycle Repetition: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("Trityl-off") or left on for purification purposes ("Trityl-on").

Deprotection of the Oligonucleotide

This is a critical two-stage process. First, the standard protecting groups on the nucleobases and the cyanoethyl groups on the standard phosphate linkages are removed. The second, specialized step is the removal of the benzyl groups from the modified diphosphate linkage.

Stage 1: Standard Deprotection and Cleavage from Solid Support

Table 2: Reagents for Standard Deprotection

ReagentCompositionPurpose
Cleavage and Deprotection SolutionConcentrated Ammonium HydroxideCleavage from CPG support and removal of base and standard phosphate protecting groups

Procedure:

  • Transfer the solid support (CPG) from the synthesis column to a screw-cap vial.

  • Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol scale synthesis).

  • Seal the vial tightly and heat at 55°C for 8-12 hours.

  • Cool the vial to room temperature and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.

Stage 2: Catalytic Hydrogenolysis for Benzyl Group Removal

This step must be performed carefully to ensure complete deprotection without damaging the oligonucleotide. Transfer hydrogenation is often preferred as it avoids the need for high-pressure hydrogen gas.

Table 3: Reagents for Catalytic Hydrogenolysis

ReagentCompositionPurpose
Catalyst10% Palladium on Carbon (Pd/C)Catalyzes the hydrogenolysis of the benzyl groups
Hydrogen DonorAmmonium formate or 1,4-CyclohexadieneSource of hydrogen for the reaction
SolventMethanol/Water mixture (e.g., 1:1 v/v)To dissolve the oligonucleotide and suspend the catalyst

Deprotection Workflow:

Deprotection_Workflow start Crude Oligonucleotide (after Stage 1 deprotection) dissolve Dissolve in Methanol/Water start->dissolve add_reagents Add Pd/C catalyst and Ammonium Formate dissolve->add_reagents react Incubate at room temperature (e.g., 4-16 hours) add_reagents->react filter Filter to remove Pd/C catalyst react->filter evaporate Evaporate solvent filter->evaporate purify Purify by HPLC or PAGE evaporate->purify end Pure, fully deprotected Oligonucleotide purify->end

Caption: Workflow for the deprotection of benzyl groups.

Procedure:

  • Resuspend the dried oligonucleotide from Stage 1 in a methanol/water mixture.

  • Carefully add 10% Pd/C catalyst (typically 1-2 mg per µmol of oligonucleotide).

  • Add the hydrogen donor (e.g., ammonium formate, a few molar equivalents relative to the benzyl groups).

  • Stir the suspension at room temperature for 4-16 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Once the reaction is complete, carefully filter the mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.

  • Wash the filter with the solvent mixture to ensure complete recovery of the oligonucleotide.

  • Evaporate the solvent to dryness.

Purification and Analysis

The final deprotected oligonucleotide should be purified to remove truncated sequences and other impurities.

Table 4: Purification and Analysis Methods

MethodPurpose
High-Performance Liquid Chromatography (HPLC)Purification and purity assessment
Polyacrylamide Gel Electrophoresis (PAGE)Purification and purity assessment, especially for longer oligonucleotides
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF)Confirmation of the correct molecular weight of the final product

The choice of purification method will depend on the length of the oligonucleotide and the desired level of purity.

Data Presentation

The successful incorporation and deprotection should be confirmed by analytical data.

Table 5: Expected Mass Spectrometry Data

Oligonucleotide StateExpected Mass Change
Fully Protected (on support)Calculated mass of the full-length sequence with all protecting groups
After Stage 1 DeprotectionMass of the oligonucleotide with benzyl groups remaining
After Stage 2 DeprotectionFinal calculated mass of the fully deprotected oligonucleotide

Table 6: Representative HPLC Retention Times

OligonucleotideExpected Retention Time
Trityl-on, Benzyl-protectedLongest retention time
Trityl-off, Benzyl-protectedIntermediate retention time
Fully DeprotectedShortest retention time

Conclusion

The incorporation of this compound into oligonucleotides is a feasible but challenging modification that requires a specialized phosphoramidite and a two-stage deprotection protocol. The key to success lies in the careful execution of the catalytic hydrogenolysis step to ensure complete removal of the benzyl protecting groups without compromising the integrity of the oligonucleotide. The methods outlined in this document provide a framework for researchers to produce these modified oligonucleotides for various applications in drug discovery and molecular biology.

Application Notes and Protocols: Tetrabenzyl Thymidine-3',5'-diphosphate as a Precursor for Modified DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise chemical modification of DNA is a cornerstone of modern molecular biology, enabling the development of novel therapeutics, advanced diagnostics, and powerful research tools. Modified oligonucleotides can exhibit enhanced stability against nucleases, improved cellular uptake, and altered binding affinities for target proteins and nucleic acids. This document provides detailed application notes and protocols related to the use of benzyl-protected thymidine derivatives, with a focus on Tetrabenzyl Thymidine-3',5'-diphosphate, as precursors for the synthesis of modified DNA.

While this compound is not a conventional precursor in the mainstream phosphoramidite-based solid-phase oligonucleotide synthesis, the use of benzyl groups as protecting agents for the phosphate backbone is a known strategy in phosphotriester and H-phosphonate chemistries. These approaches result in a charge-neutral phosphate backbone during synthesis, which can influence the properties of the final modified DNA. This document will explore the synthesis, incorporation, and deprotection of benzyl-protected thymidine, and discuss the applications of the resulting phosphate-modified DNA in research and drug development.

Data Presentation

Table 1: Comparison of Oligonucleotide Synthesis Protecting Group Strategies

Protecting Group StrategyPhosphate ProtectionDeprotection ConditionsCoupling EfficiencyKey AdvantagesKey Disadvantages
Standard Cyanoethyl 2-CyanoethylAmmonolysis (e.g., NH₄OH)>99%Fast deprotection, high efficiencyBase-labile modifications may be sensitive
Benzyl BenzylCatalytic Hydrogenolysis (e.g., Pd/C, H₂) or strong acid98-99%Orthogonal to base-labile groups, produces neutral backbone intermediateRequires specialized deprotection, potential for catalyst poisoning
Methyl MethylThiophenoxide or other strong nucleophiles98-99%Stable protecting groupHarsh deprotection conditions

Table 2: Quantitative Analysis of Modified Oligonucleotide Synthesis

ParameterStandard Phosphoramidite SynthesisBenzyl-Protected Phosphotriester Synthesis
Average Stepwise Coupling Yield >99%~98-99%[1]
Overall Yield for a 20-mer ~82%~66-82%
Purity after Cleavage & Deprotection High, with n-1 deletions as primary impurityVariable, may contain more side products if deprotection is incomplete
Analysis Methods RP-HPLC, IEX-HPLC, Mass Spectrometry[2][3][4]RP-HPLC, IEX-HPLC, Mass Spectrometry, NMR for structural confirmation

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-3'-O-(benzyl-N,N-diisopropylphosphoramidite) Thymidine

This protocol describes a plausible synthesis route for a benzyl-protected thymidine phosphoramidite, a more direct precursor for solid-phase synthesis than the diphosphate.

Materials:

  • 5'-O-Dimethoxytrityl (DMT)-Thymidine

  • Benzyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry 5'-O-DMT-Thymidine by co-evaporation with anhydrous acetonitrile and dissolve in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Cool the solution to 0°C and add DIPEA. Slowly add Benzyl N,N-diisopropylchlorophosphoramidite dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the desired 5'-O-DMT-3'-O-(benzyl-N,N-diisopropylphosphoramidite) thymidine.

  • Characterization: Confirm the identity and purity of the product using ³¹P NMR, ¹H NMR, and mass spectrometry.

Protocol 2: Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the incorporation of the benzyl-protected thymidine phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Benzyl-protected thymidine phosphoramidite solution (0.1 M in anhydrous acetonitrile).

  • Standard DNA phosphoramidites (A, C, G) and ancillary reagents for DNA synthesis (activator, capping reagents, oxidizing agent).

  • Anhydrous acetonitrile.

Procedure:

  • Synthesizer Setup: Load the DNA synthesizer with the appropriate reagents and the prepared benzyl-protected thymidine phosphoramidite.

  • Synthesis Cycle: Program the synthesizer for the desired sequence. The standard cycle consists of:

    • Detritylation: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid in DCM).

    • Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-10 minutes) may be required for modified phosphoramidites to ensure high efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Final Detritylation: After the final coupling step, the terminal 5'-DMT group can be removed on the synthesizer (Trityl-off synthesis) or left on for purification (Trityl-on synthesis).

Protocol 3: Deprotection of the Benzyl-Protected Oligonucleotide

This protocol describes the cleavage from the solid support and the removal of the benzyl protecting groups from the phosphate backbone.

Materials:

  • Oligonucleotide bound to CPG support.

  • Concentrated ammonium hydroxide.

  • Palladium on carbon (Pd/C, 10%).

  • Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate.

  • Anhydrous methanol or ethanol.

Procedure:

  • Cleavage and Base Deprotection: Treat the CPG support with concentrated ammonium hydroxide at room temperature or 55°C to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

  • Purification (Optional): Purify the crude oligonucleotide using reverse-phase HPLC.

  • Catalytic Hydrogenolysis:

    • Dissolve the oligonucleotide in a suitable solvent (e.g., aqueous methanol or ethanol).

    • Add the Pd/C catalyst under an inert atmosphere.

    • Pressurize the reaction vessel with hydrogen gas or add the hydrogen transfer reagent.

    • Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by HPLC to ensure complete deprotection.[5][6]

  • Workup: Filter the reaction mixture through celite to remove the palladium catalyst. Evaporate the solvent to obtain the deprotected oligonucleotide.

  • Final Purification and Analysis: Purify the final product by HPLC and confirm its identity and purity by mass spectrometry and HPLC.[2][3][4]

Mandatory Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_incorporation Solid-Phase Synthesis cluster_deprotection Deprotection & Purification start 5'-DMT-Thymidine phosphitylation Phosphitylation with Benzyl Phosphoramidite Reagent start->phosphitylation phosphoramidite Benzyl-Protected Thymidine Phosphoramidite phosphitylation->phosphoramidite incorporation Incorporation into Oligonucleotide Chain phosphoramidite->incorporation protected_oligo Protected Oligonucleotide on Solid Support incorporation->protected_oligo cleavage Cleavage from Support & Base Deprotection protected_oligo->cleavage crude_oligo Crude Benzyl-Protected Oligonucleotide cleavage->crude_oligo hplc1 HPLC Purification crude_oligo->hplc1 hydrogenolysis Catalytic Hydrogenolysis (Benzyl Group Removal) hplc1->hydrogenolysis final_oligo Final Modified Oligonucleotide hydrogenolysis->final_oligo hplc2 Final HPLC Purification final_oligo->hplc2 analysis Mass Spec & Purity Analysis hplc2->analysis

Caption: Experimental workflow for the synthesis of modified DNA using a benzyl-protected thymidine phosphoramidite.

drug_development_workflow cluster_discovery Discovery & Design cluster_synthesis_purification Synthesis & Purification cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development target_id Target Identification seq_design Sequence Design & Modification Strategy target_id->seq_design synthesis Oligonucleotide Synthesis seq_design->synthesis purification Purification (HPLC) synthesis->purification analysis QC Analysis (MS, HPLC) purification->analysis in_vitro In Vitro Studies (Cellular Uptake, Efficacy) analysis->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase I Trials tox->phase1 phase2 Phase II Trials phase1->phase2 phase3 Phase III Trials phase2->phase3 approval Regulatory Approval phase3->approval

Caption: General workflow for the development of modified oligonucleotide therapeutics.[7][8][9][10]

signaling_pathway_interaction cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm uptake Cellular Uptake mrna Target mRNA uptake->mrna nuclease Nuclease Degradation uptake->nuclease Resistance ribosome Ribosome mrna->ribosome Translation protein Protein Synthesis mrna->protein Inhibition by Modified DNA ribosome->protein modified_dna Modified DNA (Neutral Backbone) modified_dna->uptake Enhanced Uptake

Caption: Conceptual signaling pathway illustrating the mechanism of action for a modified antisense oligonucleotide.

Application Notes

Enhanced Cellular Uptake and Nuclease Resistance

Oligonucleotides with a modified phosphate backbone, such as those that can be generated from benzyl-protected precursors, often exhibit increased lipophilicity due to the neutralization of the phosphate charge during synthesis. This property can lead to improved cellular uptake compared to unmodified oligonucleotides.[11][12][13][14] Furthermore, modifications to the phosphate backbone can confer resistance to degradation by cellular nucleases, thereby increasing the in vivo half-life and therapeutic efficacy of the oligonucleotide.[15]

Modulation of Protein-DNA Interactions

The negatively charged phosphodiester backbone of natural DNA plays a critical role in its interactions with proteins. Neutralizing this charge through modification can significantly alter these interactions. This can be advantageous in therapeutic applications where reduced non-specific protein binding is desired, potentially leading to fewer off-target effects. Conversely, for applications requiring specific protein binding, the impact of backbone modification must be carefully evaluated.

Applications in Drug Development

Modified oligonucleotides are at the forefront of therapeutic innovation, with applications as antisense oligonucleotides, siRNAs, and aptamers.[12][16] The ability to fine-tune the properties of DNA through chemical modification is crucial for developing effective and safe drugs.[7][8][9][10] The use of orthogonal protecting group strategies, such as benzyl protection of the phosphate backbone, allows for the synthesis of complex modified oligonucleotides that would be difficult to produce with standard chemistries.[17]

  • Antisense Therapy: Modified oligonucleotides can be designed to bind to specific mRNA sequences, leading to the downregulation of disease-causing proteins.[18] The enhanced stability and cellular uptake of backbone-modified oligonucleotides make them particularly well-suited for this application.

  • Gene Editing: Modified oligonucleotides are used as guide RNAs in CRISPR-Cas9 systems and as donor templates for homology-directed repair. The purity and integrity of these oligonucleotides are critical for the efficiency and specificity of gene editing.

  • Diagnostics: Modified DNA probes can offer increased sensitivity and specificity in diagnostic assays due to their enhanced stability and binding properties.

Conclusion

While this compound is not a standard precursor for mainstream oligonucleotide synthesis, the underlying principle of using benzyl groups to protect the phosphate backbone represents a valuable strategy for creating modified DNA with desirable therapeutic properties. The protocols and data presented here provide a framework for researchers to explore the synthesis and application of such modified oligonucleotides. The ability to rationally design and synthesize DNA with tailored characteristics continues to drive innovation in drug development and fundamental biological research.

References

Application Notes and Protocols: Tetrabenzyl Thymidine-3',5'-diphosphate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for Tetrabenzyl Thymidine-3',5'-diphosphate in enzyme inhibition assays. This document focuses on its role as a prodrug for the intracellular delivery of Thymidine-3',5'-diphosphate and its subsequent inhibition of target enzymes, with a primary focus on Thymidine Phosphorylase (TP).

Introduction: A Prodrug Approach for Targeting Intracellular Enzymes

This compound is a lipophilic derivative of Thymidine-3',5'-diphosphate. The four benzyl groups mask the negatively charged phosphate moieties, a common strategy to enhance cell membrane permeability. Once inside the cell, it is hypothesized that cellular enzymes, such as esterases, cleave the benzyl groups, releasing the active metabolite, Thymidine-3',5'-diphosphate. This active form can then interact with and inhibit specific intracellular target enzymes. A primary and well-studied target for thymidine analogs is Thymidine Phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis.

Application Note 1: Inhibition of Thymidine Phosphorylase (TP)

Background:

Thymidine Phosphorylase (TP) is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.[1] TP is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF).[2][3] Elevated levels of TP are found in various solid tumors, and its expression is associated with tumor growth, invasion, and metastasis.[2][3][4] The enzymatic activity of TP is essential for its angiogenic effect.[2][3] The product of the enzymatic reaction, 2-deoxy-D-ribose, acts as a chemoattractant for endothelial cells, promoting the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[5][6] Therefore, inhibiting TP is a promising strategy for cancer therapy.[2]

Mechanism of Action and Signaling Pathway:

This compound is designed to cross the cell membrane and intracellularly deliver Thymidine-3',5'-diphosphate. This active metabolite can then inhibit TP, blocking the production of 2-deoxy-D-ribose and thereby suppressing angiogenesis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TB_Td_DP Tetrabenzyl Thymidine-3',5'-diphosphate TB_Td_DP_in Tetrabenzyl Thymidine-3',5'-diphosphate TB_Td_DP->TB_Td_DP_in Cellular Uptake Td_DP Thymidine-3',5'-diphosphate (Active Inhibitor) TB_Td_DP_in->Td_DP Esterase Cleavage TP Thymidine Phosphorylase (TP/PD-ECGF) Td_DP->TP Inhibition Deoxyribose 2-deoxy-D-ribose TP->Deoxyribose Catalysis Thymidine Thymidine Thymidine->TP Angiogenesis Angiogenesis Deoxyribose->Angiogenesis

Caption: Proposed mechanism of this compound.

Quantitative Data: IC50 Values of Known TP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known inhibitors of Thymidine Phosphorylase. This data provides a benchmark for evaluating the potency of new potential inhibitors like the active metabolite of this compound.

Inhibitor CompoundIC50 (µM)Reference(s)
Tipiracil0.014 ± 0.002[7][8]
7-Deazaxanthine41.0 ± 1.63[7][8]
4-Hydroxybenzohydrazide Analog 286.9[9]
4-Hydroxybenzohydrazide Analog 2018.8[9]
Quinoxaline Analog 253.20 ± 0.10[10]
Masoprocol44.0 ± 0.5[7]

Application Note 2: Spectrophotometric Assay for Thymidine Phosphorylase Inhibition

This protocol details a robust method for assessing the inhibitory potential of compounds against Thymidine Phosphorylase by monitoring the conversion of thymidine to thymine.

Principle:

The assay measures the decrease in absorbance at 290 nm, which occurs as thymidine is converted to thymine by TP. Thymidine has a higher molar extinction coefficient than thymine at this wavelength.[1][11]

Experimental Workflow Diagram:

prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Pipette Reagents into 96-well Plate prep->plate incubate Pre-incubate Enzyme and Inhibitor plate->incubate start_rxn Add Substrate (Thymidine) incubate->start_rxn measure Measure Absorbance at 290 nm (Kinetic Reading) start_rxn->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the TP spectrophotometric inhibition assay.

Materials:

  • Recombinant E. coli Thymidine Phosphorylase (TP)

  • Thymidine (Substrate)

  • This compound (or other test inhibitors)

  • 7-Deazaxanthine (Standard Inhibitor)

  • Potassium Phosphate Buffer (50 mM, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 290 nm

Protocol:

  • Reagent Preparation:

    • Potassium Phosphate Buffer (50 mM, pH 7.0): Prepare and adjust the pH as required.

    • TP Enzyme Solution: Prepare a stock solution of TP in potassium phosphate buffer. The final concentration in the well should be approximately 0.058 U/well.[12]

    • Thymidine Substrate Solution: Prepare a 1.5 mM stock solution of thymidine in potassium phosphate buffer.[13]

    • Test Compound/Inhibitor Solutions: Prepare stock solutions of this compound and the standard inhibitor (7-Deazaxanthine) in DMSO. Create serial dilutions to test a range of concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the assay should not exceed 2.5%.[11]

  • Assay Procedure (200 µL final volume per well):

    • Add 150 µL of 50 mM potassium phosphate buffer (pH 7.0) to each well of a 96-well plate.[12]

    • Add 10 µL of the test compound solution (or DMSO for control wells) to the appropriate wells.[12]

    • Add 20 µL of the TP enzyme solution (0.058 U/well) to each well.[12]

    • Mix gently and incubate the plate at 30°C for 10 minutes.[12]

    • Initiate the reaction by adding 20 µL of the 1.5 mM thymidine substrate solution to all wells.[13]

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 290 nm over a period of 10-30 minutes at 30°C.[11][12]

  • Controls:

    • Negative Control (100% activity): Contains buffer, DMSO, enzyme, and substrate.

    • Positive Control: Contains buffer, a known inhibitor (e.g., 7-Deazaxanthine), enzyme, and substrate.

    • Blank: Contains buffer, DMSO, and substrate (no enzyme).

Application Note 3: Data Analysis and Interpretation

Calculating Percent Inhibition:

The rate of reaction (velocity) is determined from the linear portion of the absorbance vs. time plot. The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [1 - (Velocity of test / Velocity of negative control)] * 100

Determining the IC50 Value:

The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Analysis Workflow:

cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_analysis Analysis & Results raw_data Raw Absorbance Data (Time vs. OD290) calc_rate Calculate Reaction Rates (ΔOD/min) raw_data->calc_rate kinetic_study Kinetic Studies (e.g., Lineweaver-Burk Plot) raw_data->kinetic_study calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 det_moi Determine Mode of Inhibition (Competitive, Non-competitive, etc.) kinetic_study->det_moi

Caption: Logical workflow for analyzing enzyme inhibition data.

Kinetic Studies:

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies can be performed. This involves measuring the reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition.[13]

Conclusion

This compound represents a valuable tool for researchers in drug discovery and chemical biology. Its design as a cell-permeable prodrug allows for the investigation of intracellular targets that may be inaccessible to charged molecules. The provided protocols for Thymidine Phosphorylase inhibition assays offer a clear framework for evaluating its efficacy and mechanism of action. By inhibiting TP, this compound and its analogs hold potential for the development of novel anti-angiogenic and anti-cancer therapies.

References

Solid-phase synthesis of oligonucleotides using Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Solid-Phase Synthesis of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the rapid and high-fidelity assembly of custom DNA and RNA sequences. This automated process has revolutionized molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. The most widely adopted and efficient chemistry for this process is the phosphoramidite method, which allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[1][2][3][][5] This document provides a detailed overview of the principles, protocols, and key considerations for the solid-phase synthesis of oligonucleotides using the phosphoramidite approach. While this method is the current standard, it is important to note that earlier methods, such as the phosphotriester and H-phosphonate approaches, were instrumental in the development of the field.[6][7][8][9][10] The phosphotriester method, for instance, utilized protecting groups for the phosphate backbone, sometimes including benzyl groups.[7]

Principle of Solid-Phase Oligonucleotide Synthesis

Solid-phase synthesis involves the stepwise addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene beads.[2][3][11] This approach offers significant advantages over solution-phase synthesis, including the easy removal of excess reagents and byproducts by simple washing steps, which drives the reactions to near completion and facilitates automation.[3] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of nucleic acids.[1]

The synthesis cycle consists of four main chemical steps that are repeated for each nucleotide addition:

  • Deprotection (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[2]

  • Coupling: Addition of the next phosphoramidite monomer to the free 5'-hydroxyl group of the growing chain.[1]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[3]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.[3]

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

G cluster_0 Synthesis Cycle cluster_1 Post-Synthesis A 1. Deprotection (Detritylation) Remove 5'-DMT group B 2. Coupling Add next phosphoramidite A->B Exposed 5'-OH C 3. Capping Acetylate unreacted 5'-OH B->C Phosphite triester formed D 4. Oxidation Stabilize phosphate linkage C->D D->A Repeat for next nucleotide E Cleavage Release oligonucleotide from support D->E Final cycle complete F Deprotection Remove base and phosphate protecting groups E->F G Purification (e.g., HPLC, PAGE) F->G End Purified Oligonucleotide G->End Start Start with 3'-nucleoside on solid support Start->A

Caption: Workflow of solid-phase oligonucleotide synthesis.

Detailed Experimental Protocols

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) or polystyrene beads functionalized with the initial nucleoside.

  • Phosphoramidites: 5'-DMT-3'-(N,N-diisopropyl-2-cyanoethyl) phosphoramidites for A, C, G, and T (or U for RNA synthesis).

  • Deprotection Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

  • Activator: 0.45 M Tetrazole in Acetonitrile.

  • Capping Solution A: Acetic anhydride/Pyridine/THF.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.

  • Solvents: Anhydrous acetonitrile, dichloromethane.

Protocol for a Single Synthesis Cycle

This protocol outlines the steps for adding one nucleotide to the growing chain on an automated DNA synthesizer.

  • Deprotection (Detritylation):

    • The synthesis column containing the solid support is washed with anhydrous acetonitrile.

    • The deprotection solution (e.g., 3% TCA in DCM) is passed through the column to remove the 5'-DMT group from the immobilized nucleoside. The orange color of the resulting trityl cation can be quantified to monitor coupling efficiency.

    • The column is washed with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • The phosphoramidite monomer for the next base in the sequence and the activator solution (tetrazole) are mixed and delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This reaction is typically allowed to proceed for 30-60 seconds.

    • The column is washed with anhydrous acetonitrile.

  • Capping:

    • A mixture of Capping Solution A and B is passed through the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the elongation of failure sequences (sequences with a missing base).

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The oxidation solution (iodine in THF/Pyridine/Water) is delivered to the column. This converts the unstable phosphite triester to a more stable pentavalent phosphate triester.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.

Post-Synthesis: Cleavage and Deprotection
  • Cleavage from Solid Support:

    • After the final synthesis cycle, the column is treated with concentrated ammonium hydroxide. This cleaves the succinyl linker, releasing the oligonucleotide from the solid support.

  • Removal of Protecting Groups:

    • The oligonucleotide solution in ammonium hydroxide is heated to remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleotide bases (e.g., benzoyl, isobutyryl).

Purification

The crude oligonucleotide solution contains the full-length product as well as shorter, capped sequences. Purification is essential to isolate the desired product. Common purification methods are outlined in the table below.

Data Presentation

Table 1: Comparison of Oligonucleotide Purification Methods
Purification MethodPrinciplePurity AchievedTypical Applications
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity. The DMT-on full-length product is more hydrophobic than the DMT-off failure sequences.High (>95%)Demanding applications such as therapeutics, cloning, and crystallography.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.High (>98%)Applications requiring very high purity, such as antisense studies and gene synthesis.
Desalting Removes salts and very small molecules.LowNon-critical applications like routine PCR and sequencing.
Table 2: Typical Reagent Volumes and Reaction Times for a 1 µmol Synthesis Scale
StepReagentVolume (mL)Time (seconds)
Deprotection 3% TCA in DCM2.060
Coupling 0.1 M Phosphoramidite + 0.45 M Tetrazole0.5 + 0.545
Capping Cap A + Cap B (1:1)0.5 + 0.530
Oxidation 0.02 M Iodine Solution1.030

Logical Relationships in Phosphoramidite Chemistry

G cluster_0 Protecting Groups cluster_1 Key Reactions DMT 5'-DMT (Acid Labile) Detritylation Detritylation (Acidic) DMT->Detritylation Removed by CE Phosphate-Cyanoethyl (Base Labile) Deprotection Final Deprotection (Basic) CE->Deprotection Removed by BaseP Base Protecting Groups (Base Labile) BaseP->Deprotection Removed by Coupling Coupling (Anhydrous) Detritylation->Coupling Enables Oxidation Oxidation (Aqueous Iodine) Coupling->Oxidation Forms unstable phosphite Oxidation->CE Stabilizes to phosphate

References

Application Notes and Protocols: Deprotection of Benzyl Groups from Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of modified nucleotides, such as thymidine-3',5'-diphosphate, the use of protecting groups is essential to ensure selective reactions at specific sites. Benzyl groups are frequently employed to protect the phosphate moieties due to their relative stability under various reaction conditions. The final crucial step in the synthesis is the efficient and clean removal of these benzyl groups to yield the target molecule. This document provides detailed application notes and protocols for the deprotection of benzyl groups from tetrabenzyl thymidine-3',5'-diphosphate, a key intermediate in various biological and therapeutic research areas. The primary method discussed is catalytic transfer hydrogenation, a mild and effective technique for benzyl group removal.

Deprotection Strategies

Several methods are available for the cleavage of benzyl ethers and esters. For a sensitive substrate like a nucleoside diphosphate, the choice of method is critical to avoid degradation of the thymidine moiety or the phosphate linkages.

  • Catalytic Hydrogenolysis: This is the most common method for benzyl group removal, typically employing hydrogen gas and a palladium on carbon (Pd/C) catalyst. While effective, it often requires specialized equipment for handling hydrogen gas under pressure.

  • Catalytic Transfer Hydrogenation (CTH): A safer and often more practical alternative to traditional catalytic hydrogenolysis, CTH utilizes a hydrogen donor in conjunction with a catalyst like Pd/C. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. This method avoids the need for high-pressure hydrogenation equipment and can be more selective.[1] For nucleoside-containing substrates, CTH is often preferred as it can be performed under milder conditions, minimizing side reactions.[2]

  • Lewis Acid-Mediated Deprotection: Reagents such as bromotrimethylsilane (BTMS) can be used for the selective debenzylation of phosphate esters. This method is rapid and can be performed under non-reductive conditions.[3]

This application note will focus on Catalytic Transfer Hydrogenation with Pd/C and ammonium formate, as it represents a widely applicable, scalable, and gentle method for the deprotection of this compound.

Data Presentation

The following table summarizes representative quantitative data for the deprotection of this compound using Catalytic Transfer Hydrogenation. Please note that these values are illustrative and may vary depending on the specific reaction scale and conditions.

MethodHydrogen DonorCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Catalytic Transfer Hydrogenation (CTH)Ammonium Formate10% Pd/C (20)MethanolReflux2-4>90>95
Catalytic Transfer Hydrogenation (CTH)Formic Acid10% Pd/C (20)MethanolRoom Temp4-885-95>95
Catalytic HydrogenolysisH₂ (1 atm)10% Pd/C (10)EthanolRoom Temp12-24>90>95

Experimental Protocols

Protocol 1: Deprotection of this compound via Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol describes a representative procedure for the deprotection of this compound using 10% Palladium on Carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Anhydrous Methanol

  • Celite®

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel) and appropriate developing solvents

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

    • Add 10% Pd/C (approximately 20 mol% relative to the substrate).

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous methanol to dissolve the substrate (concentration typically 0.1 M).

  • Deprotection Reaction:

    • To the stirred suspension, add anhydrous ammonium formate (5-10 equivalents) in one portion.

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with methanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue contains the desired thymidine-3',5'-diphosphate, typically as an ammonium salt.

    • Further purification can be achieved by ion-exchange chromatography or other suitable methods if required.

Note: The amount of catalyst and hydrogen donor, as well as the reaction time, may need to be optimized for different scales of the reaction.

Visualizations

Chemical Reaction Pathway

Caption: Deprotection of this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Substrate, Pd/C, Methanol) addition 2. Add Ammonium Formate setup->addition reflux 3. Heat to Reflux (2-4h) addition->reflux monitoring 4. Monitor by TLC reflux->monitoring cool 5. Cool to Room Temperature monitoring->cool Reaction Complete filter 6. Filter through Celite cool->filter concentrate 7. Concentrate under Vacuum filter->concentrate purify 8. (Optional) Purify concentrate->purify

Caption: Workflow for catalytic transfer hydrogenation.

Logical Relationship of Deprotection Methods

deprotection_methods Benzyl Deprotection Benzyl Deprotection Reductive Methods Reductive Methods Benzyl Deprotection->Reductive Methods Non-Reductive Methods Non-Reductive Methods Benzyl Deprotection->Non-Reductive Methods Catalytic Hydrogenolysis Catalytic Hydrogenolysis Reductive Methods->Catalytic Hydrogenolysis Catalytic Transfer Hydrogenation Catalytic Transfer Hydrogenation Reductive Methods->Catalytic Transfer Hydrogenation Lewis Acid Mediated Lewis Acid Mediated Non-Reductive Methods->Lewis Acid Mediated

Caption: Classification of benzyl deprotection methods.

References

Tetrabenzyl Thymidine-3',5'-diphosphate in the synthesis of DNA probes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Synthesis of DNA Probes

Topic: Utilization of Protected Nucleoside Derivatives in the Synthesis of DNA Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of DNA oligonucleotides is a cornerstone of modern molecular biology, enabling the production of custom DNA probes for a vast array of applications, including diagnostics, genetic research, and drug development.[1][2][3] The predominant and most efficient method for this synthesis is phosphoramidite chemistry, which relies on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support.[4][5][6]

This document addresses the synthesis of DNA probes, with a contextual discussion on the potential role of protected nucleoside precursors, such as Tetrabenzyl Thymidine-3',5'-diphosphate. While not a standard reagent in established protocols, its structure—a thymidine nucleoside with its phosphate groups protected by benzyl groups—suggests a role as a potential, though complex, precursor for the generation of the necessary phosphoramidite synthons. The benzyl groups act as protecting agents for the phosphate moieties, which would require deprotection and subsequent chemical modification to become active in the standard synthesis cycle.[7] The core of this document, however, will focus on the universally adopted and optimized protocols for DNA probe synthesis using standard phosphoramidite chemistry and subsequent labeling techniques.

DNA probes are single-stranded nucleic acid sequences that are complementary to a target sequence of interest and are labeled with a reporter molecule (such as a fluorophore or biotin) for detection.[8] Their applications are extensive, ranging from identifying pathogens and detecting specific gene mutations in cancer research to quantifying gene expression.[1][2][3][9]

Core Methodology: Solid-Phase Phosphoramidite Synthesis

The synthesis of DNA oligonucleotides is performed in an automated synthesizer, proceeding in the 3' to 5' direction. The process is a cycle of four key chemical reactions for each nucleotide added to the chain.[5][6]

The Four Steps of the Synthesis Cycle:
  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support. This is typically achieved by treatment with an acid, such as trichloroacetic acid (TCA), exposing the 5'-hydroxyl for the next reaction.[5][10]

  • Coupling: The next nucleoside in the sequence, in the form of a 3'-phosphoramidite, is activated by a catalyst (e.g., tetrazole) and added to the reaction. The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[5][10] This reaction is highly efficient, often exceeding 99%.[10]

  • Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), a capping step is introduced. Unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride and N-methylimidazole, rendering them inert in subsequent cycles.[5][6]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester. This is typically accomplished using an iodine solution in the presence of water and a weak base like pyridine.[5][11]

This four-step cycle is repeated for each nucleotide in the desired sequence.

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support Start 3'-Nucleoside on CPG Support (5'-DMT Protected) Deblocking Step 1: Deblocking (Detritylation) Removes 5'-DMT group Start->Deblocking Acid (TCA) Coupling Step 2: Coupling Adds next activated phosphoramidite Deblocking->Coupling Free 5'-OH Capping Step 3: Capping Blocks unreacted 5'-OH groups Coupling->Capping Activated Phosphoramidite Oxidation Step 4: Oxidation Stabilizes phosphite linkage to phosphate Capping->Oxidation Acetic Anhydride Oxidation->Deblocking Iodine/H2O

Caption: The phosphoramidite chemical synthesis cycle for oligonucleotides.

Experimental Protocols

Protocol 3.1: Automated Solid-Phase DNA Synthesis

This protocol outlines the general steps performed by an automated DNA synthesizer. Reagent compositions and volumes are instrument-dependent.

StepReagent/ProcessPurposeTypical Duration
1. Detritylation3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removes the 5'-DMT protecting group.60-120 seconds
2. WashingAcetonitrileRemoves acid and the cleaved DMT cation.45-90 seconds
3. CouplingNucleoside Phosphoramidite (0.02-0.1 M) + Activator (e.g., 0.25 M ETT) in AcetonitrileForms the new phosphite triester bond.30-180 seconds
4. WashingAcetonitrileRemoves unreacted phosphoramidite and activator.45-90 seconds
5. CappingCap A: Acetic Anhydride/Lutidine/THF; Cap B: 16% N-Methylimidazole/THFAcetylates unreacted 5'-hydroxyl groups.20-60 seconds
6. WashingAcetonitrileRemoves capping reagents.45-90 seconds
7. Oxidation0.02 M Iodine in THF/Water/PyridineOxidizes the phosphite to a stable phosphate.20-60 seconds
8. WashingAcetonitrileRemoves oxidation reagents.45-90 seconds
Repeat Steps 1-8 are repeated for each subsequent nucleotide in the sequence.

Table 1: Key Steps and Reagents in Automated Oligonucleotide Synthesis.

Protocol 3.2: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and the nucleobases) must be removed.

  • Cleavage from Support: Transfer the solid support (CPG) to a screw-cap vial.

  • Deprotection Solution: Add concentrated ammonium hydroxide (~1 mL).

  • Incubation: Seal the vial tightly and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the DNA bases (benzoyl for A and C, isobutyryl for G).

  • Evaporation: After incubation, cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the ammonia solution to dryness using a centrifugal vacuum concentrator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in sterile, nuclease-free water.

Protocol 3.3: DNA Probe Labeling by PCR

This protocol describes the generation of a labeled DNA probe by incorporating a labeled deoxynucleotide during a PCR reaction.[7]

Reaction Setup:

ComponentVolume (for 50 µL reaction)Final Concentration
10X Taq Reaction Buffer5 µL1X
25 mM MgCl₂3 µL1.5 mM
10 mM dNTP mix (dATP, dCTP, dGTP)1 µL200 µM each
10 mM dTTP0.5 µL100 µM
1 mM Labeled-dUTP (e.g., Biotin-dUTP, Dig-dUTP, or Fluorescent-dUTP)5 µL100 µM
Forward Primer (10 µM)2 µL0.4 µM
Reverse Primer (10 µM)2 µL0.4 µM
DNA Template (10 ng/µL)1 µL10 ng
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 Units
Nuclease-free Waterto 50 µL

Table 2: PCR Reaction Mix for DNA Probe Labeling.

PCR Cycling Protocol:

StepTemperatureDurationCycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds\multirow{3}{}{30-35}
Annealing55-65°C30 seconds
Extension72°C1 minute/kb
Final Extension72°C5 minutes1
Hold4°C1

*Table 3: Thermocycler Conditions for Probe Labeling. Annealing temperature should be optimized for the specific primers.

Post-Reaction Cleanup:

  • Remove unincorporated labeled nucleotides using a PCR clean-up kit or spin column according to the manufacturer's protocol.[7]

  • Evaluate the labeling efficiency and probe integrity by running an aliquot on an agarose gel. The labeled probe should run slightly slower than its unlabeled counterpart.[7]

Visualization of Experimental Workflow

DNA_Probe_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_labeling Probe Labeling (Post-Synthesis) cluster_application Application s1 Design Probe Sequence s2 Automated Solid-Phase Phosphoramidite Synthesis s1->s2 s3 Cleavage and Deprotection s2->s3 s4 Purification (e.g., HPLC/PAGE) s3->s4 l1 Conjugate Label (e.g., NHS-ester dye) to Amino-Modified Oligo s4->l1 If using post-synthesis labeling method a1 Hybridization to Target s4->a1 If label is incorporated during synthesis l2 Purify Labeled Probe l1->l2 l2->a1 a2 Washing a1->a2 a3 Detection of Signal a2->a3

Caption: General workflow for the synthesis, labeling, and application of DNA probes.

Conclusion

The synthesis of DNA probes is a highly refined process, with phosphoramidite chemistry serving as the robust and reliable foundation for generating the core oligonucleotide. This method's efficiency and amenability to automation have made custom DNA probes indispensable tools for researchers. While the exploration of novel precursors like this compound is of academic interest for advancing nucleic acid chemistry, the practical synthesis and labeling of DNA probes for research, diagnostics, and drug development currently rely on the well-established protocols detailed in this document. The combination of automated solid-phase synthesis with versatile labeling strategies provides the flexibility and precision required for today's demanding molecular applications.

References

Application Notes & Protocols: Labeling of Oligonucleotides with Tetrabenzyl Thymidine-3',5'-diphosphate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of oligonucleotides is fundamental to a vast array of applications in molecular biology, diagnostics, and therapeutics. Labeled oligonucleotides serve as probes for detecting specific nucleic acid sequences, as primers in PCR, and as functional components in various assays. While numerous methods exist for oligonucleotide labeling, the use of modified nucleotide derivatives offers a powerful strategy for introducing specific functionalities.

This document provides detailed application notes and protocols for the use of Tetrabenzyl Thymidine-3',5'-diphosphate derivatives as precursors for the post-synthetic labeling of oligonucleotides. This compound is a protected form of a thymidine diphosphate analog, which, after deprotection and potential further modification, can be enzymatically or chemically ligated to an oligonucleotide. The benzyl protecting groups offer stability during synthesis and can be removed under mild conditions, preserving the integrity of the oligonucleotide.

These protocols are designed for researchers in molecular biology, biochemistry, and drug development who require robust and reproducible methods for preparing labeled oligonucleotides for their specific research needs.

Overview of the Labeling Strategy

The labeling strategy described herein is a post-synthetic modification approach. This method involves the enzymatic addition of a modified thymidine monophosphate to the 3'-end of an oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT). The thymidine monophosphate is derived from a this compound derivative that has been deprotected prior to the enzymatic reaction. This strategy allows for the precise, single-labeling of an oligonucleotide at its 3'-terminus.

Key steps in the workflow include:

  • Synthesis of a functionalized thymidine-3',5'-diphosphate derivative: This involves the chemical synthesis of a thymidine diphosphate analog carrying a reactive group for subsequent conjugation to a label (e.g., a fluorescent dye). The phosphate groups are protected with benzyl groups during synthesis.

  • Deprotection of the this compound derivative: Removal of the benzyl protecting groups to yield the active thymidine diphosphate analog.

  • Enzymatic tailing of the oligonucleotide: The deprotected thymidine diphosphate is used as a substrate by Terminal deoxynucleotidyl Transferase (TdT) to add a single modified thymidine to the 3'-end of the oligonucleotide.

  • Post-labeling conjugation: The reactive group on the newly added thymidine is then used to attach the desired label.

  • Purification of the labeled oligonucleotide: Removal of unreacted label and unlabeled oligonucleotide to obtain a pure product.

Synthesis of a Functionalized this compound Derivative

While "this compound" itself is not a labeling reagent, a derivative of it can be synthesized to contain a reactive handle for subsequent bioconjugation. The following is a conceptual synthetic pathway for creating an amino-functionalized derivative.

cluster_synthesis Synthesis of Amino-Functionalized Thymidine Derivative Thymidine Thymidine ProtectedThymidine 5'-O-DMT-Thymidine Thymidine->ProtectedThymidine DMT-Cl PhosphitylatedThymidine 5'-O-DMT-Thymidine-3'-phosphoramidite ProtectedThymidine->PhosphitylatedThymidine 2-cyanoethyl N,N-diisopropyl- chlorophosphoramidite CoupledProduct Coupled Product PhosphitylatedThymidine->CoupledProduct Coupling AminoT Amino-Modifier Phosphoramidite AminoT->CoupledProduct OxidizedProduct Oxidized Product CoupledProduct->OxidizedProduct Oxidation DeprotectedProduct Amino-Modified Thymidine OxidizedProduct->DeprotectedProduct Deprotection PhosphorylatedProduct Amino-Modified Thymidine-5'-monophosphate DeprotectedProduct->PhosphorylatedProduct Kinase DiphosphorylatedProduct Amino-Modified Thymidine-3',5'-diphosphate PhosphorylatedProduct->DiphosphorylatedProduct Kinase BenzylatedProduct Tetrabenzyl Amino-Modified Thymidine-3',5'-diphosphate DiphosphorylatedProduct->BenzylatedProduct Benzyl Bromide cluster_workflow Oligonucleotide Labeling Workflow Start Start: Tetrabenzyl Thymidine Diphosphate Derivative Deprotection Deprotection (Hydrogenolysis) Start->Deprotection EnzymaticTailing 3'-End Tailing with TdT Deprotection->EnzymaticTailing PostLabeling Post-Labeling Conjugation (Amine-Reactive Dye) EnzymaticTailing->PostLabeling ssDNA ssDNA Oligonucleotide ssDNA->EnzymaticTailing Purification Purification (HPLC or Precipitation) PostLabeling->Purification FinalProduct Labeled Oligonucleotide Purification->FinalProduct

Unraveling the Intricate Dance of Life: A Guide to Studying DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions between DNA and proteins is paramount. These interactions govern fundamental cellular processes, from gene expression and replication to DNA repair and chromatin remodeling. Dysregulation of these interactions is often at the heart of various diseases, including cancer. This document provides detailed application notes and protocols for key techniques used to study DNA-protein interactions, offering a comprehensive resource for interrogating these critical molecular events.

The study of DNA-protein interactions is a cornerstone of molecular biology, providing invaluable insights into gene regulation and cellular function. The ability to identify specific binding sites of transcription factors, histones, and other DNA-binding proteins on a genome-wide scale has revolutionized our understanding of the genetic and epigenetic landscapes. Furthermore, these techniques are instrumental in the field of drug development, enabling the identification of novel therapeutic targets and the characterization of drug mechanisms of action.[1][2][3]

This guide will delve into several widely used methods, including Electrophoretic Mobility Shift Assay (EMSA), Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), DNase I hypersensitive sites sequencing (DNase-seq), Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq), and Formaldehyde-Assisted Isolation of Regulatory Elements followed by sequencing (FAIRE-seq). For each technique, we will provide a detailed protocol, discuss its applications, and present the quantitative data it generates in a clear, tabular format for easy comparison.

Key Techniques for Studying DNA-Protein Interactions

A variety of methods exist to study the interactions between DNA and proteins, each with its own strengths and applications. These techniques can be broadly categorized into in vitro and in vivo methods. In vitro assays, like EMSA, are excellent for detailed characterization of a specific, known interaction. In vivo methods, such as ChIP-seq, DNase-seq, ATAC-seq, and FAIRE-seq, provide a snapshot of these interactions within the complex environment of the cell.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative outputs from the discussed techniques, offering a comparative overview to aid in selecting the most appropriate method for a given research question.

TechniquePrimary Quantitative OutputTypical Data FormatKey Applications
EMSA Binding affinity (Kd), relative binding affinity, stoichiometryGel band intensities, competition assay dataValidating specific DNA-protein interactions, determining binding constants.[6][7]
ChIP-seq Genome-wide protein binding sites, peak enrichment scoresPeak files (BED, GFF), signal tracks (bigWig)Mapping transcription factor binding sites, histone modifications, and other protein-DNA interactions across the genome.[8][9]
DNase-seq Genome-wide map of DNase I hypersensitive sites (DHSs)Peak files (BED), signal tracks (bigWig)Identifying active regulatory regions such as promoters, enhancers, and silencers.[10][11][12]
ATAC-seq Genome-wide map of accessible chromatin regionsPeak files (BED), signal tracks (bigWig)Mapping open chromatin, identifying regulatory elements, and footprinting of transcription factors.[13][14][15][16]
FAIRE-seq Genome-wide map of nucleosome-depleted regionsPeak files (BED), signal tracks (bigWig)Identifying active regulatory elements.[17][18][19]

Electrophoretic Mobility Shift Assay (EMSA)

Application Note: EMSA, also known as a gel shift assay, is a rapid and sensitive in vitro technique used to detect and characterize protein-DNA interactions.[6][20][21] The principle is based on the observation that a protein-DNA complex migrates more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel, resulting in a "shift" in the band's position.[6][22] This method is particularly useful for confirming a predicted interaction, determining the binding affinity of a protein for a specific DNA sequence, and identifying the specific DNA sequence that a protein recognizes.

Experimental Workflow:

References

High-throughput screening applications of Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an effective anti-pathogen response.

However, aberrant activation of the cGAS-STING pathway by self-DNA can lead to chronic inflammation and is implicated in the pathogenesis of various autoimmune diseases, such as Aicardi-Goutières syndrome and systemic lupus erythematosus. Consequently, the development of small molecule inhibitors targeting cGAS is a promising therapeutic strategy for these conditions. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel cGAS inhibitors from large compound libraries.

This document provides an overview of the application of HTS assays for the discovery of cGAS inhibitors, including detailed protocols for common assay formats and a summary of known inhibitors with their corresponding potencies.

Core Concepts in cGAS HTS Assays

Several HTS methodologies have been developed to identify inhibitors of cGAS enzymatic activity. These assays are typically designed to measure either the consumption of the substrates (ATP and GTP) or the production of the product (cGAMP). Common HTS approaches include:

  • Luminescence-Based ATP Depletion Assays: These assays, such as the ATP-Glo™ kinase assay, quantify the amount of ATP remaining in the reaction mixture after the cGAS enzymatic reaction. A decrease in luminescence signal indicates cGAS activity (ATP consumption), and the restoration of the signal in the presence of a test compound suggests inhibition.[3][4]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays utilize labeled antibodies or binding partners to detect the product, cGAMP. The binding event brings a donor and an acceptor fluorophore in close proximity, generating a FRET signal that is proportional to the amount of cGAMP produced.

  • Mass Spectrometry (MS)-Based Assays: RapidFire mass spectrometry allows for the direct and label-free detection of substrates and products, offering high accuracy and sensitivity. While powerful, the throughput of MS-based assays is generally lower than that of plate-based luminescence or FRET assays.[1][2]

  • Pyrophosphate (PPi) Detection Assays: The cGAS reaction produces pyrophosphate as a byproduct. Assays that detect PPi can be used to measure enzyme activity. For instance, a PPiase-coupled activity assay can be employed for HTS.[5]

Data Presentation: Potency of Known cGAS Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of several known cGAS inhibitors identified through high-throughput screening and subsequent optimization.

CompoundTarget SpeciesAssay TypeIC50 (µM)Reference
G150Human cGASATP-Glo0.02561[3]
RU.521Mouse cGAS-0.11[6]
RU-0610270 (cpd 1)Human cGASLuminescent Kinase Assay1.88[4]
cpd 6Human cGASLuminescent Kinase Assay0.66[4]
Compound 3cGASPPiase-coupled activity assay0.97[5]
PF-06928215Human cGASHTS Assay4.9[6]
G108Human cGAS-0.0275[6]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: The cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER binds and activates TBK1 TBK1 STING_ER->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes translocates to nucleus and activates transcription Transcription Transcription HTS_Workflow cluster_workflow HTS Workflow start Start: Compound Library dispense Dispense Compounds into 384-well plates start->dispense add_reagents Add cGAS, dsDNA, ATP, GTP dispense->add_reagents incubate Incubate at Room Temperature add_reagents->incubate add_detection Add Detection Reagent (e.g., ATP-Glo) incubate->add_detection read_plate Read Plate (Luminescence) add_detection->read_plate data_analysis Data Analysis: Identify Hits read_plate->data_analysis confirmation Hit Confirmation & IC50 Determination data_analysis->confirmation end Lead Compounds confirmation->end

References

Flow Cytometry Analysis of Cells Treated with Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, represent a powerful class of therapeutic agents designed to modulate gene expression with high specificity.[1][2] The development and validation of these therapies necessitate robust analytical methods to characterize their cellular uptake, mechanism of action, and potential off-target effects. Flow cytometry is an indispensable tool in this process, offering high-throughput, quantitative analysis at the single-cell level.[3][4]

This document provides detailed application notes and protocols for key flow cytometry-based assays used to evaluate cells treated with modified oligonucleotides. These applications include quantifying cellular uptake, assessing induced apoptosis, analyzing cell cycle distribution, and performing immunophenotyping to understand effects on specific cell populations.

Application Note 1: Quantification of Cellular Uptake

The efficiency with which modified oligonucleotides enter target cells is a critical determinant of their therapeutic efficacy. Flow cytometry provides a quantitative and high-throughput method to measure the total cellular uptake of fluorescently-labeled oligonucleotides.[3] This assay helps in screening different oligonucleotide modifications or delivery formulations to identify candidates with optimal internalization properties.[5]

Data Presentation: Cellular Uptake Efficiency

The following table summarizes representative data on the cellular uptake of a fluorescently (e.g., Cy3-labeled) oligonucleotide with different chemical modifications in HEK293T cells. Data is presented as the percentage of fluorescent cells and the mean fluorescence intensity (MFI), which correlates with the amount of internalized oligonucleotide.[5][6]

Oligonucleotide ModificationConcentration (µM)Incubation Time (h)Fluorescent Cells (%)Mean Fluorescence Intensity (MFI)
Unmodified Control545.2 ± 1.1150 ± 25
Phosphorothioate (PS)5475.6 ± 4.33,200 ± 180
2'-O-Methyl (2'-OMe)5468.9 ± 3.82,850 ± 150
Locked Nucleic Acid (LNA)5482.1 ± 5.14,100 ± 210
Lipofectamine™ Control5498.5 ± 0.712,500 ± 550
Experimental Protocol: Cellular Uptake Analysis

This protocol details the steps for quantifying the uptake of a fluorescently-labeled modified oligonucleotide.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Fluorescently-labeled modified oligonucleotide (e.g., Cy3- or FAM-labeled)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: The day before the experiment, seed cells in a 6-well plate at a density that will result in 60-70% confluency on the day of transfection.[7]

  • Oligonucleotide Treatment: On the day of the experiment, dilute the fluorescently-labeled oligonucleotide to the desired concentration (e.g., 5 µM) in serum-free medium.[5] Remove the culture medium from the cells and add the oligonucleotide solution.

  • Incubation: Incubate the cells with the oligonucleotide for a specified time (e.g., 4 hours) at 37°C in a CO2 incubator.[5]

  • Cell Harvesting:

    • Wash the cells twice with PBS to remove any oligonucleotides bound to the outside of the plasma membrane.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Sample Preparation for Flow Cytometry:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS or flow cytometry buffer (e.g., PBS + 1% BSA).[8]

    • Transfer the cell suspension to flow cytometry tubes.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with the appropriate laser for exciting the fluorophore (e.g., a 488 nm laser for FAM or a 561 nm laser for Cy3).

    • Acquire at least 10,000 events per sample.[7]

    • Use untreated cells as a negative control to set the gate for fluorescent-positive cells.

  • Data Analysis: Determine the percentage of fluorescent cells and the mean fluorescence intensity (MFI) for each sample.

Workflow for Cellular Uptake Analysis

G cluster_prep Cell Preparation cluster_treat Oligonucleotide Treatment cluster_harvest Sample Processing cluster_analysis Flow Cytometry A Seed Cells in 6-well Plate B Culture Overnight (60-70% Confluency) A->B C Treat Cells with Fluorescent Oligonucleotide B->C D Incubate for Specified Time (e.g., 4h) C->D E Wash with PBS D->E F Harvest Cells (e.g., Trypsinization) E->F G Resuspend in Flow Buffer F->G H Acquire Data on Flow Cytometer G->H I Analyze Data: % Positive Cells & MFI H->I

Caption: Experimental workflow for quantifying oligonucleotide uptake.

Application Note 2: Assessment of Apoptosis

Many oligonucleotide-based therapies, particularly in oncology, are designed to induce apoptosis (programmed cell death) in target cells. Flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Data Presentation: Apoptosis Induction

The table below shows results from an apoptosis assay on DU145 prostate cancer cells treated with a Bcl-2 targeting antisense oligonucleotide (ASO) versus a non-targeting control.

Treatment (400 nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Untreated Control94.1 ± 2.53.2 ± 0.82.7 ± 0.6
Scrambled Control ASO93.5 ± 2.83.8 ± 1.02.7 ± 0.9
Anti-Bcl-2 ASO (G3139)65.3 ± 4.125.4 ± 3.29.3 ± 1.5

Data is representative and inspired by findings on Bcl-2 targeting oligonucleotides.[7]

Experimental Protocol: Annexin V and PI Staining for Apoptosis

Materials:

  • Treated and control cells in suspension

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after the desired treatment period. If using adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage.[9]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 400 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Viability Staining: Add 5 µL of PI staining solution to each tube.

  • Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Use a 488 nm laser for excitation and collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL3 channel.

  • Data Analysis: Create a dot plot of FITC (Annexin V) versus PI. Use unstained and single-stained controls to set compensation and quadrants to identify four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[7]

Apoptosis Signaling Pathway and Analysis Workflow

G cluster_pathway Simplified Intrinsic Apoptosis Pathway A Anti-Bcl-2 Oligonucleotide B Bcl-2 mRNA A->B Degradation C Bcl-2 Protein (Anti-apoptotic) B->C Translation D Mitochondrial Outer Membrane Permeabilization C->D Inhibits E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis F->G

Caption: Oligonucleotide targeting of Bcl-2 to induce apoptosis.

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Flow Cytometry A Harvest Treated Cells B Wash with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC C->D E Incubate 15 min D->E F Add Propidium Iodide (PI) E->F G Acquire Data F->G H Analyze Quadrants: - Viable - Early Apoptotic - Late Apoptotic G->H

Caption: Workflow for apoptosis analysis using Annexin V and PI.

Application Note 3: Cell Cycle Analysis

Modified oligonucleotides can influence cell proliferation by inducing cell cycle arrest at specific checkpoints. Flow cytometry analysis of cellular DNA content is a fundamental technique to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11] This is typically achieved by staining permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[12]

Data Presentation: Cell Cycle Distribution

The following table shows the effect of an antisense oligonucleotide (aODN) targeting the urokinase plasminogen activator receptor (uPAR) on the cell cycle distribution of PC3 prostate cancer cells over time.

Treatment Time (h)TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
48Control55.124.320.6
48aODN68.912.518.6
72Control54.525.819.7
72aODN69.511.918.6
96Control56.223.919.9
96aODN68.213.118.7

Data is representative and inspired by findings on uPAR signaling blockade.[13]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.

    • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[12]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[12]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer using a 488 nm laser.

    • Collect data on a linear scale for the PI fluorescence channel (e.g., FL2-A or FL3-A) to properly resolve the G0/G1 and G2/M peaks.[14]

  • Data Analysis: Generate a histogram of DNA content. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]

Workflow for Cell Cycle Analysis

G cluster_prep Sample Preparation cluster_fix Fixation cluster_stain Staining cluster_analysis Flow Cytometry A Harvest 1x10^6 Cells B Wash with PBS A->B C Fix with Cold 70% Ethanol B->C D Incubate >= 30 min C->D E Wash to Remove Ethanol D->E F Stain with PI and RNase A E->F G Incubate 30 min F->G H Acquire Data (Linear Scale) G->H I Analyze Histogram to Quantify Cell Cycle Phases H->I

Caption: Workflow for cell cycle analysis using PI staining.

Application Note 4: Immunophenotyping

Immunophenotyping by flow cytometry is a powerful technique used to identify and quantify different cell populations within a heterogeneous sample based on their expression of specific cell surface and intracellular markers.[15][16] When developing oligonucleotide therapies, especially for hematologic malignancies or immunomodulation, this analysis is crucial for determining the specific cell types affected by the treatment.[17]

Data Presentation: Changes in T-Cell Subsets

The table below illustrates hypothetical data on the effect of an immunomodulatory oligonucleotide on human peripheral blood mononuclear cells (PBMCs) in culture.

TreatmentTotal T-Cells (% of Lymphocytes, CD3+)Helper T-Cells (% of T-Cells, CD4+)Cytotoxic T-Cells (% of T-Cells, CD8+)
Untreated Control72.4 ± 3.165.2 ± 2.833.1 ± 2.1
Control Oligonucleotide71.8 ± 3.564.9 ± 3.033.5 ± 2.5
Immuno-Oligo X73.1 ± 2.952.5 ± 4.245.8 ± 3.9

*Indicates a statistically significant change compared to the untreated control.

Experimental Protocol: Basic Immunophenotyping

Materials:

  • PBMCs or other cell suspension

  • Flow cytometry buffer (PBS + 1% BSA + 0.1% Sodium Azide)

  • Fluorochrome-conjugated antibodies (e.g., CD3-FITC, CD4-PE, CD8-APC)

  • Fc block (to prevent non-specific antibody binding)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs by density gradient centrifugation (e.g., Ficoll-Paque™). After treatment with the oligonucleotide, wash and resuspend cells in flow cytometry buffer to a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blocking: Add Fc block to the cell suspension and incubate for 10 minutes on ice.

  • Antibody Staining:

    • Aliquot 100 µL of cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the pre-titrated amounts of each conjugated antibody.

    • Vortex gently and incubate for 30 minutes on ice in the dark.

  • Washing: Add 2 mL of flow cytometry buffer to each tube, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat this wash step.

  • Final Resuspension: Resuspend the cell pellet in 500 µL of flow cytometry buffer.

  • Data Acquisition: Analyze the samples on a multi-color flow cytometer. Be sure to include single-color controls for compensation and fluorescence-minus-one (FMO) controls for accurate gating.[16]

  • Data Analysis:

    • First, gate on the lymphocyte population using a forward scatter (FSC) vs. side scatter (SSC) plot.

    • From the lymphocyte gate, identify T-cells (CD3+).

    • From the T-cell gate, further distinguish between Helper T-cells (CD4+) and Cytotoxic T-cells (CD8+).

Logical Diagram: Gating Strategy for T-Cell Subsets

G cluster_gating Gating Strategy A All Events B Singlets Gate (FSC-A vs FSC-H) A->B C Lymphocyte Gate (FSC-A vs SSC-A) B->C D T-Cell Gate (CD3+) C->D E Helper T-Cells (CD4+ CD8-) D->E F Cytotoxic T-Cells (CD8+ CD4-) D->F

Caption: Hierarchical gating strategy for identifying T-cell subsets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrabenzyl Thymidine-3',5'-diphosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common phosphorylating agents for the synthesis of this compound?

A1: The most common reagents for introducing the dibenzyl phosphate groups are dibenzyl chlorophosphate and tetrabenzyl pyrophosphate. Dibenzyl chlorophosphate is a versatile phosphorylating agent, while tetrabenzyl pyrophosphate can also be used, often activated in situ or used directly.

Q2: What are the critical reaction conditions to control during the synthesis?

A2: Anhydrous conditions are crucial to prevent hydrolysis of the phosphorylating agent and the activated intermediates. Temperature control is also important; reactions are typically carried out at low temperatures (e.g., 0°C to room temperature) to minimize side reactions. The choice of solvent, often a dry aprotic solvent like pyridine or dichloromethane, and the base used for acid scavenging (e.g., pyridine, triethylamine) are also critical parameters.

Q3: What are the expected yields for this synthesis?

A3: Yields can vary significantly based on the chosen protocol, purity of reagents, and reaction scale. Generally, yields for the diphosphorylation of nucleosides can range from moderate to good. Refer to the table below for a summary of reported yields for similar reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. The disappearance of the starting thymidine and the appearance of new, less polar spots corresponding to the mono- and di-phosphorylated products can be observed. 31P NMR spectroscopy is also a powerful tool to monitor the formation of the desired phosphotriester and any phosphorus-containing byproducts.

Q5: What are the standard purification methods for the final product?

A5: Purification is typically achieved using silica gel column chromatography. A gradient elution system, for example, with a mixture of dichloromethane and methanol or ethyl acetate and hexane, is often employed to separate the desired product from unreacted starting materials and side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive phosphorylating agent due to hydrolysis. 2. Insufficient activation of the phosphorylating agent. 3. Poor quality of starting materials or solvents.1. Use freshly opened or properly stored phosphorylating agent. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. If using an activating agent (e.g., DCC), ensure it is of high purity and used in the correct stoichiometric amount. 3. Use high-purity, anhydrous solvents and reagents.
Formation of multiple products (observed on TLC) 1. Incomplete reaction leading to a mixture of starting material, mono-, and di-phosphorylated products. 2. Phosphorylation at the N3 position of the thymine base. 3. Formation of pyrophosphate byproducts from the phosphorylating agent.1. Increase the reaction time or the amount of phosphorylating agent. Monitor the reaction closely by TLC until the starting material is consumed. 2. This is a known side reaction. While often a minor byproduct, its formation can be minimized by careful control of reaction conditions (e.g., temperature, slow addition of reagents). Purification by column chromatography is usually effective for separation. 3. Use of highly pure phosphorylating agents and strict anhydrous conditions can minimize this. These byproducts are typically removed during chromatographic purification.
Product is difficult to purify 1. Co-elution of the desired product with closely related impurities (e.g., regioisomers, partially debenzylated products). 2. Streaking or poor separation on the silica gel column.1. Optimize the solvent system for column chromatography. Using a different solvent system or a different stationary phase (e.g., reverse-phase silica) may be necessary. 2. Ensure the crude product is properly dried and dissolved in a minimal amount of the loading solvent. Pre-adsorbing the crude material onto a small amount of silica gel before loading can improve separation.
Debenzylation of the product during workup or purification 1. Exposure to acidic or basic conditions. 2. Catalytic hydrogenolysis if palladium catalysts are used in subsequent steps without careful control.[1]1. Maintain neutral pH during aqueous workup. Use of a mild base like sodium bicarbonate solution is recommended. Avoid strong acids or bases. 2. If subsequent deprotection is intended, be aware that benzyl groups are labile to hydrogenolysis.[1] For purification, avoid conditions that could inadvertently cause deprotection.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the phosphorylation of thymidine derivatives with benzyl-protected phosphorylating agents, based on analogous reactions reported in the literature.

Parameter Phosphorylating Agent Typical Yield Range Purity (after chromatography) Reference/Analogy
Diphosphorylation Dibenzyl chlorophosphate40-70%>95%Analogous nucleoside phosphorylations
Diphosphorylation Tetrabenzyl pyrophosphate50-80%>95%Analogous nucleoside phosphorylations
Monophosphorylation Dibenzyl chlorophosphate60-85%>98%Synthesis of monophosphate precursors

Experimental Protocols

Protocol 1: Phosphorylation using Dibenzyl Chlorophosphate
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve thymidine (1 equivalent) in anhydrous pyridine at 0°C.

  • Reaction: Slowly add dibenzyl chlorophosphate (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.

Protocol 2: Phosphorylation using Tetrabenzyl Pyrophosphate
  • Preparation: Dry thymidine by co-evaporation with anhydrous pyridine. Dissolve the dried thymidine (1 equivalent) in anhydrous pyridine under an inert atmosphere.

  • Reaction: Add tetrabenzyl pyrophosphate (1.5 equivalents) to the solution. If activation is needed, a coupling agent like dicyclohexylcarbodiimide (DCC) can be added. Stir the reaction at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction by TLC or 31P NMR.

  • Workup: Filter the reaction mixture to remove any precipitated urea (if DCC is used). Quench the filtrate with saturated aqueous sodium bicarbonate and extract with an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography.

Visualizations

Synthesis_Pathway Thymidine Thymidine Intermediate Mono-phosphorylated Intermediate Thymidine->Intermediate 1st Phosphorylation Side_Product_1 N3-Phosphorylated Thymidine Thymidine->Side_Product_1 Side Reaction Phosphorylating_Agent Dibenzyl Chlorophosphate or Tetrabenzyl Pyrophosphate Side_Product_2 Pyrophosphate Byproducts Phosphorylating_Agent->Side_Product_2 Decomposition Product Tetrabenzyl Thymidine- 3',5'-diphosphate Intermediate->Product 2nd Phosphorylation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Check_Reaction Monitor Reaction (TLC, 31P NMR) Start->Check_Reaction Low_Yield Low Yield? Check_Reaction->Low_Yield Multiple_Spots Multiple Spots? Low_Yield->Multiple_Spots No Troubleshoot_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Troubleshoot_Reagents Yes Purification_Issue Purification Issues? Multiple_Spots->Purification_Issue No Optimize_Conditions Optimize Reaction Time & Stoichiometry Multiple_Spots->Optimize_Conditions Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Purification Optimize Chromatography (Solvent System) Purification_Issue->Optimize_Purification Yes Troubleshoot_Reagents->Start Restart Optimize_Conditions->Start Restart Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Optimizing Coupling Efficiency of Protected Thymidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using protected nucleoside derivatives, such as Tetrabenzyl Thymidine-3',5'-diphosphate, in oligonucleotide synthesis. The principles outlined here are primarily based on the widely used phosphoramidite and H-phosphonate chemistries.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting coupling efficiency in oligonucleotide synthesis?

A1: The single most critical factor is the rigorous exclusion of water from all reagents and reaction steps.[1] Moisture can hydrolyze the activated phosphoramidite monomer, preventing it from coupling to the growing oligonucleotide chain and leading to truncated sequences.[1][] Ensure that solvents like acetonitrile have a water content of 15 ppm or lower, use fresh, properly stored phosphoramidites, and maintain an anhydrous inert atmosphere (argon or helium) during synthesis.[1]

Q2: How does the choice of activator impact the coupling reaction?

A2: The activator plays a crucial role in the rate and efficiency of the coupling reaction. Stronger activators can increase the reaction speed, but overly reactive ones may lead to unwanted side reactions.[] The choice of activator should be optimized for the specific nucleoside and synthesis conditions. Common activators include 1H-tetrazole and its derivatives like 5-ethylthio-1H-tetrazole (ETT) or 2,5-Dichlorobenzoyl chloride (DCI).

Q3: Can the sequence of the oligonucleotide itself affect coupling efficiency?

A3: Yes, certain nucleotide sequences, particularly those rich in guanine or prone to forming secondary structures, can hinder the accessibility of the reactive 5'-hydroxyl group.[] This steric hindrance can slow down the reaction and reduce coupling efficiency.[]

Q4: What is the purpose of the "capping" step after coupling?

A4: Since coupling reactions never achieve 100% efficiency, a small percentage of the growing oligonucleotide chains will have a free 5'-hydroxyl group after the coupling step.[3] The capping step involves acetylating these unreacted hydroxyl groups to prevent them from participating in subsequent coupling cycles.[3] This is essential to minimize the formation of deletion mutations (n-1 sequences) in the final product.[3][4]

Q5: How is coupling efficiency typically measured?

A5: Coupling efficiency is often determined indirectly by measuring the amount of dimethoxytrityl (DMT) cation released during the deblocking (detritylation) step of each cycle.[5] The absorbance of the orange DMT cation is proportional to the number of successfully coupled molecules. Alternatively, the final product can be analyzed by methods like High-Performance Liquid Chromatography (HPLC) to assess the percentage of full-length product versus truncated sequences.[5]

Troubleshooting Guide

This section addresses common problems encountered during the coupling step of oligonucleotide synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency (<98%) 1. Moisture Contamination: Reagents (acetonitrile, activator, phosphoramidite) or gas lines contain water.[1][5] 2. Degraded Reagents: Phosphoramidite or activator has degraded due to improper storage or age. 3. Suboptimal Activator: The activator concentration is too low, or it is not potent enough for the specific monomer.[] 4. Insufficient Reaction Time: Coupling time is too short for the reaction to go to completion.1. Use fresh, anhydrous grade acetonitrile (<15 ppm water).[1] Ensure phosphoramidites are stored under inert gas and brought to room temperature before opening. Use in-line drying filters for gases.[1] 2. Use fresh vials of phosphoramidite and activator. Perform a test coupling with a known, reliable monomer.[6] 3. Verify the activator concentration and consider switching to a stronger activator if necessary. 4. Increase the coupling time, especially for sterically hindered or modified bases.
Presence of n-1 Deletion Sequences 1. Inefficient Coupling: See "Low Coupling Efficiency" above. 2. Ineffective Capping: The capping reagent is old or inactive, failing to block unreacted chains.[3]1. Address all causes of low coupling efficiency. 2. Prepare fresh capping reagents. Ensure the capping time is sufficient for complete reaction.
Formation of Side Products 1. Phosphoramidite Hydrolysis: Presence of water leads to the formation of H-phosphonate species.[1] 2. Activator Side Reactions: The activator is too aggressive, causing modification of the nucleobases.[] 3. P-Acylation (H-Phosphonate): In H-phosphonate chemistry, capping with acetic anhydride can cause P-acylation.[7]1. Strictly adhere to anhydrous techniques.[1] 2. Reduce the activator concentration or switch to a milder activator. 3. Use a capping reagent compatible with H-phosphonate chemistry, such as 2-cyanoethyl H-phosphonate.[7]
Inconsistent Results 1. Fluctuating Humidity: Ambient humidity can affect the water content of reagents, especially on automated synthesizers.[1][5] 2. Temperature Variations: Reaction rates are temperature-dependent; inconsistencies can arise from fluctuating lab temperatures.[]1. If possible, control the humidity in the lab. Consider enclosing the synthesizer.[1] Always use fresh reagents for each synthesis run. 2. Ensure the synthesizer's temperature control is functioning correctly and the lab environment is stable.

Data Presentation: Factors Influencing Coupling Efficiency

The following table summarizes the impact of various parameters on the efficiency of the coupling reaction. The values are representative and highlight the importance of optimization.

ParameterCondition AYield/Efficiency ACondition BYield/Efficiency BReference
Oligo Length 20mer~89.2% Full-Length Product50mer~74.5% Full-Length Product[3]
Average Coupling Efficiency 98.0%13% Full-Length 100mer99.4%~69% Full-Length 100mer[1][3]
Neutralization of Backbone Standard ProtocolLower EfficiencyPre-wash with 0.1 M DMAP / 0.1 M 1H-tetrazole>98% Stepwise Yield[8]

Experimental Protocols & Workflows

Representative Protocol: Phosphoramidite Coupling Cycle

This protocol outlines a single coupling cycle on an automated solid-phase oligonucleotide synthesizer. The this compound would first need to be converted to a suitable phosphoramidite monomer.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group, yielding a free 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile.[3]

  • Coupling:

    • Reagents:

      • 0.1 M solution of the desired phosphoramidite monomer in acetonitrile.

      • 0.45 M solution of an activator (e.g., ETT) in acetonitrile.

    • Procedure: The phosphoramidite solution and activator solution are simultaneously delivered to the synthesis column. The reaction is allowed to proceed for a set time (e.g., 2-5 minutes). The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing chain.[][3]

  • Capping:

    • Reagents:

      • Cap A: Acetic Anhydride/Pyridine/THF.

      • Cap B: N-Methylimidazole/THF.

    • Procedure: A mixture of Cap A and Cap B is passed through the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from reacting in subsequent cycles.[3]

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage by treating the support with the iodine solution. The column is then washed with acetonitrile to prepare for the next cycle.[3][9]

Workflow Diagrams

Phosphoramidite_Coupling_Cycle cluster_reagents Key Reagents TCA TCA in DCM deblock deblock TCA->deblock Amidite Phosphoramidite couple couple Amidite->couple Activator Activator (ETT/DCI) Activator->couple Capping_Reagent Capping Mix cap cap Capping_Reagent->cap Oxidizer Iodine Solution oxidize oxidize Oxidizer->oxidize

Troubleshooting_Logic start Problem: Low Coupling Efficiency q1 Are all reagents (ACN, Monomers, Activator) fresh and anhydrous? start->q1 sol1 Solution: Replace all reagents with fresh, anhydrous stock. Use drying tubes/filters. q1->sol1 No q2 Is the coupling time adequate for the monomer? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Increase coupling time. (Especially for purines or modified bases). q2->sol2 No q3 Is the activator concentration and type appropriate? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Verify activator concentration. Consider using a stronger activator. q3->sol3 No end Issue Persists: Consult instrument specialist for mechanical check. q3->end Yes a3_yes Yes a3_no No

References

Preventing degradation of Tetrabenzyl Thymidine-3',5'-diphosphate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetrabenzyl Thymidine-3',5'-diphosphate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent its degradation during storage and ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of this compound.

Issue 1: Suspected Degradation of the Compound After Storage

  • Question: I have been storing my vial of this compound and am concerned about its stability. What are the signs of degradation and how can I check for it?

  • Answer:

    • Visual Inspection: this compound is typically a colorless oil. Any significant change in color or the appearance of precipitates may indicate degradation or contamination.

    • Analytical Confirmation: The most reliable way to assess the purity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the area of the main peak and the appearance of new peaks in an HPLC chromatogram compared to a reference standard would suggest degradation. Similarly, changes in the NMR spectrum, such as the appearance of new signals or changes in the integration of existing signals, can indicate the presence of degradation products. The most likely degradation pathway is the hydrolysis of the benzyl ester protecting groups from the phosphate backbone.

Issue 2: Unexpected Results in Downstream Experiments

  • Question: My experiments using this compound are yielding inconsistent or unexpected results. Could this be related to its storage?

  • Answer: Yes, the degradation of this compound can significantly impact your experimental outcomes. The presence of impurities or degradation products can interfere with your assays. We recommend the following troubleshooting steps:

    • Verify Compound Integrity: Immediately assess the purity of your stored this compound using the analytical methods described in the "Experimental Protocols" section below.

    • Use a Fresh Aliquot: If possible, use a fresh, unopened vial of the compound to repeat a key experiment. If this resolves the issue, it strongly suggests that your previously used stock has degraded.

    • Review Storage and Handling Procedures: Ensure that your storage conditions align with our recommendations (see FAQs below). Pay close attention to temperature, exposure to moisture, and the number of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the optimal storage conditions for this compound?

  • Answer: For long-term stability, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.

  • Question: How many freeze-thaw cycles can I subject the compound to?

  • Answer: To minimize degradation, we recommend aliquoting the compound upon first use to avoid multiple freeze-thaw cycles. If you need to access the main stock multiple times, ensure it is warmed to room temperature before opening and securely resealed before returning to -20°C.

  • Question: In which solvents is this compound soluble and stable?

  • Answer: The compound is soluble in chloroform, DMSO, and ethanol.[1][2] For long-term storage of solutions, it is advisable to store them at -80°C. Be aware that the stability in protic solvents like ethanol may be lower over time compared to aprotic solvents like DMSO.

Degradation

  • Question: What are the likely degradation pathways for this compound?

  • Answer: The primary degradation pathway is the hydrolysis of the benzyl ester groups protecting the 3' and 5' phosphate moieties. This can be catalyzed by acidic or basic conditions. The core thymidine structure is generally more stable but can also undergo degradation under harsh conditions.

  • Question: What are the potential degradation products I might observe?

  • Answer: The hydrolysis of the benzyl groups will lead to the formation of partially deprotected species (tribenzyl, dibenzyl, monobenzyl derivatives) and ultimately the fully deprotected Thymidine-3',5'-diphosphate. Benzyl alcohol will be a byproduct of this hydrolysis.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and known stability information for this compound and related compounds.

CompoundFormRecommended Storage TemperatureNotes
This compoundOil-20°CStore in a tightly sealed container, protected from moisture.[1][2]
Thymidine-3',5'-diphosphate (unprotected)Solid<-15°CKeep container well-closed.[3]
Thymidine-3',5'-diphosphate (in solution)H₂O or DMSO-80°C (up to 6 months)For aqueous solutions, filter sterilize before use.[4] Avoid multiple freeze-thaw cycles.
Thymidine-5'-diphosphate (related compound)Powder-20°CSoluble in water.[5]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 267 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • The appearance of new, earlier-eluting peaks may indicate the hydrolysis of one or more benzyl groups.

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR can be used to confirm the structure and identify potential degradation products.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • NMR Acquisition:

    • Acquire ¹H and ³¹P NMR spectra.

    • ¹H NMR will show characteristic peaks for the thymidine base, the deoxyribose sugar, and the benzyl protecting groups.

    • ³¹P NMR will show signals corresponding to the phosphate groups.

  • Data Analysis:

    • In the ¹H NMR spectrum, the disappearance or reduction in the integration of the signals corresponding to the benzyl groups (typically in the 7.2-7.4 ppm region) and the appearance of a signal for benzyl alcohol would indicate deprotection.

    • In the ³¹P NMR spectrum, a shift in the signal or the appearance of new signals can indicate changes in the phosphate environment due to debenzylation.

Visualizations

degradation_pathway TBTDP This compound Tribenzyl Tribenzyl Intermediate TBTDP->Tribenzyl + H₂O - Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol Dibenzyl Dibenzyl Intermediate Tribenzyl->Dibenzyl + H₂O - Benzyl Alcohol Monobenzyl Monobenzyl Intermediate Dibenzyl->Monobenzyl + H₂O - Benzyl Alcohol TDP Thymidine-3',5'-diphosphate Monobenzyl->TDP + H₂O - Benzyl Alcohol

Caption: Hydrolytic degradation pathway of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_analysis Purity Assessment cluster_troubleshooting Troubleshooting Storage Store at -20°C Aliquot to avoid freeze-thaw Degradation_Suspected Degradation Suspected? Storage->Degradation_Suspected Sample_Prep Prepare Sample (1 mg/mL in ACN) HPLC RP-HPLC Analysis Sample_Prep->HPLC NMR NMR Analysis (¹H, ³¹P) Sample_Prep->NMR Check_Purity Check Purity (HPLC/NMR) Degradation_Suspected->Check_Purity Yes Use_New_Aliquot Use New Aliquot Degradation_Suspected->Use_New_Aliquot No Review_Storage Review Storage Conditions Check_Purity->Review_Storage signaling_pathway Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Thymine Thymine TP->Thymine DDR 2-Deoxy-D-Ribose (2DDR) TP->DDR Integrin Integrin αVβ3/α5β1 DDR->Integrin PI3K PI3K Integrin->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Tumor_Growth Tumor Growth & Angiogenesis Akt->Tumor_Growth promotes

References

Troubleshooting low yield in oligonucleotide synthesis with Tetrabenzyl Thymidine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information for researchers, scientists, and drug development professionals experiencing low yields in oligonucleotide synthesis, with a special focus on challenges related to the use of modified monomers such as Tetrabenzyl Thymidine-3',5'-diphosphate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in solid-phase oligonucleotide synthesis?

Low yield is most often attributed to suboptimal coupling efficiency during the synthesis cycles.[1][2] The overall theoretical yield is a product of the coupling efficiency at each step, so even a small decrease from the ideal ~99% per cycle can lead to a significant reduction in the final amount of full-length product, especially for longer oligonucleotides.[1][2] Other major factors include inefficient capping of failure sequences, degradation of reagents, incomplete deprotection, and loss of product during post-synthesis purification.[1][3]

Q2: How does average coupling efficiency impact the theoretical final yield?

The impact of coupling efficiency is multiplicative. A seemingly minor drop in efficiency per step results in a drastic decrease in the final yield of the desired full-length oligonucleotide. For instance, synthesizing a 30-mer with a 99% average coupling efficiency gives a theoretical yield of 75%, but if the efficiency drops to 98%, the yield plummets to 55%.[1] This effect is even more pronounced for longer sequences.

Table 1: Impact of Average Coupling Efficiency on Theoretical Final Yield

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20-mer90.9%82.6%66.8%
40-mer81.7%68.2%44.6%
60-mer73.9%56.0%29.7%
80-mer66.9%45.9%19.8%
100-mer60.6%37.6%13.2%

Q3: What are the specific challenges associated with using benzyl-protected phosphate analogues like this compound?

Monomers with benzyl-protected phosphates introduce an orthogonal deprotection step. Unlike standard cyanoethyl protecting groups which are removed by base treatment (e.g., ammonium hydroxide), benzyl groups are typically removed via catalytic hydrogenolysis (e.g., using Palladium on Carbon, Pd/C, and a hydrogen source). This adds a separate reaction step post-synthesis that can have its own yield issues, such as incomplete debenzylation or catalyst poisoning by sulfur-containing compounds if phosphorothioates are present. Careful planning of the deprotection strategy is crucial.

Troubleshooting Guide

Section 1: Issues During Synthesis - Low Coupling Efficiency

Q: My real-time trityl assay shows low or declining coupling efficiency. What are the potential causes and how can I fix them?

A drop in trityl signal is a direct indicator of poor coupling. The most common culprit is the presence of moisture, which reacts with the activated phosphoramidite monomer, preventing it from coupling to the growing oligonucleotide chain.[2]

Troubleshooting Flowchart for Low Coupling Efficiency

G start Low Trityl Signal Detected check_reagents 1. Check Reagents & Solvents start->check_reagents check_instrument 2. Check Synthesizer Hardware start->check_instrument review_protocol 3. Review Synthesis Protocol start->review_protocol reagent_moisture Moisture Contamination? (Acetonitrile, Activator, Amidites) check_reagents->reagent_moisture reagent_age Reagents Expired or Degraded? check_reagents->reagent_age instrument_leaks System Leaks? (Gas, fluid lines) check_instrument->instrument_leaks instrument_delivery Incorrect Reagent Delivery? check_instrument->instrument_delivery protocol_coupling Coupling Time Too Short? review_protocol->protocol_coupling solution_reagents Solution: • Use fresh, anhydrous solvents/reagents. • Dry argon/helium line. • Store amidites properly. reagent_moisture->solution_reagents reagent_age->solution_reagents solution_instrument Solution: • Perform leak tests. • Calibrate reagent delivery volumes. instrument_leaks->solution_instrument instrument_delivery->solution_instrument solution_protocol Solution: • Increase coupling time, especially for modified or bulky monomers. protocol_coupling->solution_protocol end Synthesis Yield Improved solution_reagents->end solution_instrument->end solution_protocol->end

Caption: A decision tree for troubleshooting low coupling efficiency.

Section 2: Issues After Synthesis - Product Impurities

Q: My HPLC or Mass Spectrometry analysis shows significant impurities. What are they and what causes them?

Post-synthesis analysis reveals the success of the entire process, from synthesis to deprotection. The presence of specific impurities points to failures at different stages. Inefficient capping is a common cause of n-1 sequences, which are often difficult to separate from the full-length product.[3]

Table 2: Common Impurities in Oligonucleotide Synthesis

ImpurityMass DifferenceCommon Cause(s)Recommended Action
n-1 SequenceVariesInefficient capping or incomplete coupling.[3]Ensure capping reagents are fresh and delivery is adequate. Optimize coupling time.
n+1 SequenceVariesDimer phosphoramidite impurity in monomer bottle.Use fresh, high-purity phosphoramidites.
N3-Cyanoethyl T+53 DaIncomplete scavenging of acrylonitrile during deprotection.[2]Use a larger volume of ammonium hydroxide or AMA for deprotection.[2]
Depurination-(Mass of A or G)Excessive exposure to acid during detritylation.Use a milder deblocking agent like 3% Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA).[4]
Incomplete DeprotectionVariesDeprotection time too short, temperature too low, or reagent degraded.Ensure fresh deprotection solution and follow recommended time/temperature protocols.
Section 3: Issues Specific to Benzyl-Protected Phosphates

Q: I am observing incomplete removal of benzyl groups from my oligonucleotide containing the Tetrabenzyl Thymidine-diphosphate monomer. What is the correct deprotection protocol?

Incomplete debenzylation is a common issue when working with these modified monomers. This step requires careful optimization and execution. The standard method is catalytic hydrogenolysis.

Deprotection Workflow for Benzyl Groups

G start Oligo with Benzyl-Protected Phosphates dissolve Dissolve Oligo in Suitable Solvent (e.g., MeOH/H2O) start->dissolve add_catalyst Add Pd/C Catalyst (5-10% w/w) dissolve->add_catalyst hydrogenate Apply Hydrogen Source (H2 balloon or H-Cube) add_catalyst->hydrogenate monitor Monitor Reaction (HPLC, LC-MS) hydrogenate->monitor troubleshoot Incomplete Reaction? monitor->troubleshoot filter Filter to Remove Pd/C Catalyst end Fully Deprotected Oligonucleotide filter->end troubleshoot->filter No troubleshoot_actions Check for Catalyst Poisoning (e.g., from sulfur). Increase reaction time/temp. Use fresh catalyst. troubleshoot->troubleshoot_actions Yes troubleshoot_actions->hydrogenate

Caption: Workflow for the catalytic hydrogenolysis of benzyl protecting groups.

Common pitfalls include:

  • Catalyst Poisoning: If the oligonucleotide contains phosphorothioate linkages, the sulfur can poison the palladium catalyst. In such cases, alternative deprotection schemes or specific, sulfur-tolerant catalysts may be required.

  • Poor Solubility: The oligonucleotide must be fully dissolved for the reaction to proceed efficiently. Adjusting the solvent system (e.g., adding THF or DMF) may be necessary.

  • Inactive Catalyst: Ensure the Pd/C catalyst is fresh and has been stored properly.

Key Experimental Protocols

Protocol 1: Analysis of Oligonucleotide Purity by Anion-Exchange HPLC

This protocol is used to assess the purity of the crude or purified oligonucleotide product, separating species based on charge (length).

  • Column: A suitable anion-exchange column (e.g., TSKgel DNA-STAT).[5]

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Gradient: Run a linear gradient from a low percentage of Buffer B to a high percentage over 20-30 minutes to elute oligonucleotides based on their length.

  • Detection: UV absorbance at 260 nm.

  • Analysis: The main peak corresponds to the full-length product. Peaks eluting earlier are typically shorter failure sequences (n-1, n-2, etc.).

Protocol 2: Catalytic Hydrogenolysis for Benzyl Group Removal

This protocol describes the deprotection of benzyl-protected phosphates.

  • Preparation: After standard base cleavage and deprotection, evaporate the ammonium hydroxide and dissolve the crude oligonucleotide pellet in an appropriate solvent mixture (e.g., 50% Methanol in water).

  • Catalyst Addition: To the dissolved oligonucleotide, add 5-10% Palladium on Carbon (Pd/C) by weight relative to the oligonucleotide.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the reaction flask or use a continuous flow hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by taking small aliquots (filtered to remove Pd/C) and analyzing via LC-MS.

  • Workup: Once the reaction is complete, carefully filter the mixture through a 0.22 µm filter or a pad of celite to remove the Pd/C catalyst.

  • Purification: The resulting deprotected oligonucleotide can be purified using standard methods like HPLC or gel electrophoresis.

Visualization of the Synthesis Process

The Phosphoramidite Synthesis Cycle

This diagram illustrates the four key steps that are repeated for each monomer addition in solid-phase oligonucleotide synthesis.[4]

cluster_cycle Phosphoramidite Synthesis Cycle deblock 1. Deblocking (Detritylation) couple 2. Coupling deblock->couple Frees 5'-OH group cap 3. Capping couple->cap Links new monomer oxidize 4. Oxidation cap->oxidize Blocks unreacted 5'-OH oxidize->deblock Stabilizes P(III) to P(V) end Repeat for next cycle or proceed to Cleavage & Deprotection oxidize->end start Start with CPG-bound Nucleoside start->deblock

Caption: The four-step cycle of phosphoramidite chemistry.

References

Technical Support Center: Benzyl Group Deprotection in Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of benzyl groups during nucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for benzyl group deprotection in oligonucleotide synthesis?

A1: The primary methods for removing benzyl-type protecting groups include:

  • Catalytic Hydrogenolysis: This is a widely used method involving a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1] Common hydrogen sources include hydrogen gas (H₂), formic acid, and ammonium formate.[2][3][4][5]

  • Catalytic Transfer Hydrogenation: A variation of catalytic hydrogenolysis where a hydrogen donor molecule, such as formic acid or ammonium formate, is used to transfer hydrogen to the catalyst in situ.[2][3][4][5] This method avoids the need for handling hydrogen gas directly.[2][3]

  • Acidic Cleavage: Strong acids like trifluoroacetic acid can be used, but this method may lead to side reactions, such as the opening of β-lactam rings if present in the molecule.[6]

  • Oxidative Cleavage: Reagents like ceric ammonium nitrate (CAN) can be employed for oxidative removal of certain benzyl groups, such as the 2,4-dimethoxybenzyl group.[6]

  • Nickel Boride Treatment: A chemoselective method using nickel boride, generated in situ, can cleave benzyl esters efficiently at ambient temperatures.[7]

Q2: What are the typical signs of incomplete benzyl group deprotection?

A2: Incomplete deprotection can be identified by:

  • Mass Spectrometry (MS) Analysis: The presence of unexpected higher molecular weight species corresponding to the protected or partially protected oligonucleotide.

  • High-Performance Liquid Chromatography (HPLC) Analysis: The appearance of additional, often earlier eluting, peaks compared to the expected fully deprotected product.[8]

  • Gel Electrophoresis: The presence of slower-migrating bands, which may indicate residual protecting groups.[8]

Q3: What are common side reactions observed during benzyl deprotection?

A3: Several side reactions can occur, leading to impurities and reduced yield:

  • Transamination: Particularly when using amine-based reagents like ethylenediamine (EDA) for deprotection, N4-benzoyl cytidine can undergo transamination, leading to undesired adducts.[8] Using alternative protecting groups like acetyl (Ac) on cytidine can prevent this.[9][10]

  • Adduct Formation: Deprotection byproducts can sometimes react with the deprotected oligonucleotide, forming adducts.[11]

  • Backbone Degradation: Harsh basic conditions, such as concentrated ammonium hydroxide, can lead to the degradation of sensitive backbones like methylphosphonates.[8]

  • Cleavage of other functional groups: The reagents used for deprotection may unintentionally cleave other protecting groups or sensitive functionalities in the molecule.[12] For instance, iodotrimethylsilane (TMSI) used for deprotection can generate benzyl iodide, which can lead to undesired benzylated byproducts.[13]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Possible Causes:

  • Inactive Catalyst: The palladium catalyst (e.g., Pd/C) may have lost its activity due to improper storage or handling.

  • Insufficient Hydrogen Donor: The amount of hydrogen donor (e.g., formic acid, ammonium formate) may be insufficient for the reaction scale.

  • Poor Solubility: The protected oligonucleotide may not be fully dissolved in the reaction solvent, limiting its access to the catalyst.

  • Steric Hindrance: The benzyl group may be sterically hindered, making it less accessible to the catalyst.

  • Presence of Catalyst Poisons: Certain functional groups or impurities in the reaction mixture can poison the palladium catalyst.

Solutions:

  • Use fresh catalyst: Always use fresh, high-quality palladium catalyst.

  • Optimize reagent concentrations: Increase the excess of the hydrogen donor. For example, when using formic acid with Pd/C, ensuring a sufficient concentration is crucial for rapid deprotection.[4]

  • Improve solubility: Choose a solvent system that ensures the solubility of the substrate. The use of co-solvents may be necessary.

  • Increase reaction time and/or temperature: Prolonging the reaction time or gently increasing the temperature can help drive the reaction to completion, but should be done cautiously to avoid side reactions.

  • Alternative Methods: Consider switching to a different deprotection method if catalytic hydrogenation is consistently problematic. For example, nickel boride offers a rapid and chemoselective alternative for benzyl ester cleavage.[7]

Issue 2: Formation of Side Products

Possible Causes:

  • Harsh Deprotection Conditions: Using overly aggressive reagents or high temperatures can lead to the degradation of the oligonucleotide or the formation of adducts.[8]

  • Reactive Intermediates: Some deprotection methods generate reactive intermediates that can lead to side reactions. For example, the use of iodotrimethylsilane can produce benzyl iodide, which may cause unwanted benzylation.[13]

  • Incompatible Protecting Groups: The choice of protecting groups on the nucleobases may not be compatible with the deprotection conditions. For instance, benzoyl-protected cytidine is prone to transamination with amine-based reagents.[8]

Solutions:

  • Milder Deprotection Conditions: Employ milder reagents or reaction conditions. For sensitive oligonucleotides, "ultramild" protecting groups that can be removed with potassium carbonate in methanol or a mixture of aqueous ammonia and methylamine at room temperature are recommended.[10][14]

  • Use of Scavengers: In some cases, adding a scavenger can help to trap reactive byproducts and prevent side reactions.

  • Orthogonal Protecting Group Strategy: Design the synthesis with an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions, allowing for selective deprotection without affecting other parts of the molecule.[2]

  • Alternative Base Protecting Groups: To avoid transamination of cytidine, replace the standard benzoyl (Bz) protecting group with an acetyl (Ac) group when using amine-based deprotection reagents like AMA (ammonium hydroxide/methylamine).[9][15]

Quantitative Data Summary

Deprotection MethodReagentsTemperature (°C)TimeTypical Yield (%)Notes
Catalytic Transfer Hydrogenation Pd/C, Ammonium FormateRoom Temp30 min - 2 hHighEfficient for Cbz and benzyl ether deprotection on DNA-conjugated substrates.[2]
Catalytic Transfer Hydrogenation 10% Pd/C, Formic AcidRoom Temp< 10 min>90Rapid deprotection of various benzyl-type protecting groups in peptides.[5]
AMA Deprotection (UltraFAST) Ammonium Hydroxide/Methylamine (1:1 v/v)655-10 minHighRequires acetyl (Ac) protected dC to avoid base modification.[9][15]
UltraMild Deprotection 0.05 M Potassium Carbonate in MethanolRoom Temp4 hoursHighFor oligonucleotides with very sensitive groups.[15]
Nickel Boride Deprotection NiCl₂·6H₂O, NaBH₄ in MethanolRoom Temp5-60 minup to 95Chemoselective for benzyl esters; other esters and ethers are unaffected.[7]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol is adapted for the deprotection of benzyl ethers and carbamates on DNA-conjugated substrates.[2]

  • Substrate Preparation: Dissolve the DNA-conjugated substrate in a solution of a micelle-forming surfactant (e.g., 2-3% TPGS-750-M in water) to a final concentration of 100 µM.

  • Reagent Preparation: Prepare a fresh solution of ammonium formate in water.

  • Reaction Setup: To the substrate solution, add palladium on carbon (10% w/w) and the ammonium formate solution. The final concentration of ammonium formate should be optimized, but a significant excess is typically used.

  • Reaction Conditions: Gently agitate the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by HPLC-MS.

  • Work-up: Upon completion, remove the catalyst by filtration through a suitable membrane (e.g., celite or a syringe filter). The aqueous solution containing the deprotected oligonucleotide can then be purified using standard methods like solid-phase extraction or HPLC.

Protocol 2: UltraFAST Deprotection using AMA

This protocol is designed for the rapid deprotection of oligonucleotides synthesized with acetyl-protected cytidine.[9][15]

  • Cleavage from Solid Support: Treat the solid support with a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA) for 5 minutes at room temperature. This step cleaves the oligonucleotide from the support.

  • Deprotection: Transfer the AMA solution containing the cleaved oligonucleotide to a sealed vial.

  • Heating: Heat the vial at 65 °C for 5-10 minutes.

  • Cooling and Evaporation: After heating, cool the vial to room temperature and evaporate the AMA solution to dryness under vacuum.

  • Reconstitution and Purification: Reconstitute the deprotected oligonucleotide in an appropriate buffer for subsequent purification by HPLC or other methods.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Step cluster_analysis Analysis and Purification Solid_Support Solid Support with Protected Oligonucleotide Cleavage Cleavage from Support (e.g., AMA) Solid_Support->Cleavage Deprotection Reagent Base_Deprotection Base Deprotection (e.g., Heating) Cleavage->Base_Deprotection Purification Purification (e.g., HPLC) Analysis Analysis (e.g., MS, HPLC) Purification->Analysis Final_Product Deprotected Oligonucleotide Analysis->Final_Product Base_Deproteotion Base_Deproteotion Base_Deproteotion->Purification

Caption: General workflow for oligonucleotide deprotection.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Deprotection Cause1 Inactive Catalyst Problem->Cause1 Cause2 Insufficient Reagent Problem->Cause2 Cause3 Poor Solubility Problem->Cause3 Solution1 Use Fresh Catalyst Cause1->Solution1 Solution2 Optimize Concentrations Cause2->Solution2 Solution3 Change Solvent Cause3->Solution3

Caption: Troubleshooting logic for incomplete deprotection.

References

Technical Support Center: Phosphoramidite Reactions & Moisture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate moisture contamination in phosphoramidite reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary consequences of moisture contamination in phosphoramidite synthesis?

Moisture contamination is a critical issue in phosphoramidite chemistry as it directly leads to a reduction in coupling efficiency.[1][2] Water molecules can react with the activated phosphoramidite, leading to the formation of an unreactive H-phosphonate species.[2][3] This side reaction consumes the phosphoramidite monomer, preventing it from coupling to the growing oligonucleotide chain and resulting in truncated sequences and lower overall yield of the desired full-length product.[1][4]

Q2: What are the main sources of moisture in the synthesis process?

The primary sources of moisture include:

  • Solvents: Acetonitrile (ACN), the primary solvent used, is hygroscopic and can absorb moisture from the atmosphere if not handled and stored correctly.[2]

  • Reagents: Phosphoramidites themselves can be hygroscopic.[2] Activator solutions can also be a source of water contamination.

  • Apparatus: Residual moisture on the inner surfaces of the synthesizer tubing, reaction columns, and reagent bottles can compromise the anhydrous conditions.

  • Inert Gas: The argon or helium used to create an inert atmosphere can introduce moisture if not adequately dried.[2]

Q3: What is the acceptable level of water content in the acetonitrile (ACN) used for phosphoramidite dissolution and synthesis?

For optimal coupling efficiency, the water content in acetonitrile should be as low as possible, ideally below 10-15 parts per million (ppm).[2] While some sources suggest that up to 30 ppm is acceptable, maintaining the lowest possible moisture level is crucial for synthesizing long oligonucleotides and ensuring high-quality results.[2]

Q4: How can I effectively dry the solvents and reagents used in phosphoramidite synthesis?

The most common and effective method for drying solvents and dissolved phosphoramidites is the use of activated 3Å molecular sieves.[1][5] These sieves have a pore size that is ideal for trapping water molecules while excluding the larger solvent and reagent molecules. For detailed procedures, refer to the Experimental Protocols section below.

Q5: How long should phosphoramidites be stored over molecular sieves before use?

For effective drying, it is recommended to store the dissolved phosphoramidite solution over a single layer of activated 3Å molecular sieves for at least two days prior to use.[1]

Q6: My synthesizer has been idle for a few days. Are there any special precautions I should take before starting a new synthesis?

Yes, if a synthesizer has been idle, it is likely that moisture has accumulated in the lines. It is crucial to prime all solvent and reagent lines thoroughly to flush out any residual moisture and stale reagents before initiating a synthesis.[2] Running a short, non-critical synthesis can also help to "dry out" the system.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common problem in oligonucleotide synthesis and is frequently linked to moisture contamination. This guide provides a systematic approach to troubleshooting this issue.

Symptom Potential Cause Recommended Action
Consistently low coupling efficiency across all bases Widespread moisture contamination in solvents or inert gas.1. Verify the water content of your acetonitrile using a Karl Fischer titrator. It should be <15 ppm. 2. Replace the acetonitrile with a fresh, certified anhydrous bottle. 3. Ensure your inert gas line has an in-line drying filter.[2] 4. Dry all solvents and activator solutions over freshly activated 3Å molecular sieves.
Low coupling efficiency for a specific phosphoramidite Moisture contamination or degradation of that particular phosphoramidite.1. Prepare a fresh solution of the problematic phosphoramidite in anhydrous acetonitrile. 2. Dry the dissolved phosphoramidite solution over activated 3Å molecular sieves for at least 48 hours before use.[1] 3. If the issue persists, consider that the phosphoramidite may have degraded. Use a fresh vial of the reagent.
Gradual decrease in coupling efficiency during a long synthesis run 1. Depletion of reagents. 2. Gradual introduction of moisture into the system. 3. Steric hindrance on the growing oligonucleotide chain within the solid support pores.1. Ensure sufficient volume of all reagents for the entire synthesis. 2. Re-check all connections for potential leaks that could introduce atmospheric moisture. 3. For oligonucleotides longer than 100 bases, consider using a solid support with a larger pore size (e.g., 2000 Å).[2]
First coupling step shows low efficiency Stale reagents or moisture in the synthesizer lines from being idle.Thoroughly prime all reagent and solvent lines before starting the synthesis to remove any old reagents and moisture.[2]

Quantitative Data Summary

Parameter Recommended Value Reference
Water Content in Acetonitrile < 15 ppm (ideal), < 30 ppm (acceptable)[2]
Molecular Sieve Type for Acetonitrile [1][5]
Molecular Sieve Activation Temperature 300-350 °C (Atmospheric Pressure) or ~200 °C (Vacuum Oven)[6]
Molecular Sieve Activation Time 3-4 hours (minimum), overnight is common[6]
Phosphoramidite Concentration 0.05 M to 0.1 M
Phosphoramidite Drying Time over Sieves At least 48 hours[1]

Experimental Protocols

Protocol 1: Activation of 3Å Molecular Sieves

Objective: To remove water from molecular sieves to prepare them for drying solvents and reagents.

Materials:

  • 3Å Molecular Sieves

  • Heat-resistant glass beaker or flask

  • High-temperature oven or vacuum oven

  • Desiccator

Procedure:

  • Place the required amount of 3Å molecular sieves in a clean, dry, heat-resistant glass beaker.

  • Place the beaker in a high-temperature oven and heat at 300-350°C for a minimum of 3-4 hours. Alternatively, use a vacuum oven at approximately 200°C for the same duration.[6]

  • Carefully remove the hot beaker from the oven using heat-resistant gloves and immediately transfer it to a desiccator containing a desiccant.

  • Allow the molecular sieves to cool to room temperature under vacuum or in the sealed desiccator to prevent re-adsorption of atmospheric moisture.

  • Once cooled, the activated sieves are ready for use. Store them in a tightly sealed container in a desiccator.

Protocol 2: Drying Acetonitrile for Phosphoramidite Synthesis

Objective: To prepare anhydrous acetonitrile with a water content of less than 15 ppm.

Materials:

  • DNA synthesis grade acetonitrile

  • Activated 3Å molecular sieves

  • Anhydrous reagent bottle with a septum-sealed cap

  • Inert gas (Argon or Helium)

Procedure:

  • Take a clean, oven-dried reagent bottle with a septum-sealed cap.

  • Add a layer of activated 3Å molecular sieves to the bottom of the bottle (approximately 10-20% w/v).

  • Carefully pour the acetonitrile into the bottle, leaving some headspace.

  • Purge the headspace with dry argon or helium for a few minutes to remove any air.

  • Seal the bottle tightly with the septum cap and wrap the seal with Parafilm for extra protection.

  • Allow the acetonitrile to stand over the molecular sieves for at least 24-48 hours before use to ensure thorough drying.

  • When withdrawing the solvent, use a dry syringe and needle, and maintain a positive pressure of inert gas in the bottle to prevent the ingress of moist air.

Visualizations

Phosphoramidite_Synthesis_Cycle Detritylation Step 1: Detritylation (Removal of DMT group) Coupling Step 2: Coupling (Phosphoramidite addition) Detritylation->Coupling Exposed 5'-OH Capping Step 3: Capping (Blocking of unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation Step 4: Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents n-1 sequences Next_Cycle Start Next Cycle Oxidation->Next_Cycle Stable Phosphate Linkage Next_Cycle->Detritylation

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Moisture_Contamination cluster_reaction Coupling Reaction cluster_contamination Moisture Contamination Activated_Phosphoramidite Activated Phosphoramidite Growing_Oligo Growing Oligonucleotide (with 5'-OH) Activated_Phosphoramidite->Growing_Oligo Desired Reaction Hydrolysis Hydrolysis Activated_Phosphoramidite->Hydrolysis Successful_Coupling Successful Coupling (Chain Elongation) Growing_Oligo->Successful_Coupling Water H₂O (Moisture) Water->Hydrolysis H_Phosphonate Unreactive H-Phosphonate Hydrolysis->H_Phosphonate

Caption: The detrimental effect of moisture on the phosphoramidite coupling reaction.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Solvents Check Acetonitrile Water Content (< 15 ppm?) Start->Check_Solvents Dry_Solvents Dry Acetonitrile and Activator with 3Å Molecular Sieves Check_Solvents->Dry_Solvents No Check_Amidite Is the issue with a specific phosphoramidite? Check_Solvents->Check_Amidite Yes Dry_Solvents->Check_Amidite Dry_Amidite Dry the specific phosphoramidite solution over 3Å sieves Check_Amidite->Dry_Amidite Yes Prime_Lines Thoroughly prime all synthesizer lines Check_Amidite->Prime_Lines No Dry_Amidite->Prime_Lines Recheck_Efficiency Re-run synthesis and check coupling efficiency Prime_Lines->Recheck_Efficiency

Caption: A troubleshooting workflow for addressing low coupling efficiency.

References

Impact of solvent choice on Tetrabenzyl Thymidine-3',5'-diphosphate stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetrabenzyl Thymidine-3',5'-diphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by the choice of solvent, the pH of the solution, temperature, and exposure to catalysts such as metals used in hydrogenolysis. The benzyl protecting groups on the phosphate moieties are susceptible to cleavage under certain conditions.

Q2: Which types of solvents are most likely to cause degradation?

A2: Protic solvents, especially under acidic or basic conditions, can promote the hydrolysis of the benzyl phosphate esters. For instance, acidic conditions can lead to the protonation of the phosphate oxygen, making the phosphorus atom more susceptible to nucleophilic attack by the solvent. While specific quantitative data is limited, it is generally advisable to use aprotic, anhydrous solvents for storage and handling to minimize degradation.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products result from the cleavage of one or more benzyl groups from the phosphate backbone. This can lead to the formation of partially debenzylated species (tribenzyl, dibenzyl, and monobenzyl derivatives of Thymidine-3',5'-diphosphate) and ultimately the unprotected Thymidine-3',5'-diphosphate. Toluene and benzyl alcohol are common byproducts of benzyl group cleavage. Under harsh conditions, further degradation of the thymidine moiety itself can occur.[1][2]

Q4: How should I store this compound to ensure its stability?

A4: For long-term storage, it is recommended to store this compound as a solid under anhydrous conditions at -20°C or below, protected from light. If a stock solution is required, use a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane and store at low temperatures. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis Degradation of the compound due to solvent choice or storage conditions.1. Prepare fresh solutions in anhydrous, aprotic solvents (e.g., acetonitrile, dichloromethane).2. Analyze the sample immediately after preparation.3. Review storage conditions; ensure the compound is stored as a solid at low temperature and protected from moisture.
Low yield in a reaction where the compound is a starting material The compound may have degraded prior to or during the reaction.1. Verify the purity of the starting material using HPLC or NMR before use.2. Ensure all reaction solvents and reagents are anhydrous.3. Avoid acidic or basic conditions if not required for the reaction chemistry.
Inconsistent experimental results Partial degradation of the compound leading to variable concentrations of the active species.1. Implement a routine quality control check of the compound stock solution using a validated analytical method (e.g., HPLC).2. Prepare fresh solutions for each experiment or for a limited number of uses.
Precipitation of the compound from solution Poor solubility in the chosen solvent.1. Consult solubility data for this compound.2. Consider using a co-solvent system, ensuring compatibility and inertness towards the compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Different Solvents using HPLC

Objective: To determine the stability of this compound in a selection of common laboratory solvents over time.

Materials:

  • This compound

  • Solvents to be tested (e.g., Acetonitrile, Dichloromethane, Methanol, Water - all HPLC grade and anhydrous where applicable)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For each solvent to be tested, dilute the stock solution to a final concentration of 50 µg/mL.

    • Prepare triplicate samples for each solvent and each time point.

  • Time Points: Analyze the samples at t=0, 1, 4, 8, 24, and 48 hours. Store the samples at a controlled room temperature, protected from light, between time points.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a consistent volume (e.g., 10 µL) of each sample.

    • Run a gradient elution method to separate the parent compound from any degradation products. A typical gradient might be: 5% B to 95% B over 20 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time at t=0.

    • Calculate the peak area of the parent compound at each time point for each solvent.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of the compound remaining.

    • Plot the percentage of remaining compound against time for each solvent.

Protocol 2: Monitoring Degradation by 31P NMR Spectroscopy

Objective: To qualitatively assess the degradation of this compound by observing changes in the phosphorus signals.

Materials:

  • This compound

  • Deuterated solvents (e.g., Acetonitrile-d3, Dichloromethane-d2, Methanol-d4)

  • NMR spectrometer equipped with a phosphorus probe

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent of choice directly in an NMR tube to a concentration of approximately 10-20 mg/mL.

  • Initial Spectrum (t=0): Acquire a proton-decoupled 31P NMR spectrum immediately after preparation. Note the chemical shift(s) of the phosphorus atoms in the intact molecule.

  • Time-Course Monitoring: Store the NMR tube at a controlled temperature and acquire subsequent 31P NMR spectra at desired time intervals (e.g., 2, 8, 24, 48 hours).

  • Data Analysis:

    • Compare the spectra over time.

    • The appearance of new signals will indicate the formation of degradation products with different phosphorus environments (e.g., partially debenzylated phosphates).

    • A decrease in the integral of the original peak(s) relative to a stable internal standard (if used) can provide a semi-quantitative measure of degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

cluster_products Degradation Products This compound This compound Partially Debenzylated Products Partially Debenzylated Products This compound->Partially Debenzylated Products Acid or Base Catalyzed Hydrolysis Thymidine-3',5'-diphosphate Thymidine-3',5'-diphosphate Partially Debenzylated Products->Thymidine-3',5'-diphosphate Further Hydrolysis

Fig 1. Hydrolytic degradation pathway.

cluster_reagents Reagents cluster_products Products This compound This compound Thymidine-3',5'-diphosphate Thymidine-3',5'-diphosphate This compound->Thymidine-3',5'-diphosphate H2, Pd/C Toluene Toluene This compound->Toluene H2, Pd/C H2, Pd/C

Fig 2. Hydrogenolysis degradation pathway.

cluster_workflow Stability Study Workflow A Prepare Stock Solution in Anhydrous Aprotic Solvent B Dilute into Test Solvents (Protic, Aprotic, etc.) A->B C Incubate at Controlled Temperature B->C D Sample at Time Points (t=0, 1, 4, 8, 24h) C->D E Analyze by HPLC or NMR D->E F Quantify Remaining Parent Compound E->F G Determine Degradation Rate F->G

Fig 3. Experimental workflow for stability testing.

References

Technical Support Center: Mass Spectrometry Analysis of Tetrabenzyl Thymidine-3',5'-diphosphate Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of Tetrabenzyl Thymidine-3',5'-diphosphate, as analyzed by mass spectrometry.

Troubleshooting Incomplete Deprotection

Issue: Mass spectrometry data indicates the presence of multiple species with higher molecular weights than the expected fully deprotected Thymidine-3',5'-diphosphate.

Possible Cause: Incomplete removal of one or more benzyl protecting groups during the deprotection reaction.

Troubleshooting Steps:

  • Verify Deprotection Conditions: Ensure that the deprotection protocol was followed correctly. For catalytic hydrogenolysis, common issues include:

    • Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst for each reaction.

    • Insufficient Hydrogen: Ensure the reaction is adequately purged with hydrogen gas and maintained under a positive hydrogen atmosphere.

    • Reaction Time and Temperature: Deprotection of multiple benzyl groups can be sluggish. Consider increasing the reaction time or, if the molecule is stable, slightly increasing the temperature.

    • Solvent Purity: Impurities in the solvent can poison the catalyst. Use high-purity, degassed solvents.

  • Re-run the Deprotection: If incomplete deprotection is confirmed, the remaining material can be subjected to the deprotection conditions again to drive the reaction to completion.

  • Purification: If re-running the reaction is not feasible or desirable, consider chromatographic purification (e.g., HPLC) to isolate the fully deprotected product from the partially benzylated species.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular weights of the fully protected, partially deprotected, and fully deprotected forms of this compound?

A1: The molecular weights are listed in the table below. The mass of a benzyl group (C₇H₆) removed during hydrogenolysis is approximately 90.12 Da.

Q2: How can I identify the different deprotected species in my mass spectrum?

A2: You should look for peaks corresponding to the m/z values of the species listed in the data tables below. Remember that in electrospray ionization (ESI), you will likely observe multiply charged ions (e.g., [M-H]⁻, [M-2H]²⁻, [M-3H]³⁻).

Q3: What are the common adducts I might see in my mass spectrum?

A3: In addition to the primary ions, you may observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in positive ion mode, or the loss of protons in negative ion mode. It is crucial to have high-purity water and solvents to minimize salt adduction.

Q4: Can I use mass spectrometry to quantify the level of incomplete deprotection?

A4: While mass spectrometry is excellent for identifying the presence of impurities, accurate quantification can be challenging due to differences in ionization efficiency between the different species. For precise quantification, it is recommended to use a method like HPLC with a UV detector, and to use the mass spectrometer to confirm the identity of the peaks.

Data Presentation

Table 1: Molecular Weights of Deprotection Products

CompoundNumber of Benzyl GroupsMolecular FormulaMolecular Weight ( g/mol )
This compound4C₃₈H₄₀N₂O₁₁P₂762.68
Tribenzyl Thymidine-3',5'-diphosphate3C₃₁H₃₄N₂O₁₁P₂672.56
Dibenzyl Thymidine-3',5'-diphosphate2C₂₄H₂₈N₂O₁₁P₂582.44
Monobenzyl Thymidine-3',5'-diphosphate1C₁₇H₂₂N₂O₁₁P₂492.32
Thymidine-3',5'-diphosphate0C₁₀H₁₆N₂O₁₁P₂402.19[1]

Table 2: Expected m/z Values for Deprotection Products in Negative Ion ESI-MS

Compound[M-H]⁻ (z=1)[M-2H]²⁻ (z=2)[M-3H]³⁻ (z=3)
This compound761.67380.33253.22
Tribenzyl Thymidine-3',5'-diphosphate671.55335.27223.51
Dibenzyl Thymidine-3',5'-diphosphate581.43290.21193.47
Monobenzyl Thymidine-3',5'-diphosphate491.31245.15163.43
Thymidine-3',5'-diphosphate401.18200.09133.06

Experimental Protocols

Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis

  • Dissolve Substrate: Dissolve this compound in a suitable solvent such as ethanol, methanol, or a mixture of THF and water.

  • Add Catalyst: To the solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can take anywhere from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the crude deprotected product.

  • Purification (if necessary): Purify the crude product by a suitable method such as HPLC if significant partially deprotected species remain.

Protocol 2: Sample Preparation for ESI-MS Analysis

  • Sample Dilution: Prepare a stock solution of the deprotected sample in high-purity water at a concentration of approximately 1 mg/mL.

  • Final Dilution: Dilute the stock solution to a final concentration of 1-10 µM in a solvent suitable for ESI-MS, such as a 50:50 mixture of acetonitrile and water. For negative ion mode, adding a small amount of a volatile base like triethylamine can improve signal quality.

  • Analysis: Infuse the sample into the electrospray ionization source. Acquire data in either negative or positive ion mode, scanning a mass range that will encompass the expected m/z values for the various deprotected species and their different charge states.

Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_analysis Analysis start Tetrabenzyl Thymidine-3',5'-diphosphate reaction Catalytic Hydrogenolysis (Pd/C, H2) start->reaction product Crude Product Mixture reaction->product sample_prep Sample Preparation for MS product->sample_prep ms_analysis ESI-MS Analysis sample_prep->ms_analysis data_interp Data Interpretation ms_analysis->data_interp

Caption: Experimental workflow for deprotection and MS analysis.

Deprotection_Species TBz Tetrabenzyl (4 Bn) TriBz Tribenzyl (3 Bn) TBz->TriBz -Bn DiBz Dibenzyl (2 Bn) TriBz->DiBz -Bn MonoBz Monobenzyl (1 Bn) DiBz->MonoBz -Bn Deprot Fully Deprotected (0 Bn) MonoBz->Deprot -Bn

Caption: Logical relationship of deprotected species.

Fragmentation_Pathway parent Monobenzyl Thymidine-3',5'-diphosphate [M-H]⁻ m/z = 491.31 frag1 Loss of Benzyl Group [M-H-C₇H₆]⁻ m/z = 401.18 parent->frag1 frag2 Loss of Phosphate [M-H-H₂PO₃]⁻ m/z = 411.33 parent->frag2 frag3 Loss of Diphosphate [M-H-H₃P₂O₆]⁻ m/z = 333.22 parent->frag3 frag4 Cleavage of Glycosidic Bond [Thymine-H]⁻ m/z = 125.05 parent->frag4

Caption: Potential fragmentation of Monobenzyl Thymidine-3',5'-diphosphate.

References

Monitoring reaction progress in Tetrabenzyl Thymidine-3',5'-diphosphate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrabenzyl Thymidine-3',5'-diphosphate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, monitoring, and purification of this compound.

Reaction Monitoring Issues

Question: My TLC plate shows multiple spots, and it's difficult to distinguish the product from the starting material. How can I optimize my TLC analysis?

Answer:

Effective TLC monitoring is crucial for determining reaction completion and identifying potential side products. Here are some troubleshooting steps:

  • Solvent System Optimization: The polarity of the eluent is critical. For non-polar, protected nucleosides like the benzylated intermediates, start with a non-polar solvent system and gradually increase polarity.

    • Initial System: A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

    • Increasing Polarity: If the spots remain at the baseline, gradually increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane and methanol (e.g., 98:2 v/v).

    • Decreasing Polarity: If all spots run to the solvent front, decrease the polarity by increasing the proportion of hexane.

  • Visualization: Not all compounds are UV-active.

    • UV Light: Visualize the plate under short-wave (254 nm) UV light. The thymidine ring is UV-active.

    • Staining: If you suspect non-UV-active byproducts, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that visualizes most organic compounds as yellow-brown spots on a purple background.

  • Co-spotting: Always co-spot your reaction mixture with the starting material on the same TLC plate. This will help you to definitively track the consumption of the starting material and the appearance of new product spots.

Question: I am using ³¹P NMR to monitor the phosphorylation step, but the spectra are complex. How can I interpret the results?

Answer:

³¹P NMR is a powerful tool for monitoring phosphorylation reactions. The chemical shift of the phosphorus atom is sensitive to its local electronic environment.

  • Reference Spectra: If possible, obtain a ³¹P NMR spectrum of your phosphorylating agent (e.g., tetrabenzyl pyrophosphate) and the expected product. The chemical shifts of phosphate mono-, di-, and triesters are distinct.

  • Typical Chemical Shifts:

    • Dibenzyl phosphate esters typically show signals in a specific region of the ³¹P NMR spectrum.

    • Tetrabenzyl pyrophosphate will have a characteristic signal that should decrease in intensity as the reaction progresses.

    • The desired product, this compound, will have two distinct phosphorus signals.

  • Side Reactions: The appearance of unexpected peaks could indicate side reactions, such as the formation of phosphate byproducts or the degradation of the phosphorylating agent.

Compound Type Typical ³¹P NMR Chemical Shift Range (ppm)
Tetrabenzyl pyrophosphate~ -10 to -15
Dibenzyl phosphate esters~ 0 to 5
Monobenzyl phosphate esters~ 0 to 5
Phosphoric acid~ 0

Note: Chemical shifts can be influenced by solvent, pH, and concentration. It is advisable to maintain consistent conditions for comparison.

Synthesis and Side Reactions

Question: The benzylation of thymidine is not going to completion, or I am observing the formation of multiple products. What could be the issue?

Answer:

The benzylation of the hydroxyl groups of thymidine can be challenging due to the potential for both O-benzylation and N-benzylation, as well as incomplete reaction.

  • Incomplete Reaction:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of benzyl bromide and a strong enough base (e.g., sodium hydride) to deprotonate both the 3' and 5' hydroxyl groups.

    • Reaction Time and Temperature: The reaction may require prolonged stirring at room temperature or gentle heating to proceed to completion. Monitor the reaction closely by TLC.

  • Formation of Multiple Products:

    • N-Benzylation: The nitrogen atoms in the thymine ring can also be benzylated, leading to undesired side products. Using milder reaction conditions and carefully controlling the stoichiometry of the base and benzyl bromide can help to minimize N-benzylation.

    • Mono-benzylation: Incomplete reaction can lead to a mixture of mono-benzylated (at either the 3' or 5' position) and di-benzylated products. Driving the reaction to completion with sufficient reagents and reaction time is key.

Question: During the phosphorylation step, I am seeing low yields of the desired diphosphate. What are the possible causes?

Answer:

Low yields in the phosphorylation step can stem from several factors related to the reagents and reaction conditions.

  • Phosphorylating Agent:

    • Purity of Tetrabenzyl Pyrophosphate: The quality of the phosphorylating agent is critical. Ensure it is pure and has been stored under anhydrous conditions to prevent hydrolysis.

    • Stoichiometry: Use a sufficient excess of the phosphorylating agent to drive the reaction to completion.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Base: A strong, non-nucleophilic base (e.g., sodium hydride or a hindered amine base) is required to deprotonate the hydroxyl groups of the benzylated thymidine.

    • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions.

Purification Challenges

Question: I am having difficulty purifying the final this compound product by column chromatography. What can I do?

Answer:

The purification of protected nucleotides can be challenging due to their polarity and potential for degradation on silica gel.

  • Column Chromatography:

    • Stationary Phase: Use high-quality silica gel for flash column chromatography.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol).

    • TLC Guidance: Use the optimized TLC solvent system as a starting point for developing your column chromatography gradient. The desired product should have an Rf value of approximately 0.2-0.3 in the starting eluent for good separation.

  • Alternative Purification Methods:

    • Reversed-Phase HPLC: For high-purity requirements, preparative reversed-phase HPLC can be an effective purification method. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice. The use of an ion-pairing agent may be necessary to improve retention and resolution of the charged diphosphate.[1][2]

    • Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be very effective for purifying nucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis typically involves a two-step process:

  • Protection: The 3' and 5' hydroxyl groups of thymidine are protected with benzyl groups using benzyl bromide in the presence of a strong base.

  • Phosphorylation: The protected 3',5'-di-O-benzylthymidine is then phosphorylated at the remaining free hydroxyl groups (which are now the phosphate groups) using a phosphorylating agent like tetrabenzyl pyrophosphate.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the overall structure and the presence of the benzyl and thymidine moieties.

  • ³¹P NMR: To confirm the presence and connectivity of the phosphate groups.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition.

  • HPLC: To assess the purity of the final compound.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Phosphorylating agents can be corrosive and moisture-sensitive. Handle them in a fume hood and store them under anhydrous conditions.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Experimental Protocols

Key Experiment: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ pre-coated aluminum TLC plates. With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.

  • Spotting:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.

    • Using a capillary tube, spot the starting material on the left side of the baseline.

    • Carefully take a small aliquot of your reaction mixture and spot it in the middle of the baseline.

    • Co-spot the starting material and the reaction mixture on the right side of the baseline.

  • Development:

    • Prepare the chosen eluent system (e.g., Hexane:Ethyl Acetate 1:1) in a TLC chamber.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate and visualize the spots under a UV lamp (254 nm).

    • If necessary, stain the plate using a potassium permanganate solution.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A decrease in the intensity of the starting material spot and the appearance of a new spot(s) indicates that the reaction is proceeding.

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_tlc TLC Monitoring cluster_analysis Analysis & Decision Start Start Reaction Reaction Reaction in Progress Start->Reaction Spot Spot TLC Plate (SM, Rxn, Co-spot) Reaction->Spot End Quench Reaction Develop Develop Plate in Solvent Chamber Spot->Develop Visualize Visualize under UV and/or with Stain Develop->Visualize Analyze Analyze Rf Values & Spot Intensities Visualize->Analyze Decision Decision Point Analyze->Decision Decision->Reaction Continue Reaction Decision->End Reaction Complete

Caption: Workflow for monitoring reaction progress using TLC.

Phosphorylation_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions Problem Low Yield of Diphosphate Reagent_Purity Impure Phosphorylating Agent Problem->Reagent_Purity Reagent_Stoich Insufficient Phosphorylating Agent Problem->Reagent_Stoich Moisture Presence of Moisture Problem->Moisture Base Incorrect Base or Insufficient Amount Problem->Base Temperature Suboptimal Temperature Problem->Temperature Sol_Purity Purify/Verify Purity of Tetrabenzyl Pyrophosphate Reagent_Purity->Sol_Purity Sol_Stoich Increase Stoichiometry of Phosphorylating Agent Reagent_Stoich->Sol_Stoich Sol_Anhydrous Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Moisture->Sol_Anhydrous Sol_Base Use Strong, Non-nucleophilic Base (e.g., NaH) in Sufficient Excess Base->Sol_Base Sol_Temp Optimize Reaction Temperature (e.g., 0°C to RT) Temperature->Sol_Temp

Caption: Troubleshooting logic for low phosphorylation yields.

References

Technical Support Center: Enhancing Protected Nucleotide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my phosphoramidite solutions becoming cloudy or showing precipitation?

A1: Precipitation of phosphoramidites, particularly dG phosphoramidites, is a common issue often caused by hydrolysis.[1] Phosphoramidites are highly sensitive to moisture.[2] Trace amounts of water in the acetonitrile diluent can lead to the formation of insoluble byproducts.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile (<30 ppm water) for dissolving phosphoramidites.[3] Water content can increase rapidly upon exposure to air.[1]

  • Proper Storage: Store phosphoramidites and anhydrous acetonitrile in a cool, dry place, preferably in a desiccator.[1]

  • Fresh Solutions: Prepare fresh phosphoramidite solutions for each synthesis run, especially for long oligonucleotides.[2] Avoid storing dissolved phosphoramidites on the synthesizer for extended periods.[1]

  • Use Molecular Sieves: For particularly sensitive or expensive amidites, consider adding a layer of 3Å molecular sieves to the dissolved amidite vial to scavenge any residual moisture.[3]

Q2: My modified or lipophilic phosphoramidite won't dissolve in acetonitrile. What should I do?

A2: While most standard nucleoside phosphoramidites are soluble in acetonitrile, highly modified or lipophilic amidites (e.g., those with fatty acid modifications) may require a different solvent.[3] In these cases, dichloromethane is often a suitable alternative.[3] Be sure to check the compatibility of dichloromethane with your synthesizer's tubing and flow settings.

Q3: How do different nucleobase protecting groups affect the solubility of my nucleotides?

A3: The choice of protecting groups for the nucleobases is crucial as they can significantly influence the solubility of the protected nucleoside in organic solvents.[4][5] Generally, bulkier and more hydrophobic protecting groups can enhance solubility in the organic solvents used during synthesis.[6] This is a key consideration when designing a synthesis strategy, especially for longer oligonucleotides or those with problematic sequences.[4] For example, N2-protected dG phosphoramidites are more soluble in acetonitrile than their unprotected counterparts.[7]

Q4: My coupling efficiency is dropping as the oligonucleotide chain gets longer. Could this be a solubility issue?

A4: Yes, poor solubility of the growing, support-bound oligonucleotide can lead to a decrease in coupling efficiency. As the oligonucleotide chain elongates, it can fold or aggregate on the solid support, making the 5'-hydroxyl group inaccessible for the next coupling reaction. This is particularly problematic for long sequences.[6]

Troubleshooting Steps:

  • Optimize Synthesis Conditions: Ensure all reagents and solvents are of the highest quality and anhydrous to maximize coupling efficiency from the start.[2][8]

  • Consider a Different Solid Support: For oligonucleotides longer than 50-60 bases, using a support with a larger pore size (e.g., 1000 Å CPG) can help reduce steric hindrance.[9]

  • Liquid-Phase Oligonucleotide Synthesis (LPOS): For very long or difficult sequences, LPOS can be an effective alternative. In LPOS, the growing oligonucleotide is attached to a soluble polymer support, which keeps it in the solution phase and more accessible for reactions.[10][11][12]

Data Presentation

Table 1: Solvent Selection for Phosphoramidites

Phosphoramidite TypeRecommended SolventComments
Standard dN-phosphoramiditesAnhydrous AcetonitrileThe most common solvent for DNA and RNA synthesis.[3] Water content should be <30 ppm.[3]
Lipophilic/Modified PhosphoramiditesDichloromethaneUse for amidites with poor solubility in acetonitrile.[3] Check synthesizer compatibility.
RNA Phosphoramidites (2'-O-TBDMS)Anhydrous AcetonitrileMay require longer coupling times and higher concentrations due to steric hindrance.[9]

Table 2: Impact of Protecting Groups on Solubility

Protecting Group TypeGeneral Impact on Solubility in Organic SolventsExamples
Standard Acyl GroupsModerateBenzoyl (Bz) for dA and dC, Isobutyryl (iBu) for dG.[13]
Bulky/Hydrophobic GroupsEnhancedCan improve solubility, which is beneficial for longer oligonucleotides.[4][6]
Unprotected NucleobasesReducedCan lead to solubility issues, especially for dG.[7] N-unprotected approaches are being researched to simplify synthesis.[14]

Experimental Protocols

Protocol 1: Preparation of Phosphoramidite Solutions

This protocol outlines the steps for dissolving phosphoramidites while minimizing moisture exposure to prevent precipitation and ensure high coupling efficiency.

Materials:

  • Phosphoramidite vial

  • Anhydrous acetonitrile (<30 ppm water)[3]

  • Syringe with a non-coring needle

  • Argon or nitrogen gas source

  • Synthesizer-compatible bottle with a septum cap

Procedure:

  • Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Carefully unseal the vial under a stream of dry argon or nitrogen gas.

  • Using a syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).[3][15]

  • Gently swirl the vial to dissolve the phosphoramidite. Some non-crystalline phosphoramidites (oils or gums) may require brief vortexing after standing for 10 minutes.[13]

  • Using a syringe, transfer the dissolved phosphoramidite solution to the synthesizer bottle under a positive pressure of inert gas.

  • Immediately place the bottle on the synthesizer to minimize exposure to the atmosphere.

Protocol 2: Overview of High-Efficiency Liquid-Phase (HELP) Oligonucleotide Synthesis

This method is an alternative to solid-phase synthesis and is particularly useful for large-scale synthesis or for sequences prone to solubility issues.[11][16]

Key Steps:

  • Support Preparation: A soluble polymer support, such as polyethylene glycol (PEG), is functionalized with the initial nucleoside.[16]

  • Synthesis Cycle: The standard phosphoramidite synthesis cycle (detritylation, coupling, capping, oxidation) is performed in a homogeneous solution.[10][16]

  • Precipitation and Purification: After each coupling step, the polymer-bound oligonucleotide is precipitated from the solution by adding a non-solvent like diethyl ether.[12][16] This allows for the removal of excess reagents and byproducts.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the soluble support and deprotected using standard procedures.

Visualizations

G Troubleshooting Workflow for Phosphoramidite Precipitation start Precipitation Observed in Phosphoramidite Solution check_solvent Is the acetonitrile anhydrous (<30 ppm water)? start->check_solvent use_new_solvent Action: Use a fresh, sealed bottle of anhydrous acetonitrile. check_solvent->use_new_solvent No check_storage Are amidites and solvents stored in a desiccator? check_solvent->check_storage Yes resolved Issue Resolved use_new_solvent->resolved improve_storage Action: Store all reagents in a dry environment. check_storage->improve_storage No check_age Are the dissolved amidites fresh? check_storage->check_age Yes improve_storage->resolved make_fresh Action: Prepare fresh solutions for each synthesis run. check_age->make_fresh No check_type Is it a lipophilic/modified amidite? check_age->check_type Yes make_fresh->resolved use_dcm Action: Try dissolving in dichloromethane. check_type->use_dcm Yes check_type->resolved No use_dcm->resolved G Standard Phosphoramidite Synthesis Cycle cluster_cycle Repetitive Cycle deblock 1. Deblocking (Detritylation) Remove 5'-DMT group with acid (TCA or DCA). coupling 2. Coupling Activate phosphoramidite with tetrazole and couple to 5'-OH. deblock->coupling capping 3. Capping Block unreacted 5'-OH groups with acetic anhydride. coupling->capping oxidation 4. Oxidation Oxidize phosphite triester to stable phosphate triester. capping->oxidation oxidation->deblock end_cycle Repeat for each nucleotide in the sequence oxidation->end_cycle start Start with Nucleoside on Solid Support start->deblock final_steps Final Cleavage & Deprotection end_cycle->final_steps

References

Quality control measures for Tetrabenzyl Thymidine-3',5'-diphosphate reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tetrabenzyl Thymidine-3',5'-diphosphate.

Frequently Asked Questions (FAQs)

1. What is the proper way to store and handle this compound?

To ensure the stability and integrity of this compound, it should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture. For the unbenzylated form, Thymidine-3',5'-diphosphate, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. It is crucial to handle the reagent in a dry environment to prevent hydrolysis. Aliquoting the reagent into single-use amounts is recommended to avoid repeated freeze-thaw cycles.

2. What are the expected purity specifications for this compound?

While specific purity thresholds may vary by manufacturer, a high-quality reagent should exhibit a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The primary analytical techniques for quality control are HPLC, 31P NMR, and mass spectrometry.

3. What are the common impurities that might be present in a this compound preparation?

Potential impurities can arise from the synthesis process and include:

  • Partially debenzylated species: Molecules where one or more of the four benzyl groups have been prematurely removed.

  • Unreacted starting materials: Residual reactants from the chemical synthesis.

  • Byproducts of coupling reactions: Side-products formed during the phosphorylation steps.

  • Hydrolysis products: Degradation due to exposure to moisture.

4. How can I confirm the identity and purity of my this compound reagent?

A combination of analytical methods is recommended:

  • HPLC: To determine the purity of the compound.

  • 31P NMR: To confirm the presence and integrity of the diphosphate linkage.

  • Mass Spectrometry: To verify the molecular weight of the fully protected compound (C38H40N2O11P2, MW: 762.68 g/mol ).

Troubleshooting Guide

Issue 1: Inconsistent or Low Yields in Enzymatic Reactions

Possible Causes:

  • Reagent Degradation: The this compound may have degraded due to improper storage or handling.

  • Incomplete Deprotection: Residual benzyl groups can hinder enzyme recognition and activity.

  • Presence of Inhibitors: Contaminants from the synthesis or purification process may be inhibiting the enzyme.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme when using a protected substrate.

Troubleshooting Workflow:

start Low Enzymatic Yield check_purity 1. Verify Reagent Purity (HPLC, 31P NMR, MS) start->check_purity is_pure Purity ≥95%? check_purity->is_pure repurify Repurify or Obtain New Reagent is_pure->repurify No check_deprotection 2. Confirm Complete Deprotection (HPLC, MS) is_pure->check_deprotection Yes is_deprotected Complete Deprotection? check_deprotection->is_deprotected optimize_deprotection Optimize Deprotection Protocol is_deprotected->optimize_deprotection No optimize_reaction 3. Optimize Reaction Conditions (pH, Temp, Buffer) is_deprotected->optimize_reaction Yes is_optimized Yield Improved? optimize_reaction->is_optimized consult_literature Consult Literature for Enzyme-Specific Conditions is_optimized->consult_literature No success Successful Reaction is_optimized->success Yes

Troubleshooting Enzymatic Reactions

Issue 2: Unexpected Peaks in HPLC Chromatogram

Possible Causes:

  • Reagent Impurity: The starting material contains impurities.

  • On-column Degradation: The compound is degrading on the HPLC column.

  • Incomplete Deprotection: If analyzing a deprotection reaction, multiple peaks may correspond to partially debenzylated intermediates.

  • Sample Preparation Artifacts: The solvent used for sample preparation may be causing degradation.

Troubleshooting Workflow:

start Unexpected HPLC Peaks analyze_standard 1. Analyze Fresh Standard start->analyze_standard standard_ok Standard Clean? analyze_standard->standard_ok new_reagent Source New Reagent standard_ok->new_reagent No check_sample_prep 2. Review Sample Preparation standard_ok->check_sample_prep Yes prep_ok Prep Protocol Correct? check_sample_prep->prep_ok modify_prep Modify Sample Prep (e.g., different solvent) prep_ok->modify_prep No check_hplc_method 3. Evaluate HPLC Method (Column, Mobile Phase) prep_ok->check_hplc_method Yes method_ok Method Appropriate? check_hplc_method->method_ok develop_new_method Develop New HPLC Method method_ok->develop_new_method No identify_peaks 4. Identify Unknown Peaks (LC-MS) method_ok->identify_peaks Yes

Troubleshooting HPLC Analysis

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC38H40N2O11P2
Molecular Weight762.68 g/mol
AppearanceWhite to off-white solid
Storage Temperature-20°C to -80°C

Table 2: Recommended Quality Control Specifications

ParameterMethodSpecification
PurityHPLC≥95%
Identity31P NMRChemical shifts consistent with structure
Mass Spectrometry[M+H]+ at m/z 763.22
Residual SolventsGC-HSAs per ICH guidelines

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Protocol 2: 31P Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
  • Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

  • Instrument: 300 MHz or higher NMR spectrometer.

  • Reference: 85% Phosphoric acid as an external standard.

  • Procedure: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent. Acquire the 31P NMR spectrum. The spectrum should show signals in the phosphate region, and the chemical shifts should be consistent with the protected diphosphate structure.

Protocol 3: Mass Spectrometry for Molecular Weight Verification
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum. The expected protonated molecule [M+H]+ should be observed at m/z 763.22. Other adducts (e.g., [M+Na]+) may also be present.

Validation & Comparative

A Comparative Guide to Tetrabenzyl Thymidine-3',5'-diphosphate and its Alternatives in Targeting the MTDH-SND1 Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetrabenzyl Thymidine-3',5'-diphosphate and other molecules targeting the Metadherin (MTDH) and Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1) protein complex, a key player in cancer progression and therapy resistance. The data presented herein is intended to aid researchers in making informed decisions about the selection of research tools and potential therapeutic agents.

Introduction to this compound

This compound is a synthetic, cell-permeable prodrug of Thymidine-3',5'-diphosphate (pdTp). The benzyl groups protect the phosphate moieties, increasing the molecule's lipophilicity and facilitating its entry into cells. Once inside the cell, these protecting groups are cleaved by cellular enzymes, releasing the active compound, pdTp. The primary recognized mechanism of action of pdTp is the selective inhibition of the nuclease activity of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1).

The MTDH-SND1 Signaling Axis

The interaction between MTDH and SND1 is crucial for the progression of various cancers. This complex promotes tumor growth, metastasis, and resistance to chemotherapy. SND1, a multifunctional protein, possesses nuclease activity and is involved in RNA interference. Its interaction with MTDH appears to stabilize SND1 and enhance its oncogenic functions. Therefore, disrupting the MTDH-SND1 complex or inhibiting the nuclease activity of SND1 are promising therapeutic strategies.

MTDH_SND1_Pathway MTDH-SND1 Signaling Pathway cluster_effects Downstream Oncogenic Effects cluster_inhibitors Inhibitors MTDH MTDH MTDH_SND1 MTDH-SND1 Complex MTDH->MTDH_SND1 SND1 SND1 SND1->MTDH_SND1 TumorGrowth Tumor Growth MTDH_SND1->TumorGrowth Metastasis Metastasis MTDH_SND1->Metastasis Chemoresistance Chemoresistance MTDH_SND1->Chemoresistance p65_translocation p65 Nuclear Translocation MTDH_SND1->p65_translocation pdTp pdTp pdTp->SND1 Inhibits nuclease activity C26 C26-A2 / C26-A6 C26->MTDH_SND1 Disrupts complex

Figure 1. MTDH-SND1 signaling pathway and points of inhibition.

Comparative Performance Data

The following tables summarize the available quantitative and qualitative data for this compound (active form pdTp) and its alternatives.

In Vitro Performance
CompoundTargetAssay TypeMetricValueReference
Thymidine-3',5'-diphosphate (pdTp) SND1Nuclease ActivityEffective Concentration~200 µM[1][2]
NF-κB Pathwayp65 Nuclear Translocation-Significant reduction[1][2]
Cancer Stem CellsTumorsphere Formation-Inhibition observed[1]
C26-A2 MTDH-SND1 InteractionSplit-Luciferase AssayIC50Not Reported[1]
MTDH-SND1 InteractionCo-Immunoprecipitation-Strong disruption[1]
C26-A6 MTDH-SND1 InteractionSplit-Luciferase AssayIC50Not Reported[1]
MTDH-SND1 InteractionCo-Immunoprecipitation-Strong disruption[1]
In Vivo Performance
CompoundModelDosing RegimenKey OutcomesReference
Thymidine-3',5'-diphosphate (pdTp) NSG mice with tumor xenografts0.16 - 0.8 mg/kg; s.c.; twice a week for 4 weeksInhibited tumor growth, inflammatory reaction, and expression of tumor-initiating cell markers.[1][2]
C26-A6 Orthotopic PyMT tumorsNot specifiedSignificantly inhibited primary tumor growth and spontaneous lung metastasis.[1]
SCP28 tumors (split-luciferase)0.25 mg or 0.5 mg; tail-vein injectionDose-dependent blockage of MTDH-SND1 interaction.[1]

Experimental Protocols

SND1 Nuclease Activity Assay

This assay measures the ability of a compound to inhibit the RNA/DNA-cleaving activity of the SND1 protein.

  • Reagents: Recombinant SND1 protein, a fluorophore-labeled single-stranded DNA or RNA substrate, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT), and the test compound.

  • Procedure:

    • Incubate recombinant SND1 with varying concentrations of the test compound (e.g., pdTp) in the assay buffer for a predetermined time at 37°C.

    • Initiate the nuclease reaction by adding the fluorophore-labeled substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore and a quencher, resulting in an increased fluorescence signal.

    • The rate of the reaction is proportional to the nuclease activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Nuclease_Assay_Workflow SND1 Nuclease Activity Assay Workflow start Start incubate Incubate SND1 protein with test compound start->incubate add_substrate Add fluorogenic substrate incubate->add_substrate measure Measure fluorescence over time add_substrate->measure analyze Calculate % inhibition and IC50 measure->analyze end End analyze->end

References

Is Tetrabenzyl Thymidine-3',5'-diphosphate a Viable Substrate for DNA Polymerase? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of DNA polymerases is critical for applications ranging from diagnostics to therapeutics. This guide provides a comprehensive comparison of Tetrabenzyl Thymidine-3',5'-diphosphate with established DNA polymerase substrates, supported by experimental data and detailed protocols.

Executive Summary

This guide will delve into the structural rationale for this assessment, compare the predicted behavior of this compound with known alternative modified thymidine substrates, and provide detailed experimental protocols to test this hypothesis.

Structural and Mechanistic Considerations

DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing primer strand and the α-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[1] While the canonical substrates are dNTPs, some DNA polymerases can utilize deoxynucleoside diphosphates (dNDPs), albeit with significantly lower efficiency.[2]

The active site of a DNA polymerase is a highly conserved and sterically constrained environment.[3] While modifications to the nucleobase, particularly at the C5 position of pyrimidines, are often tolerated, modifications to the phosphate groups are generally not. The bulky benzyl groups of this compound would likely clash with amino acid residues in the active site, preventing the precise alignment necessary for catalysis.

Below is a diagram illustrating the predicted steric hindrance.

G cluster_polymerase DNA Polymerase Active Site cluster_substrates Potential Substrates dNTP_binding_pocket dNTP Binding Pocket catalytic_residues Catalytic Residues (Mg2+) dNTP_binding_pocket->catalytic_residues Correct positioning for catalysis Tetrabenzyl_TDP Tetrabenzyl Thymidine -3',5'-diphosphate Tetrabenzyl_TDP->dNTP_binding_pocket Steric hindrance from benzyl groups Standard_dTTP Standard dTTP Standard_dTTP->dNTP_binding_pocket Fits into active site

Caption: Predicted interaction of substrates with the DNA polymerase active site.

Comparison with Alternative Modified Thymidine Substrates

To contextualize the likely poor performance of this compound, it is useful to compare it with other modified thymidine analogs that have been experimentally verified as DNA polymerase substrates. The following table summarizes kinetic data for the incorporation of various thymidine analogs by different DNA polymerases.

SubstrateDNA PolymeraseK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)Reference
dTTP (natural) Calf Thymus DNA Polymerase δ0.06721313[4]
dTTP (natural) Taq DNA Polymerase~10~0.205~0.02[2]
dNDPs (general) Taq DNA Polymerase~20x higher than dNTPs~17x slower than dNTPsSignificantly lower[2]
β-L-ddTTP HIV Reverse Transcriptase12-70x higher than D-enantiomerSimilar to dTTPLower than D-enantiomer[4]
Dihydrothymidine (DHdTTP) E. coli DNA Polymerase IN/AN/ALower than dTTP
This compound Any Predicted: Very High / No Binding Predicted: Very Low / No Activity Predicted: Negligible Hypothetical

N/A: Not available in the cited literature.

As the data indicates, even modifications that are relatively smaller than four benzyl groups can significantly impact the efficiency of incorporation. The use of diphosphates instead of triphosphates already reduces the reaction rate considerably.[2] The addition of bulky benzyl groups is expected to exacerbate this effect to the point of complete inhibition.

Experimental Protocols for Substrate Validation

To empirically determine if this compound is a substrate for a given DNA polymerase, a primer extension assay can be performed.

Primer Extension Assay using Radiolabeling

This method allows for the sensitive detection of nucleotide incorporation.[5][6]

Objective: To determine if a DNA polymerase can incorporate this compound opposite a template adenine.

Materials:

  • DNA polymerase of interest (e.g., Taq DNA polymerase, Klenow fragment)

  • Reaction buffer appropriate for the chosen polymerase

  • Primer-template DNA duplex with a 5'-radiolabeled primer ([γ-³²P]ATP)

  • This compound

  • Standard dNTPs (dATP, dCTP, dGTP, dTTP) as controls

  • Quenching solution (e.g., formamide with EDTA and loading dyes)

  • Denaturing polyacrylamide gel

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, the annealed primer-template DNA, and the DNA polymerase.

  • Initiate the Reaction: Add the test substrate (this compound) or a control dNTP to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase for a defined period (e.g., 10-30 minutes).

  • Quench the Reaction: Stop the reaction by adding the quenching solution.

  • Denaturation: Heat the samples to denature the DNA.

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager.

Expected Results:

  • Positive Control (dTTP): A band corresponding to the primer extended by one or more nucleotides.

  • Test Substrate (this compound): If it is a substrate, a band corresponding to the extended primer will be observed. If not, only the unextended primer band will be visible.

G start Start: Radiolabeled Primer-Template + DNA Polymerase add_substrate Add Substrate (Test Compound or Control dTTP) start->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate quench Quench Reaction incubate->quench denature Denature DNA quench->denature electrophoresis Denaturing PAGE denature->electrophoresis visualize Visualize by Autoradiography electrophoresis->visualize analyze Analyze Results: Primer Extension? visualize->analyze

Caption: Workflow for the primer extension assay.

Steady-State Kinetic Analysis

To quantify the efficiency of incorporation, steady-state kinetic parameters (K_m and k_cat) can be determined.[5][6]

Objective: To determine the Michaelis-Menten constant (K_m) and the catalytic rate (k_cat) for the incorporation of a substrate.

Procedure:

  • Follow the primer extension assay protocol.

  • Vary the concentration of the test substrate over a wide range.

  • Measure the initial velocity of the reaction at each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

  • Calculate k_cat from V_max.

Conclusion

While a definitive answer requires experimental validation, the current understanding of DNA polymerase structure and function strongly suggests that This compound is not a viable substrate for DNA polymerases . The significant steric bulk of the four benzyl groups on the phosphate backbone presents a formidable barrier to its entry and proper positioning within the enzyme's active site. For researchers seeking to incorporate modified nucleotides, alternatives with modifications on the nucleobase are a more promising avenue. The experimental protocols outlined in this guide provide a clear path for testing the substrate potential of this and other novel nucleotide analogs.

References

Comparative analysis of oligonucleotide stability with different protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Oligonucleotide Stability with Different Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The therapeutic and diagnostic potential of oligonucleotides is vast, but their inherent instability in biological systems presents a significant hurdle. Unmodified DNA and RNA are rapidly degraded by endogenous nucleases, limiting their efficacy. To overcome this, various chemical modifications, often referred to as "protecting groups," are incorporated into the oligonucleotide structure. These modifications enhance stability, improve binding affinity, and can modulate other critical properties. This guide provides a comparative analysis of the most common protecting groups used to stabilize oligonucleotides, supported by experimental data and detailed protocols.

Key Protecting Groups and Their Impact on Stability

The choice of protecting group depends on the specific application, balancing the need for stability with potential impacts on toxicity and biological activity. The most widely used modifications include phosphorothioate linkages, 2'-O-methyl, and 2'-fluoro modifications.

1. Phosphorothioate (PS) Bonds

Phosphorothioate bonds are a cornerstone of oligonucleotide therapeutic development.[1] This modification involves replacing a non-bridging oxygen atom with a sulfur atom in the phosphate backbone.[2] This seemingly minor change confers significant resistance to nuclease degradation.[2][3]

  • Mechanism of Stability: The sulfur substitution makes the internucleotide linkage less susceptible to cleavage by both endo- and exonucleases.[3][4] It's recommended to include at least three PS bonds at the 5' and 3' ends to inhibit exonuclease activity effectively.[4]

  • Impact on Duplex Stability (Tm): Increasing the number of PS bonds tends to slightly decrease the melting temperature (Tm), typically by around 0.5 °C per modification, which can affect hybridization to the target sequence.[3]

  • Other Considerations: While enhancing stability, PS modifications can introduce a chiral center at each phosphorus atom, leading to diastereomeric mixtures (Rp and Sp isomers) which may have different biological properties.[3] They can also increase non-specific protein binding, which can sometimes lead to toxicity.[3][5]

2. 2'-O-Methyl (2'-OMe) Modification

The 2'-O-methyl modification is a naturally occurring modification found in RNA that adds a methyl group to the 2'-hydroxyl of the ribose sugar.[4] This modification is widely used in antisense oligonucleotides and siRNAs.[4][6]

  • Mechanism of Stability: The 2'-OMe group provides steric hindrance, protecting the oligonucleotide from nuclease attack.[4][7] It is particularly effective against single-stranded endonucleases.[4] DNA oligonucleotides with this modification are about 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[4]

  • Impact on Duplex Stability (Tm): The 2'-OMe modification generally increases the thermal stability of duplexes with RNA targets. The Tm can increase by approximately 1.3 °C to 1.5 °C per modification when hybridized to an RNA strand.[6][8] This is because the 2'-OMe group helps to lock the sugar into an A-form helix geometry, which is favorable for RNA duplexes.[9]

  • Other Considerations: Combining 2'-OMe modifications with a phosphorothioate backbone can further enhance nuclease resistance and reduce non-specific protein binding associated with PS-only oligonucleotides.[5]

3. 2'-Fluoro (2'-F) Modification

Replacing the 2'-hydroxyl group with a fluorine atom is another effective strategy to enhance stability. The 2'-fluoro modification is a potent modification for increasing binding affinity and nuclease resistance.[8][10]

  • Mechanism of Stability: Similar to the 2'-OMe group, the 2'-fluoro modification preorganizes the sugar into a C3'-endo conformation, which is characteristic of A-form helices, and provides nuclease resistance.[8][11] siRNAs synthesized with 2'-F pyrimidines have shown greatly increased stability in human plasma.[8][11]

  • Impact on Duplex Stability (Tm): The 2'-F modification provides a significant increase in thermal stability. It enhances the Tm of an oligonucleotide duplex with an RNA target by approximately 1.8 °C per substitution.[8][11] The order of increasing duplex stability is generally DNA < RNA < 2'-OMe-RNA < 2'-F-RNA.[8]

  • Other Considerations: While highly effective, some studies have reported that extensive 2'-F modification can lead to non-specific cellular effects, such as the degradation of certain proteins.[12]

Quantitative Data Comparison

The following tables summarize the quantitative effects of these common modifications on oligonucleotide stability.

Table 1: Impact of Modifications on Thermal Stability (Tm) of Oligonucleotide:RNA Duplexes

Modification TypeChange in Melting Temperature (Tm) per ModificationReference(s)
Phosphorothioate (PS) ~ -0.5 °C[3]
2'-O-Methyl (2'-OMe) ~ +1.3 °C to +1.5 °C[6][8]
2'-Fluoro (2'-F) ~ +1.8 °C[8][11][13]

Table 2: Summary of Nuclease Resistance and Other Properties

Modification TypeNuclease ResistanceKey AdvantagesKey Disadvantages
Phosphorothioate (PS) HighCornerstone of ASO/siRNA therapy, excellent nuclease resistance.[1][3]Decreases Tm, potential for non-specific protein binding and toxicity, creates stereoisomers.[3][5]
2'-O-Methyl (2'-OMe) Moderate to HighIncreases Tm, reduces immune stimulation, good nuclease resistance.[4][14]Less nuclease resistance than PS alone; often used in combination.[4]
2'-Fluoro (2'-F) HighSignificantly increases Tm and binding affinity, high nuclease resistance.[8][10]Can cause non-specific protein degradation at high levels of incorporation.[12]

Experimental Protocols

Accurate assessment of oligonucleotide stability is crucial. Below are standardized protocols for key stability-indicating assays.

Protocol 1: Thermal Melting Analysis (Tm Determination)

This protocol determines the thermal stability of an oligonucleotide duplex by measuring the change in UV absorbance as a function of temperature.[15]

Methodology:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Oligonucleotide concentrations are typically in the low micromolar range (e.g., 1-5 µM).[16]

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder (peltier device).

  • Measurement: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5 °C/minute or 1 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C).[17]

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, identified as the midpoint of the transition in the curve.[18] This is often determined by finding the maximum of the first derivative of the melting curve.[15]

Protocol 2: Nuclease Degradation Assay (3'-Exonuclease)

This assay evaluates the stability of oligonucleotides in the presence of exonucleases, which degrade nucleic acids from the ends. Stability against 3'-exonuclease activity is particularly important as it is a major degradation pathway in serum.[4]

Methodology:

  • Sample Preparation: Prepare reaction mixtures containing the oligonucleotide (e.g., 1-2 nmol) in a suitable buffer (e.g., 200 mM glycine, 15 mM MgCl₂, pH 9).[19]

  • Enzyme Addition: Initiate the degradation by adding a 3'-exonuclease, such as snake venom phosphodiesterase (SVP).[19]

  • Incubation: Incubate the reaction mixtures at 37 °C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., EDTA-containing loading buffer) and flash-freezing or heating.

  • Analysis: Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.[19] The percentage of intact oligonucleotide remaining at each time point is quantified to determine the degradation rate.

Protocol 3: Depurination Assay

This assay measures the rate of cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar, which can occur under acidic conditions used during oligonucleotide synthesis and deprotection.[20][21]

Methodology:

  • Acid Treatment: Incubate the oligonucleotide in an acidic solution (e.g., 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an organic solvent like methylene chloride).[20][21]

  • Time Course: Collect samples at different time points during the acid exposure.

  • Analysis: Analyze the disappearance of the full-length oligonucleotide over time using reverse-phase HPLC. A stable, internal standard (e.g., an oligonucleotide without purines) can be used for accurate quantification.[20]

  • Calculation: The depurination half-time is calculated from the rate of degradation of the purine-containing oligonucleotide.[20]

Visualizations

Diagram 1: General Structure of a Modified Oligonucleotide

G cluster_backbone Phosphorothioate (PS) Modification cluster_sugar 2'-Position Modifications P_unmod { P|O (O⁻)} P_mod { P|S (O⁻)} S_unmod {2'-OH} S_mod1 {2'-O-Methyl} S_mod2 {2'-Fluoro} Oligo Unmodified Oligonucleotide Mod_Oligo Stabilized Oligonucleotide Oligo->Mod_Oligo Chemical Modification G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep 1. Prepare Oligo Solution (Modified vs. Unmodified) buffer 2. Add Nuclease Buffer (e.g., for 3'-Exonuclease) prep->buffer enzyme 3. Add Nuclease (e.g., SVP) buffer->enzyme incubate 4. Incubate at 37°C (Collect aliquots over time) enzyme->incubate quench 5. Quench Reaction (e.g., EDTA loading buffer) incubate->quench analyze 6. Analyze by PAGE/HPLC quench->analyze quantify 7. Quantify Intact Oligo analyze->quantify G start Start: Select Oligo Modification q1 Primary Goal: Nuclease Resistance? start->q1 q2 Maximize Duplex Stability (Tm)? q1->q2 Yes ps Use Phosphorothioate (PS) Bonds q1->ps No (Resistance is sole focus) q3 Concerned about Non-specific Effects? q2->q3 No f2 Use 2'-Fluoro (2'-F) q2->f2 Yes (Highest Tm) ome Use 2'-O-Methyl (2'-OMe) q3->ome Yes combo Consider 2'-OMe + PS Combination q3->combo No (Balance needed)

References

Benchmarking Synthesis Efficiency: A Comparative Guide to Tetrabenzyl Thymidine-3',5'-diphosphate Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of protected nucleoside diphosphates is a critical step in the chemical biology and drug development fields, enabling the construction of modified nucleic acids and the study of biological signaling pathways. Tetrabenzyl Thymidine-3',5'-diphosphate serves as a key intermediate, yet a comparative analysis of its synthesis efficiency has been lacking. This guide provides an objective comparison of established chemical synthesis methodologies, supported by experimental data, to aid researchers in selecting the most suitable protocol for their needs.

Comparative Analysis of Synthesis Methods

The chemical synthesis of this compound and its analogs can be approached through several methodologies, primarily revolving around the formation of the pyrophosphate bond. The two prominent methods detailed here are the Phosphorochloridate Method and a multi-step approach involving phosphoramidite chemistry. Below is a summary of their key performance indicators.

ParameterPhosphorochloridate MethodMulti-step Phosphoramidite Approach
Starting Material Thymidine-5'-monophosphate (TMP)3'-O-Acetylthymidine
Key Reagent Dibenzyl phosphorochloridate2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Tetrabenzyl pyrophosphate
Overall Yield High (up to 90%)Moderate (typically 40-60%)
Reaction Time Relatively short (hours)Longer (multi-day)
Number of Steps FewerMore
Purification Precipitation, HydrogenationColumn chromatography, Precipitation
Scalability GoodModerate

Experimental Protocols

Method 1: Phosphorochloridate Approach

This method offers a direct and high-yielding route to the desired product.

Experimental Protocol:

  • Preparation of Dibenzyl Phosphorochloridate: This reagent is typically prepared fresh by reacting dibenzyl phosphite with a chlorinating agent like N-chlorosuccinimide.

  • Reaction with TMP: Anhydrous tri-n-octylammonium thymidine-5'-monophosphate is dissolved in a suitable solvent such as dioxane.

  • Coupling: Dibenzyl phosphorochloridate (1.5-4 molar equivalents) and tri-n-butylamine are added to the solution and stirred at room temperature for approximately 3 hours.

  • Workup and Purification: The reaction mixture is monitored by paper chromatography. Upon completion, the product, P1-Thymidine-5' P2,P2-dibenzyl pyrophosphate, is precipitated with ether.

  • Hydrogenation: The benzyl protecting groups are removed by catalytic hydrogenation over a palladium catalyst in 70% ethanol for 5-20 minutes to yield the final deprotected product. For the synthesis of the tetrabenzyl derivative, this final deprotection step is omitted, and the product is purified by other means, such as silica gel chromatography.

This protocol is adapted from a similar synthesis of uridine-5'-pyrophosphate and has been reported to achieve yields of up to 90% for the pyrophosphate linkage formation[1].

Method 2: Multi-step Phosphoramidite Approach

This method provides a versatile, albeit more complex, route that is common in oligonucleotide synthesis.

Experimental Protocol:

  • Protection of Thymidine: The 5'-hydroxyl group of thymidine is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl is acetylated.

  • Phosphitylation: The 3'-O-acetylthymidine is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce a phosphoramidite group at the 5'-position.

  • Coupling with Tetrabenzyl Pyrophosphate: The resulting phosphoramidite is then coupled with tetrabenzyl pyrophosphate in the presence of an activator like 5-(p-nitrophenyl)tetrazole.

  • Oxidation: The intermediate phosphite triester is oxidized to the stable phosphate triester using an oxidizing agent such as iodine or tert-butyl hydroperoxide.

  • Deprotection and Purification: The protecting groups (DMT, cyanoethyl, and acetyl) are removed under standard conditions. The final product is purified by column chromatography and/or precipitation.

This multi-step approach generally results in moderate overall yields, often in the range of 40-60%, due to the multiple synthetic and purification steps involved.

Visualizing the Synthesis Workflow

To better understand the sequence of operations in each method, the following workflow diagrams are provided.

Phosphorochloridate_Method TMP Thymidine-5'-monophosphate Coupling Coupling Reaction (Dioxane, Tri-n-butylamine) TMP->Coupling DBPC Dibenzyl phosphorochloridate DBPC->Coupling Precipitation Precipitation (Ether) Coupling->Precipitation Product Tetrabenzyl Thymidine- 3',5'-diphosphate* Precipitation->Product caption *Final hydrogenation step is omitted for the tetrabenzyl product.

Caption: Workflow for the Phosphorochloridate Method.

Phosphoramidite_Method Thymidine Thymidine Protection Protection Steps (DMT-Cl, Ac2O) Thymidine->Protection Phosphitylation Phosphitylation (CEP-Cl, DIPEA) Protection->Phosphitylation Coupling Coupling with Tetrabenzyl Pyrophosphate Phosphitylation->Coupling Oxidation Oxidation (Iodine or t-BuOOH) Coupling->Oxidation Deprotection Deprotection Oxidation->Deprotection Purification Purification (Chromatography) Deprotection->Purification Product Tetrabenzyl Thymidine- 3',5'-diphosphate Purification->Product

Caption: Workflow for the Multi-step Phosphoramidite Approach.

Signaling Pathway Context

This compound is a protected precursor to Thymidine-3',5'-diphosphate (pdTp). In biological systems, thymidine phosphorylation is a key process in the de novo and salvage pathways for DNA synthesis. The diagram below illustrates the natural phosphorylation cascade of thymidine.

Thymidine_Phosphorylation_Pathway Thymidine Thymidine TMP Thymidine-5'-monophosphate (TMP) Thymidine->TMP Thymidine Kinase (TK) TDP Thymidine-5'-diphosphate (TDP) TMP->TDP Thymidylate Kinase (TMPK) TTP Thymidine-5'-triphosphate (TTP) TDP->TTP Nucleoside Diphosphate Kinase (NDPK) DNA DNA Synthesis TTP->DNA

Caption: Biological Phosphorylation Pathway of Thymidine.

Conclusion

The choice between the Phosphorochloridate Method and the Multi-step Phosphoramidite Approach for synthesizing this compound depends on the specific requirements of the research. The Phosphorochloridate Method is advantageous for its high yield and fewer steps, making it suitable for larger-scale synthesis where efficiency is paramount. The Multi-step Phosphoramidite Approach, while more complex and lower-yielding, offers greater versatility and is well-established in the context of automated oligonucleotide synthesis, making it a viable option for laboratories already equipped for such procedures. Researchers should carefully consider the trade-offs between yield, reaction time, and experimental complexity when selecting a synthesis strategy.

References

Navigating Beyond Benzyl: A Comparative Guide to Tetrabenzyl Thymidine-3',5'-diphosphate Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nucleotide prodrug is critical for successful intracellular delivery and therapeutic efficacy. Tetrabenzyl Thymidine-3',5'-diphosphate has traditionally been a tool for protecting this key nucleotide, but challenges associated with its deprotection and limited in vivo data have spurred the development of innovative alternatives. This guide provides an objective comparison of promising alternatives, focusing on their performance, supported by experimental data, and offering detailed methodologies to aid in your research.

This comparative guide will explore two prominent alternative strategies to the tetrabenzyl protection of Thymidine-3',5'-diphosphate: the Bis(acyloxybenzyl) diphosphate (DiPPro) and the Bis(pivaloyloxymethyl) monophosphate (POM) approaches. These alternatives are designed to enhance cell permeability and ensure efficient intracellular release of the active nucleotide.

Performance Comparison: DiPPro and POM Strategies vs. Traditional Approaches

The following tables summarize the available quantitative data for key performance indicators of the DiPPro and POM prodrugs. It is important to note that a direct head-to-head comparison with this compound is limited in publicly available literature. The data presented here is compiled from studies on analogous nucleosides, such as d4T (stavudine), which provide valuable insights into the relative performance of these prodrug strategies.

Table 1: Antiviral Activity of d4T and its Diphosphate Prodrugs in HIV-Infected Cells

Compound/Prodrug StrategyCell LineEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
d4T (Stavudine)CEM/00.033> 100> 3030[1]
d4T (Stavudine)CEM/TK(-)5.5> 100> 18[1]
DiPPro-d4TDP (Decanoyl)CEM/00.025> 100> 4000[1]
DiPPro-d4TDP (Decanoyl)CEM/TK(-)0.0035> 100> 28571[1]

EC50: 50% effective concentration for antiviral activity. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). CEM/TK(-) cells lack thymidine kinase, highlighting the advantage of prodrugs that bypass this phosphorylation step.

Table 2: Hydrolytic Stability of DiPPro-d4TDP Prodrugs

Prodrug Acyl ChainHalf-life in Buffer (pH 7.3)Half-life in CEM Cell ExtractMain Hydrolysis ProductReference
Butyryl130 h1.8 hd4TDP[1]
Hexanoyl170 h2.5 hd4TDP[1]
Octanoyl250 h4.0 hd4TDP[1]
Decanoyl> 300 h7.0 hd4TDP[1]

d4TDP: Stavudine diphosphate.

Table 3: Growth Inhibitory Activity of a POM-based Prodrug

CompoundCell LineIC50 (µM)Reference
Thymidine (TdR)CCRF CEM27[2]
Thymidine (TdR)CEM tk-730[2]
Bis(POM)-dTMPCCRF CEM5[2]
Bis(POM)-dTMPCEM tk-5[2]

IC50: 50% inhibitory concentration for cell growth. CEM tk- cells are deficient in thymidine kinase.

Experimental Protocols

Synthesis of DiPPro-d4TDP (Decanoyl)

This protocol describes the synthesis of a representative DiPPro-nucleoside diphosphate.

Materials:

  • d4T-monophosphate (d4TMP)

  • Bis(4-decanoyloxybenzyl)phosphoramidite

  • Dicyanoimidazole (DCI)

  • tert-Butyl hydroperoxide (tBuOOH)

  • Anhydrous acetonitrile

  • Triethylamine

  • RP-18 column for purification

Procedure:

  • The tetrabutylammonium salt of d4TMP is prepared and dried by co-evaporation with anhydrous pyridine and acetonitrile.

  • The dried d4TMP salt is dissolved in anhydrous acetonitrile.

  • Bis(4-decanoyloxybenzyl)phosphoramidite (1.5 equivalents) and DCI (3 equivalents) are added to the solution.

  • The reaction mixture is stirred at room temperature under an argon atmosphere for 2 hours.

  • The reaction progress is monitored by TLC and 31P NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to 0°C, and tBuOOH (5-6 M in decane, 2 equivalents) is added.

  • The mixture is stirred for another hour at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by RP-18 column chromatography using a water/acetonitrile gradient to yield the final DiPPro-d4TDP product.[3]

Caco-2 Cell Permeability Assay

This protocol outlines a general procedure for assessing the intestinal permeability of nucleoside prodrugs.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (prodrug)

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS for sample analysis

Procedure:

  • Caco-2 cells are seeded onto the apical side of the Transwell inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.

  • For the permeability assay, the culture medium is replaced with pre-warmed HBSS.

  • The test compound is added to the apical (A-to-B transport) or basolateral (B-to-A transport) chamber.

  • Samples are collected from the receiver chamber at designated time points (e.g., 30, 60, 90, 120 minutes).

  • The concentration of the test compound and any metabolites in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[4][5]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the intracellular fate of these prodrugs and the experimental procedures, the following diagrams are provided.

prodrug_activation_and_inhibition cluster_intracellular Intracellular Space Prodrug Lipophilic Prodrug (e.g., DiPPro-d4TDP) Prodrug_in Prodrug Prodrug->Prodrug_in Passive Diffusion d4TDP d4T-diphosphate Prodrug_in->d4TDP Cleavage of Protecting Groups Esterases Esterases d4TTP d4T-triphosphate (Active Form) d4TDP->d4TTP Phosphorylation NDPK Nucleoside Diphosphate Kinase (NDPK) RT HIV Reverse Transcriptase d4TTP->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Catalyzes Termination Chain Termination DNA_synthesis->Termination Incorporation of d4TTP

Prodrug activation pathway and mechanism of action.

The diagram above illustrates the intracellular activation of a DiPPro-d4TDP prodrug. The lipophilic prodrug crosses the cell membrane and is subsequently cleaved by intracellular esterases to release the active d4T-diphosphate. This is then phosphorylated to the triphosphate form, which acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase, thereby halting viral DNA synthesis.

caco2_workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Differentiate 2. Culture for 21-25 days to form a monolayer Seed->Differentiate Verify 3. Verify monolayer integrity (TEER measurement) Differentiate->Verify Add_Compound 4. Add prodrug solution to donor chamber Verify->Add_Compound Incubate 5. Incubate at 37°C Add_Compound->Incubate Sample 6. Collect samples from receiver chamber at time points Incubate->Sample Quantify 7. Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate 8. Calculate Papp value Quantify->Calculate

Caco-2 permeability assay workflow.

This workflow diagram outlines the key steps involved in performing a Caco-2 cell permeability assay to evaluate the potential for oral absorption of a nucleotide prodrug.

Conclusion

The DiPPro and POM prodrug strategies represent significant advancements over traditional benzyl protection for the intracellular delivery of thymidine diphosphate and related nucleotides. The available data, primarily from studies with the antiviral nucleoside analog stavudine, demonstrate that these approaches can effectively bypass the requirement for initial phosphorylation by thymidine kinase, leading to potent activity in kinase-deficient cell lines. The DiPPro strategy, in particular, has been shown to offer tunable hydrolytic stability based on the length of the acyl chains, allowing for a more controlled release of the active diphosphate.

While a direct, comprehensive comparison with this compound is not yet available in the literature, the evidence strongly suggests that these modern prodrug designs offer superior performance characteristics for many research and therapeutic applications. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to explore and implement these promising alternatives in their own work.

References

A Comparative Guide to the Use of Tetrabenzyl Thymidine-3',5'-diphosphate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tetrabenzyl Thymidine-3',5'-diphosphate, a key reagent in synthetic chemistry, particularly in the synthesis of oligonucleotides. The reproducibility of chemical syntheses is paramount for reliable scientific outcomes and the development of therapeutics. This document explores the factors influencing the reproducibility of experiments involving this compound and compares it with relevant alternatives, supported by established chemical principles and methodologies.

Introduction to this compound

This compound is a derivative of thymidine diphosphate where the phosphate groups are protected by benzyl groups. This protection is crucial during multi-step chemical syntheses, such as oligonucleotide synthesis using the phosphoramidite method, as it prevents unwanted side reactions involving the highly reactive phosphate moieties. The benzyl group is a widely used protecting group in organic synthesis due to its relative stability under various reaction conditions and its susceptibility to removal under specific, mild conditions, typically through hydrogenolysis.[1] However, its application in nucleoside chemistry is not without challenges that can impact experimental reproducibility.

Factors Influencing Reproducibility in Oligonucleotide Synthesis

The successful and reproducible synthesis of oligonucleotides is a multi-faceted process. Several key factors can influence the outcome, and by extension, the reproducibility of experiments where protected nucleosides like this compound are used.

Table 1: Key Factors Affecting Reproducibility in Solid-Phase Oligonucleotide Synthesis

FactorImpact on ReproducibilityMitigation Strategies
Purity of Reagents Impurities in phosphoramidites, activators, or solvents can lead to failed couplings and side reactions, resulting in a heterogeneous product mixture.[2]Use high-purity, synthesis-grade reagents. Ensure proper storage and handling to prevent degradation.
Coupling Efficiency Incomplete coupling at each step of the synthesis leads to the accumulation of deletion mutants (shorter oligonucleotides), significantly impacting the purity and yield of the final product.[3][4]Optimize coupling time, concentration of phosphoramidites and activator, and temperature.[2]
Deprotection Conditions Incomplete or harsh deprotection can lead to modification of the oligonucleotide or failure to remove all protecting groups, resulting in a non-homogeneous final product.[5][6]Use of orthogonal protecting groups that can be removed under specific, mild conditions without affecting other parts of the molecule.[7]
Solid Support Characteristics The nature of the solid support, including pore size and surface area, affects reagent diffusion and can impact coupling efficiency.[2][4]Select a solid support appropriate for the scale and type of synthesis.
Oxidation Step Inefficient oxidation of the phosphite triester to the more stable phosphate triester can lead to chain cleavage during subsequent steps.Ensure complete and rapid oxidation using a suitable oxidizing agent.
Capping Failure to cap unreacted 5'-hydroxyl groups results in the formation of oligonucleotides with internal deletions.[2]Implement an efficient capping step after each coupling reaction.

Comparison with Alternative Protecting Group Strategies

The primary concern with benzyl ethers as protecting groups in nucleoside chemistry is the potential for side reactions during their removal via hydrogenolysis. Specifically, reduction of the pyrimidine nucleobase (like thymine) can occur, leading to undesired byproducts and reduced yield of the target oligonucleotide.[5][6] This can be a significant source of irreproducibility.

An alternative strategy involves the use of benzyloxycarbamate (Cbz) protecting groups. These have been shown to be more labile to hydrogenolysis, allowing for deprotection under milder conditions and reducing the risk of nucleobase reduction.[5][6]

Table 2: Comparison of Benzyl and Benzyloxycarbamate (Cbz) Protecting Groups for Nucleosides

FeatureBenzyl (Bn) GroupBenzyloxycarbamate (Cbz) Group
Structure -CH₂-Ph-C(=O)O-CH₂-Ph
Attachment Ether linkage to hydroxyl groups.Carbamate linkage to hydroxyl groups.
Deprotection Method Hydrogenolysis (e.g., H₂, Pd/C).Hydrogenolysis (e.g., H₂, Pd/C), often under milder conditions than benzyl ethers.[5][6]
Potential for Side Reactions Can lead to reduction of the pyrimidine base, especially with prolonged reaction times.[5][6]Less prone to nucleobase reduction due to higher lability, allowing for shorter reaction times.[5][6]
Impact on Reproducibility The potential for side reactions can introduce variability and affect the purity of the final product.Milder deprotection conditions can lead to a cleaner reaction profile and improved reproducibility.

Experimental Protocols

Reproducibility is fundamentally linked to the meticulous execution of experimental protocols. Below are generalized methodologies for key steps in solid-phase oligonucleotide synthesis where a protected nucleoside like this compound would be used.

1. Detritylation:

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Reagent: A solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).

  • Procedure: The acidic solution is passed through the synthesis column. The reaction is monitored by observing the orange color of the released trityl cation. The column is then washed with a neutral solvent like acetonitrile to remove the acid and the cleaved DMT group.

2. Coupling:

  • Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the support-bound nucleoside and the incoming phosphoramidite monomer.

  • Reagents: The protected nucleoside phosphoramidite (e.g., a derivative of this compound) and an activator (e.g., tetrazole or a derivative) in an anhydrous solvent like acetonitrile.

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column and allowed to react for a specific time. The efficiency of this step is critical for the overall yield and purity.[3]

3. Capping:

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling steps, which would lead to deletion mutations.

  • Reagents: A capping solution, typically a mixture of acetic anhydride and 1-methylimidazole.

  • Procedure: The capping solution is passed through the column to acetylate the unreacted hydroxyl groups.

4. Oxidation:

  • Objective: To convert the unstable phosphite triester linkage to a more stable phosphate triester.

  • Reagents: An oxidizing solution, commonly a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

  • Procedure: The oxidizing solution is introduced into the column to effect the oxidation.

5. Deprotection and Cleavage:

  • Objective: To remove all protecting groups from the synthesized oligonucleotide and cleave it from the solid support.

  • Reagents: For benzyl groups, hydrogenolysis is typically employed (e.g., H₂ gas with a palladium catalyst). For other protecting groups (e.g., on the exocyclic amines of other bases and the phosphate backbone), a basic solution such as concentrated ammonium hydroxide is used.

  • Procedure: The solid support is treated with the appropriate deprotection reagents. The choice of reagents and conditions is critical to avoid degradation of the oligonucleotide.

Visualizing the Workflow and Chemical Logic

Workflow for a Single Coupling Cycle in Solid-Phase Oligonucleotide Synthesis

G cluster_0 Solid Support cluster_1 Synthesis Cycle cluster_2 Elongated Chain start Support-Bound Nucleoside (5'-DMT protected) detritylation 1. Detritylation (Acid Treatment) start->detritylation Expose 5'-OH coupling 2. Coupling (Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping Cap Failures oxidation 4. Oxidation (Iodine Solution) capping->oxidation end Support-Bound Dinucleotide (5'-DMT protected) oxidation->end Cycle Complete

Caption: A single cycle in solid-phase oligonucleotide synthesis.

Decision Pathway for Protecting Group Selection

G start Need to Protect Nucleoside Phosphate benzyl Use Benzyl (Bn) Protecting Group start->benzyl cbz Use Benzyloxycarbamate (Cbz) Protecting Group start->cbz considerations_bn Sensitive to Nucleobase Reduction During Deprotection? benzyl->considerations_bn proceed_cbz Proceed with Cbz (Milder Deprotection) cbz->proceed_cbz proceed_bn Proceed with Benzyl considerations_bn->proceed_bn No reconsider_bn Consider Alternative considerations_bn->reconsider_bn Yes reconsider_bn->cbz

Caption: Decision logic for selecting a phosphate protecting group.

References

A Comparative Guide to NMR Analysis for Structural Confirmation of Synthesized Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

The burgeoning field of oligonucleotide therapeutics, which encompasses antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, has intensified the need for rigorous analytical techniques to ensure their structural integrity, purity, and batch-to-batch consistency.[1] Unlike small molecules, synthetic oligonucleotides are prone to a variety of manufacturing impurities, including sequence errors and incomplete synthesis, which can significantly impact their safety and efficacy.[1] While several analytical methods are employed for quality control, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unique ability to provide detailed atomic-level structural information in solution, making it an indispensable tool for unambiguous structure confirmation.

This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques for the structural characterization of synthesized oligonucleotides. It includes detailed experimental protocols, data interpretation guides, and decision-making workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their needs.

NMR Spectroscopy for Oligonucleotide Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed three-dimensional structural and dynamic information about molecules in solution.[2] For oligonucleotides, NMR can confirm the identity of each nucleotide, verify the sequence, characterize the backbone, and identify diastereomers arising from modifications like phosphorothioate (PS) linkages.[3][4]

A suite of 1D and 2D NMR experiments is typically employed for a comprehensive analysis:

  • 1D ¹H NMR: This is often the first experiment performed, providing a "fingerprint" of the oligonucleotide.[5] It shows characteristic signals for the base (H2, H6, H8) and sugar (H1', H2', etc.) protons.[4][6] The complexity of the spectrum can give an initial assessment of purity and the presence of major structural conformers or diastereomers.[4][7]

  • 2D Homonuclear Correlation Spectroscopy (COSY & TOCSY):

    • COSY (Correlation Spectroscopy) identifies protons that are scalar-coupled (typically through 2-3 bonds).[8][9] This is crucial for assigning protons within the same sugar ring (e.g., H1' to H2' and H2") and within pyrimidine bases (H5 to H6).[2]

    • TOCSY (Total Correlation Spectroscopy) extends the correlations beyond direct coupling to all protons within a spin system.[8][10] This allows for the identification of all protons belonging to a single nucleotide residue from a single cross-peak, greatly simplifying the assignment process.[11]

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (<5 Å), regardless of whether they are connected by bonds.[2] This is the key experiment for sequential assignment, where a "NOESY walk" connects the base proton of one residue to the sugar proton (H1' or H2'/H2") of the preceding residue, thus confirming the oligonucleotide sequence.[11][12]

  • ³¹P NMR: This experiment directly probes the phosphorus atoms in the oligonucleotide backbone.[13][14] It is highly sensitive to the local chemical environment, allowing for the clear distinction between standard phosphodiester (PO) and modified phosphorothioate (PS) linkages.[3] Furthermore, it can resolve signals from the different stereoisomers (Rp and Sp) at chiral PS centers.[4]

  • 2D Heteronuclear NMR (HSQC & HMBC):

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, providing an additional layer of verification for assignments.[3]

    • ¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation) correlates protons and phosphorus atoms over two or three bonds. This is particularly useful for linking specific sugar protons to their adjacent phosphorus atoms in the backbone, confirming connectivity.[11]

Experimental Workflow for NMR Analysis

The process of confirming an oligonucleotide's structure via NMR follows a systematic workflow. This involves sample preparation, acquisition of a series of NMR spectra, data processing, and sequential assignment to build a complete picture of the molecule's structure.

NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation prep Oligonucleotide Synthesis & Purification dissolve Dissolve in D2O Buffer (e.g., Phosphate Buffer, pH 7) prep->dissolve nmr_acq Acquire NMR Spectra: - 1D ¹H - 2D COSY, TOCSY, NOESY - 1D & 2D ³¹P - 2D ¹H-¹³C HSQC (optional) dissolve->nmr_acq process Process Spectra (Fourier Transform, Phasing) nmr_acq->process assign_intra Intra-residue Assignment (COSY, TOCSY) process->assign_intra assign_seq Sequential Assignment ('NOESY Walk') assign_intra->assign_seq assign_backbone Backbone Assignment (³¹P, ¹H-³¹P HMBC) assign_seq->assign_backbone confirm Confirm Primary Sequence, Modifications, & Stereochemistry assign_backbone->confirm

Caption: Workflow for oligonucleotide structure confirmation using NMR.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, other methods are routinely used in oligonucleotide analysis, often for higher throughput applications like purity assessment and molecular weight confirmation. The primary alternatives include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Capillary Gel Electrophoresis (CGE).

  • Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), MS is the gold standard for accurate molecular weight determination.[1] Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are common methods.[15][16] LC-MS can confirm the mass of the full-length product and identify impurities based on their mass-to-charge ratio, including truncated or modified sequences.[1][17] Tandem MS (MS/MS) can even provide sequence information by fragmenting the oligonucleotide.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of synthesized oligonucleotides.[18][19]

    • Ion-Exchange (IE-HPLC): Separates oligonucleotides based on the charge of their phosphate backbone, making it excellent for resolving species of different lengths.[19]

    • Ion-Pair Reversed-Phase (IP-RP-HPLC): Separates based on hydrophobicity and is highly effective for analyzing both native and modified oligonucleotides. It is also compatible with MS detection.[20]

  • Capillary Gel Electrophoresis (CGE): CGE separates oligonucleotides by size with single-nucleotide resolution in an automated, high-throughput format.[21][22] It is a fast and efficient method for checking the purity and length of synthetic oligonucleotides.[21][23]

Quantitative Data Comparison

The choice of analytical technique depends on the specific information required. The table below compares NMR with its alternatives across several key performance metrics.

FeatureNMR SpectroscopyMass Spectrometry (LC-MS)HPLC (IE & IP-RP)Capillary Gel Electrophoresis (CGE)
Primary Information 3D Structure, Sequence Confirmation, Conformation, Diastereomer Ratios[2][3][4]Accurate Molecular Weight, Impurity Identification, Sequence Verification (MS/MS)[1][15]Purity, Quantification, Separation of Failure Sequences[19][24]Purity, Size/Length Determination, Quantification[21][22]
Resolution Atomic levelHigh mass resolutionSingle nucleotide (for shorter oligos)[19]Single nucleotide[21]
Sensitivity Lower (micromolar range)High (pico- to femtomole range)[1][25]Moderate (picomole range)High (nanomolar range)
Throughput Low (hours per sample)High (minutes per sample)[1]High (minutes per sample)[19]High (minutes per sample)[23]
Sample Nature Non-destructiveDestructiveNon-destructive (fraction collection possible)Destructive
Key Advantage Unambiguous structural and conformational analysisSpeed and precise mass determinationRobustness and quantitative purity assessmentSpeed, automation, and high-resolution sizing
Key Limitation Low throughput, lower sensitivity, complex data analysisProvides limited 3D structural informationCan be affected by secondary structures (IE-HPLC)Indirect structural information

Decision Guide for Technique Selection

Selecting the right analytical tool is critical for both research and quality control environments. For routine checks of synthesis fidelity, high-throughput methods are preferred. For in-depth characterization of a final drug substance or for investigating structural anomalies, the detailed insight from NMR is essential.

Decision Tree start What is the Analytical Goal? q1 Routine QC: Purity & Identity Check? start->q1 q2 In-depth Structural Characterization? start->q2 q1->q2 No q3 Need Accurate Mass? q1->q3 Yes q5 Need 3D Structure & Conformation? q2->q5 Yes q4 Need Quantitative Purity? q3->q4 No res_lcms Use LC-MS q3->res_lcms Yes q4->q2 No res_hplc_cge Use HPLC or CGE q4->res_hplc_cge Yes res_nmr Use NMR Spectroscopy q5->res_nmr Yes res_combo Use Combination: NMR + LC-MS q5->res_combo Also need Mass

Caption: Decision tree for selecting an analytical method.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Purification: The oligonucleotide sample should first be purified using HPLC to remove failure sequences and other synthesis-related impurities. Desalting is also crucial as high salt concentrations can interfere with NMR measurements.

  • Lyophilization: The purified oligonucleotide is lyophilized to a dry powder.

  • Dissolution: The sample is dissolved in a deuterated solvent, typically 99.9% D₂O, to a final concentration of 0.5–1.5 mM.[6] A buffer, such as sodium phosphate (e.g., 10 mM, pH 7.0), is included to maintain a stable pH.[6]

  • Internal Standard: A known concentration of an internal standard (e.g., TSP) is often added for chemical shift referencing (0.00 ppm).

  • Transfer: The final solution is transferred to a high-precision NMR tube. For experiments observing exchangeable imino protons, the sample is prepared in a 90% H₂O / 10% D₂O mixture.[6]

Protocol for LC-MS Analysis
  • Sample Preparation: Dilute the oligonucleotide sample in an appropriate mobile phase, typically an ion-pairing buffer.[26]

  • Chromatography:

    • Column: Use a reversed-phase column suitable for oligonucleotides (e.g., C18).[27]

    • Mobile Phase: A common system uses an ion-pairing agent like triethylamine (TEA) and hexafluoroisopropanol (HFIP) in water (Solvent A) and methanol (Solvent B).[27]

    • Gradient: Run a linear gradient to elute the oligonucleotide from the column.

  • Mass Spectrometry:

    • Ionization: Use an electrospray ionization (ESI) source in negative ion mode.

    • Detection: Acquire mass spectra across a relevant m/z range. The resulting spectrum will show a distribution of charge states for the oligonucleotide.

  • Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weight of the parent ion and any impurities.

Conclusion

The structural confirmation of synthesized oligonucleotides is a critical regulatory and developmental requirement. While high-throughput techniques like LC-MS, HPLC, and CGE are essential for routine quality control, providing rapid information on purity, identity, and molecular weight, they offer limited insight into the higher-order structure.

NMR spectroscopy is the most powerful method for obtaining a complete, unambiguous, and detailed three-dimensional structural characterization of oligonucleotides in solution.[2] From confirming the primary sequence via NOESY walk to identifying and quantifying stereoisomers with ³¹P NMR, it provides a level of detail that is unattainable with other techniques. Therefore, a comprehensive analytical strategy should leverage the speed of chromatography and mass spectrometry for routine QC, while employing NMR for definitive structural elucidation, reference standard characterization, and investigation of complex structural issues.

References

A Researcher's Guide to Functional Assays for Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Methodologies for Validating Therapeutic Oligonucleotide Activity

For researchers, scientists, and drug development professionals in the rapidly advancing field of oligonucleotide therapeutics, rigorous validation of a candidate's functional activity is paramount. Modified oligonucleotides, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs), offer immense therapeutic potential by modulating gene expression in a sequence-specific manner.[1][2] However, their journey from the lab to the clinic is contingent on robust preclinical data. This guide provides a comparative overview of key functional assays used to validate the activity of these molecules, complete with experimental data, detailed protocols, and workflow visualizations to aid in experimental design and interpretation.

General Experimental Workflow

The validation of a modified oligonucleotide's activity typically follows a multi-step process, beginning with the introduction of the oligonucleotide into a relevant cell model and culminating in the quantification of its effect on the target gene and protein.

G cluster_0 Oligonucleotide Delivery cluster_1 Cellular Processing cluster_2 Target Engagement & Effect cluster_3 Data Analysis Delivery Oligonucleotide Delivery (e.g., Gymnotic uptake, Transfection) Uptake Cellular Uptake & Endosomal Escape Delivery->Uptake Targeting Target mRNA Engagement (e.g., RNase H cleavage, RISC activity, Splicing modulation) Uptake->Targeting mRNA_level mRNA Level Analysis (qPCR, Reporter Assay) Targeting->mRNA_level Protein_level Protein Level Analysis (Western Blot, ELISA) Targeting->Protein_level Analysis Data Analysis (IC50, % Knockdown) mRNA_level->Analysis Protein_level->Analysis G cluster_0 Setup cluster_1 Experiment cluster_2 Readout cluster_3 Result Plasmid Reporter Plasmid (Luciferase + Target Sequence) Transfect Co-transfect into Cells Plasmid->Transfect Oligo Modified Oligonucleotide (e.g., miRNA mimic) Oligo->Transfect Incubate Incubate 24-48h Transfect->Incubate Lysis Cell Lysis Incubate->Lysis Measure Measure Luminescence Lysis->Measure Result Reduced Luminescence = Successful Targeting Measure->Result

References

Comparison of deprotection methods for different benzyl-protected nucleotides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Deprotection Methods for Benzyl-Protected Nucleotides

For Researchers, Scientists, and Drug Development Professionals

The benzyl group is a widely utilized protecting group for the hydroxyl and phosphate moieties of nucleotides due to its stability under various reaction conditions. Its effective removal is a critical step in the synthesis of oligonucleotides and their analogs. This guide provides an objective comparison of common deprotection methods for benzyl-protected nucleotides, supported by experimental data and detailed protocols.

Comparison of Deprotection Methods

The selection of an appropriate deprotection method is contingent upon the specific nucleotide substrate, the presence of other functional groups, and the desired reaction conditions. The following table summarizes the key characteristics of the most prevalent methods.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/C or PtO₂ in solvents like MeOH, EtOH, EtOAc[1]1 - 24 hours> 90%High yield, clean reaction, mild conditions.[1]Incompatible with reducible functional groups (e.g., alkynes, alkenes, some heterocycles). Catalyst can be poisoned by sulfur-containing compounds.[2][3] May cause reduction of pyrimidine bases.[2][3]
Transfer Hydrogenolysis Pd/C with a hydrogen donor (e.g., cyclohexene, formic acid, ammonium formate)30 min - 8 hours> 90%Avoids the use of gaseous hydrogen, often faster than catalytic hydrogenolysis. Can be more selective.[2]May still be incompatible with some reducible groups. Requires careful selection of hydrogen donor.
Oxidative Deprotection 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in CH₂Cl₂/H₂O or MeCN[4][5][6]1 - 6 hours80 - 95%Orthogonal to hydrogenation-sensitive groups.[7][8] Good for substrates with double or triple bonds.Stoichiometric amounts of DDQ are often required. Can be less selective and may require careful optimization.[5]
Lewis Acid-Mediated Deprotection BCl₃ or BBr₃ in CH₂Cl₂ at low temperatures (-78 °C to 0 °C)[9][10]1 - 12 hours70 - 90%Effective for robust substrates. Can be highly regioselective.[10]Harsh, cryogenic conditions required.[9] Reagents are corrosive and moisture-sensitive. Can lead to side reactions with complex molecules.[11]

Experimental Protocols

Catalytic Hydrogenolysis

This protocol describes the general procedure for the deprotection of a benzyl-protected nucleotide using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • Benzyl-protected nucleotide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply

  • Filter agent (e.g., Celite)

Procedure:

  • Dissolve the benzyl-protected nucleotide in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the reaction vessel, either from a balloon or a pressurized cylinder.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected nucleotide.

Oxidative Deprotection with DDQ

This method is suitable for substrates that are sensitive to reductive conditions.

Materials:

  • Benzyl-protected nucleotide

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the benzyl-protected nucleotide in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (typically 1.5-3 equivalents per benzyl group) portion-wise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Lewis Acid-Mediated Deprotection with Boron Trichloride (BCl₃)

This protocol is for the deprotection of benzyl ethers using a strong Lewis acid and is suitable for substrates that can withstand harsh acidic conditions.

Materials:

  • Benzyl-protected nucleotide

  • Boron trichloride (BCl₃) solution in CH₂Cl₂ (typically 1 M)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Pentamethylbenzene or anisole (as a cation scavenger)

Procedure:

  • Dissolve the benzyl-protected nucleotide and a cation scavenger in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BCl₃ solution dropwise to the stirred reaction mixture.[9][12]

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of MeOH at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with MeOH several times to remove boron salts.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Visualizations

The following diagrams illustrate the general workflow for benzyl deprotection and the decision-making process for selecting a suitable method.

experimental_workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_end Final Product start Benzyl-Protected Nucleotide reaction Select & Perform Deprotection Method (e.g., Hydrogenolysis, Oxidation, Lewis Acid) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography or other purification workup->purification end Deprotected Nucleotide purification->end

Caption: General experimental workflow for the deprotection of benzyl-protected nucleotides.

decision_tree start Start: Benzyl-Protected Nucleotide q1 Are there any reducible functional groups (alkenes, alkynes, etc.)? start->q1 method_oxidative Consider Oxidative Deprotection (e.g., DDQ) q1->method_oxidative Yes method_hydrogenolysis Catalytic Hydrogenolysis is a primary choice q1->method_hydrogenolysis No a1_yes Yes a1_no No q2 Is the substrate sensitive to acid? method_oxidative->q2 method_lewis Consider Lewis Acid Deprotection (e.g., BCl3) q2->method_lewis No a2_yes Yes q2->a2_yes Yes a2_no No

Caption: Decision tree for selecting a benzyl deprotection method.

References

Literature Review on Tetrabenzyl Thymidine-3',5'-diphosphate: A Search for Comparative Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, addresses the context in which a protected nucleotide analogue like Tetrabenzyl Thymidine-3',5'-diphosphate would function, based on the principles of nucleotide chemistry and the use of protecting groups in oligonucleotide synthesis.

The Role of Protecting Groups in Nucleotide Chemistry

In the chemical synthesis of DNA and RNA oligonucleotides, the reactive functional groups of the nucleoside monomers must be temporarily blocked or "protected" to ensure the specific and controlled formation of the desired phosphodiester linkages.[1][] The presence of multiple reactive sites, such as the hydroxyl groups on the sugar moiety and the exocyclic amino groups on the nucleobases, necessitates the use of protecting groups to prevent unwanted side reactions during the coupling process.[1][3]

This compound is a modified thymidine nucleotide where the phosphate groups are protected by four benzyl groups. Benzyl groups are a type of protecting group used in organic synthesis. The selection of a protecting group is critical and depends on several factors, including its stability under the conditions of the synthesis cycle and the ease of its removal during the final deprotection step.[]

Comparison of Common Protecting Groups in Oligonucleotide Synthesis

While specific comparative data for this compound is unavailable, a general comparison of commonly used protecting groups in oligonucleotide synthesis is presented below. These groups are selected for their well-documented use and established protocols.

Protecting GroupApplicationDeprotection ConditionsAdvantagesDisadvantages
Dimethoxytrityl (DMT) 5'-Hydroxyl protectionMildly acidic conditionsHighly selective for the 5'-hydroxyl group; easily removed.[]Not applicable for phosphate protection.
Benzoyl (Bz) Nucleobase amino group protection (Adenine, Cytosine)Ammoniacal solutionsWell-established and widely used.Can lead to side reactions like transamination if not carefully controlled.[4]
Acetyl (Ac) Nucleobase amino group protection (Cytosine)Rapidly removed with strong organic bases or ammonia.[4]Reduces the risk of transamination compared to Benzoyl.[4]Less commonly used for Adenine and Guanine.
tert-Butyldimethylsilyl (TBDMS or TBS) 2'-Hydroxyl protection in RNA synthesisFluoride ions (e.g., TBAF)Stable during the synthesis cycle.[5]Can be bulky, potentially reducing coupling efficiency; risk of migration between 2'-OH and 3'-OH.[5]
2-Cyanoethyl Phosphate protection in phosphoramidite chemistryMildly basic conditionsCommonly used and compatible with standard synthesis protocols.[1]Not a benzyl-based protecting group.

Hypothetical Workflow for Oligonucleotide Synthesis

Although no specific experimental protocols for this compound were found, a generalized workflow for solid-phase oligonucleotide synthesis using a protected nucleoside phosphoramidite is depicted below. This illustrates the logical steps where a protected nucleotide would be utilized.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle start 1. Detritylation: Removal of 5'-DMT group coupling 2. Coupling: Addition of protected nucleoside phosphoramidite start->coupling capping 3. Capping: Acetylation of unreacted 5'-hydroxyl groups coupling->capping oxidation 4. Oxidation: Conversion of phosphite triester to phosphate triester capping->oxidation oxidation->start Repeat for next cycle cleavage Cleavage from Solid Support oxidation->cleavage deprotection Deprotection: Removal of all protecting groups cleavage->deprotection purification Purification of Oligonucleotide deprotection->purification final_product Final Oligonucleotide purification->final_product

References

Safety Operating Guide

Proper Disposal of Tetrabenzyl Thymidine-3',5'-diphosphate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide is intended to provide essential safety and logistical information based on available data for similar chemical structures. However, it is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) office for guidance and adhere to all local, state, and federal regulations.

Core Safety and Handling

Tetrabenzyl Thymidine-3',5'-diphosphate is a modified nucleotide. The presence of four benzyl groups significantly alters its properties compared to unmodified thymidine. Based on data for analogous compounds like Tetrabenzyl pyrophosphate, it should be treated as a hazardous substance. This related compound is classified as causing severe skin burns and eye damage.[1][2][3] Therefore, stringent safety precautions are necessary.

Nucleoside analogs, a broader class to which this compound belongs, can also exhibit biological activity, including potential mutagenicity.[4] For this reason, it is crucial to prevent exposure and environmental release.

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

Equipment Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact which may cause severe burns.
Body Protection A lab coat that is fully buttonedProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodAvoids inhalation of any dusts or aerosols, which could be harmful.

Spill & Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (such as vermiculite, dry sand, or earth) to contain and absorb the spill.

  • Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Procedures

Proper disposal is a critical final step in the lifecycle of any laboratory chemical. This compound should be disposed of as hazardous chemical waste.

Step-by-Step Disposal Plan:

  • Waste Identification: This compound should be classified as a hazardous chemical waste. Do not mix it with other waste streams unless explicitly approved by your EHS office.

  • Containerization:

    • Collect waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container closed except when adding waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow their specific procedures for waste pickup requests.

Experimental Protocols:

Currently, there are no established experimental protocols for the neutralization or deactivation of this compound at the laboratory level. Therefore, the primary method of disposal is through collection by a licensed hazardous waste disposal company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Consult SDS and Institutional EHS Policy A->B C Select Appropriate Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste' + Full Chemical Name C->D E Transfer Waste to Container in a Fume Hood D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS Waste Pickup F->G H Waste Manifested and Transported by Licensed Vendor G->H

Disposal Workflow

Signaling Pathway for Safe Handling and Disposal Decisions

This diagram outlines the logical relationships in making safe handling and disposal decisions.

Decision Pathway for Chemical Handling and Disposal start Start: New Chemical (this compound) is_sds_available Is a specific SDS available? start->is_sds_available consult_ehs Consult Institutional EHS Office is_sds_available->consult_ehs No review_sds Review SDS for Hazards & Disposal Info is_sds_available->review_sds Yes hazardous_protocol Follow Hazardous Waste Disposal Protocol consult_ehs->hazardous_protocol is_hazardous Is the chemical hazardous? review_sds->is_hazardous non_hazardous_disposal Follow Non-Hazardous Disposal Protocol is_hazardous->non_hazardous_disposal No is_hazardous->hazardous_protocol Yes end End non_hazardous_disposal->end hazardous_protocol->end

Decision Pathway

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.